Pridopidine
Beschreibung
Eigenschaften
IUPAC Name |
4-(3-methylsulfonylphenyl)-1-propylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-6,12-13H,3,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKUEOZJFIXDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188225 | |
| Record name | Pridopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346688-38-8 | |
| Record name | Pridopidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346688-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pridopidine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346688388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pridopidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11947 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pridopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pridopidine free base | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIDOPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4TW8S2VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pridopidine's Mechanism of Action in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pridopidine is an investigational small molecule demonstrating significant neuroprotective potential across a range of neurodegenerative disorders, including Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS). Initially explored as a dopamine stabilizer, extensive research has redefined its primary mechanism of action as a potent and selective agonist of the Sigma-1 Receptor (S1R). The S1R, a unique chaperone protein at the mitochondria-associated membrane of the endoplasmic reticulum (ER), is a critical regulator of neuronal homeostasis. This compound's activation of S1R triggers a cascade of neuroprotective pathways, addressing key pathological hallmarks of neurodegeneration such as mitochondrial dysfunction, ER stress, impaired axonal transport, and the accumulation of toxic protein aggregates. This guide provides an in-depth technical overview of this compound's core mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways.
Molecular Target and Binding Profile
This compound's primary molecular target is the Sigma-1 Receptor (S1R).[1][2][3] It exhibits high-affinity binding to S1R, with significantly lower affinity for other receptors, including the initially proposed dopamine D2/D3 receptors.[4][5] This selectivity is crucial for its therapeutic action, allowing for robust engagement of S1R-mediated neuroprotective pathways with minimal off-target effects at clinically relevant doses.
Table 1: this compound Binding Affinities (Ki)
| Target | Ki (nM) | Cell/Tissue Type | Reference |
| Sigma-1 Receptor (S1R) | 7.1 | HEK293 cells, Rat striatal membranes | |
| Sigma-1 Receptor (S1R) | ~80 | Not specified | |
| Dopamine D2 Receptor (low affinity) | 17,500 | Not specified | |
| Dopamine D2 Receptor (high affinity) | 7,500 | Not specified |
Table 2: this compound Receptor Occupancy
| Receptor | Dose | Occupancy (%) | Species | Reference |
| Sigma-1 Receptor (S1R) | 45 mg bid | >90% | Human | |
| Dopamine D2/D3 Receptors | 45 mg bid | ~3% | Human | |
| Sigma-1 Receptor (S1R) | 3 mg/kg | 57 ± 2% | Rat | |
| Sigma-1 Receptor (S1R) | 15 mg/kg | 85 ± 2% | Rat | |
| Dopamine D2 Receptor | 60 mg/kg | 44-66% | Rat |
Core Signaling Pathways Activated by this compound
This compound's engagement of S1R initiates a cascade of downstream signaling events that are crucial for neuronal survival and function. These pathways are often impaired in neurodegenerative diseases, and their restoration by this compound forms the basis of its therapeutic potential.
Upregulation of the BDNF/TrkB Pathway
A primary and well-documented effect of this compound is the upregulation of the Brain-Derived Neurotrophic Factor (BDNF) pathway. This compound has been shown to increase the expression and secretion of BDNF in an S1R-dependent manner. Furthermore, it rescues the impaired axonal transport of BDNF and its receptor, TrkB, which is a critical issue in diseases like Huntington's. This enhanced BDNF signaling activates downstream pro-survival pathways, including the PI3K/AKT and ERK pathways.
Modulation of Dopamine D1 and Glucocorticoid Receptor Pathways
In addition to the BDNF pathway, this compound upregulates genes associated with the Dopamine D1 Receptor (D1R) and the Glucocorticoid Receptor (GR) response. These pathways are also implicated in neuronal plasticity and survival, and their modulation by this compound contributes to its overall neuroprotective effect.
Cellular Mechanisms of Neuroprotection
The activation of the aforementioned signaling pathways translates into tangible improvements in cellular health and function, directly counteracting the pathological processes of neurodegeneration.
Restoration of Mitochondrial Function and ER Homeostasis
This compound has been shown to be a potent modulator of mitochondrial function and ER health. The S1R is strategically located at the mitochondria-associated ER membrane (MAM), a critical interface for cellular homeostasis.
-
Mitochondrial Rescue: this compound enhances mitochondrial respiration and ATP production. It also increases the mitochondrial membrane potential and reduces the levels of damaging reactive oxygen species (ROS).
-
ER Stress Reduction: this compound ameliorates ER stress, a common feature of neurodegenerative diseases, by modulating the unfolded protein response (UPR). It has been shown to reduce the levels of ER stress markers such as phosphorylated eIF2α and CHOP.
-
Mitochondria-ER Connectivity: this compound prevents the disruption of mitochondria-ER contact sites, which is crucial for proper calcium signaling and overall cellular health.
Enhancement of Axonal Transport
Impaired axonal transport is a key contributor to neuronal dysfunction in many neurodegenerative diseases. This compound has been shown to rescue deficits in the axonal transport of BDNF-containing vesicles, ensuring that this vital neurotrophin reaches its targets.
Table 3: Quantitative Effects of this compound on Cellular and In Vivo Functions
| Parameter | Effect | Concentration/Dose | Model System | Reference |
| Neuroprotection (neuronal survival) | EC50 in mid-nanomolar range | ~100-500 nM | Primary cortical neurons | |
| Mitochondrial Membrane Potential (ΔΨm) | Significant increase | 0.1 µM and 1 µM | YAC128 cortical and striatal neurons | |
| Mitochondrial Respiration (basal) | Significant increase | 1 µM and 5 µM | Wild-type neurons | |
| Striatal GDNF Levels | +80.8% | 0.3 mg/kg | 6-OHDA mouse model of Parkinson's | |
| Striatal BDNF Levels | +37.6% | 0.3 mg/kg | 6-OHDA mouse model of Parkinson's | |
| Motor Coordination | Improved | 10 and 30 mg/kg (early treatment) | YAC128 HD mice | |
| Motor Behavior | Improved | 3.0 mg/kg/day | SOD1G93A ALS mice |
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Western Blotting for S1R and Downstream Effectors
-
Objective: To quantify the levels of S1R and phosphorylated forms of downstream signaling proteins like ERK.
-
Methodology:
-
Tissue/Cell Lysis: Tissues (e.g., striatum) or cultured cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated on a 4-15% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred to a nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-S1R, anti-phospho-ERK, anti-total-ERK, anti-BDNF) diluted in blocking buffer.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification relative to a loading control (e.g., GAPDH or β-actin).
-
Immunofluorescence for BDNF Localization
-
Objective: To visualize the expression and localization of BDNF in neurons.
-
Methodology:
-
Fixation: Cells or tissue sections are fixed with 4% paraformaldehyde (PFA) for 15-20 minutes.
-
Permeabilization: Samples are permeabilized with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding is blocked with a solution containing serum (e.g., 5% goat serum) and/or bovine serum albumin (BSA) for 1 hour.
-
Primary Antibody Incubation: Samples are incubated with an anti-BDNF primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: After washing, samples are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the samples are mounted with an anti-fade mounting medium.
-
Imaging: Images are acquired using a confocal or fluorescence microscope.
-
Axonal Transport Imaging of BDNF
-
Objective: To visualize and quantify the axonal transport of BDNF in real-time.
-
Methodology:
-
Neuronal Culture in Microfluidic Chambers: Primary neurons (e.g., cortical or hippocampal) are plated in the cell body compartment of a microfluidic chamber, allowing axons to grow into a separate axonal compartment.
-
Labeling of BDNF: Recombinant BDNF is labeled with quantum dots (QDs) via a biotin-streptavidin linkage (QD-BDNF).
-
Application of QD-BDNF: QD-BDNF is applied to the axonal compartment.
-
Live-Cell Imaging: The microfluidic chamber is placed on a live-cell imaging microscope equipped with an environmental chamber to maintain temperature, CO2, and humidity. Time-lapse images of QD-BDNF movement within the axons are captured.
-
Analysis: Kymographs are generated from the time-lapse videos to analyze the velocity, directionality, and processivity of BDNF-containing vesicles.
-
Conclusion
This compound's mechanism of action is centered on its selective and potent agonism of the Sigma-1 Receptor. This interaction initiates a cascade of neuroprotective effects, including the upregulation of the BDNF pathway, restoration of mitochondrial function, amelioration of ER stress, and enhancement of axonal transport. The multifaceted nature of its mechanism, addressing several key pathological features of neurodegeneration simultaneously, positions this compound as a promising therapeutic candidate. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this novel S1R agonist in combating neurodegenerative diseases.
References
- 1. This compound protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. This compound Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | σ1 Receptors | Tocris Bioscience [tocris.com]
- 5. Sigma-1 and dopamine D2/D3 receptor occupancy of this compound in healthy volunteers and patients with Huntington disease: a [18F] fluspidine and [18F] fallypride PET study - PMC [pmc.ncbi.nlm.nih.gov]
Pridopidine in Preclinical Models of Huntington's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of pridopidine, a selective Sigma-1 Receptor (S1R) agonist, in various models of Huntington's disease (HD). This compound has emerged as a promising therapeutic candidate due to its neuroprotective effects, demonstrating the potential to modify the course of this devastating neurodegenerative disorder. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways implicated in this compound's mechanism of action.
Executive Summary
Huntington's disease is an autosomal dominant neurodegenerative disorder characterized by motor, cognitive, and psychiatric dysfunction, for which there is currently no cure or disease-modifying therapy. The underlying pathology involves a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT). Preclinical research has been instrumental in elucidating the therapeutic potential of this compound, which was initially investigated as a dopamine stabilizer but is now recognized for its high affinity and agonist activity at the S1R.[1][2][3][4][5] Activation of S1R by this compound triggers a cascade of neuroprotective effects, including enhancement of brain-derived neurotrophic factor (BDNF) signaling, restoration of mitochondrial function, reduction of endoplasmic reticulum (ER) stress, and improvement of synaptic plasticity. This guide consolidates the evidence from various in vitro and in vivo HD models, offering a comprehensive resource for the scientific community.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in Huntington's disease models.
Table 1: In Vitro Neuroprotection and Cellular Function
| Model System | Endpoint Measured | This compound Concentration | Result | Reference |
| Mouse primary striatal and cortical neurons (mHTT-transfected) | Neuroprotection (Cell Survival) | EC50 in mid-nanomolar range | Significant protection against mHTT-induced toxicity | |
| HD patient-derived iPSCs (differentiated into MSNs) | Neuroprotection (Cell Survival) | Not specified | Protection against mHTT toxicity | |
| Cellular HD models | ER Stress Markers (UPR branches) | Low nanomolar concentrations | Significant amelioration of mHTT-induced ER stress, strongest effect on the PERK branch | |
| YAC128 HD mice primary neurons | Mitochondrial Function | Not specified | Prevention of disruption of mitochondria-ER contact sites and improved mitochondrial activity, elongation, and motility | |
| R6/2 mice | mHtt Aggregate Size (striatum) | Not specified | Significant reduction in the size of single aggregates |
Table 2: In Vivo Behavioral and Neuropathological Outcomes
| Animal Model | Treatment Regimen | Behavioral Test | Outcome | Neuropathological Finding | Reference |
| YAC128 mice | Early treatment (1.5 months of age) with 30 mg/kg for 10.5 months | Accelerating Rotarod | Improved motor performance as early as 2 months of age, maintained until 10 months | Did not rescue striatal and corpus callosum atrophy | |
| YAC128 mice | Early treatment (1.5 months of age) with 30 mg/kg for 10.5 months | Climbing Test | Improved motor performance | Reversed striatal transcriptional deficits | |
| YAC128 mice | Early treatment (1.5 months of age) with 30 mg/kg for 10.5 months | Anxiety- and Depressive-like behavioral tests | Reduced anxiety- and depressive-like phenotypes | N/A | |
| R6/2 mice | Not specified | Motor Performance | Highly improved motor performance | Increased expression of BDNF and DARPP32; reduction in mHtt aggregate size |
Key Signaling Pathways and Mechanisms of Action
This compound's neuroprotective effects are primarily mediated through its activation of the Sigma-1 Receptor (S1R), a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.
This compound-Mediated S1R Activation and Downstream Neuroprotection
Caption: this compound's activation of S1R initiates multiple neuroprotective pathways.
Activation of S1R by this compound leads to the upregulation of the BDNF pathway, which is crucial for neuronal survival and plasticity and is impaired in HD. This effect is dependent on S1R, as its blockade prevents this compound-induced BDNF secretion. This compound also activates the AKT/PI3K pathway, a key signaling cascade in cell survival. Furthermore, this compound ameliorates ER stress induced by mHTT, a significant contributor to HD pathology. It reduces the unfolded protein response (UPR) and restores the colocalization of S1R with the chaperone BiP. This compound also enhances mitochondrial function, which is compromised in HD, by preserving mitochondria-ER contact sites and reducing reactive oxygen species (ROS) levels.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Neuroprotection Assay in Primary Neurons
Objective: To assess the neuroprotective effects of this compound against mHTT-induced toxicity in primary neuronal cultures.
Protocol:
-
Primary Neuron Culture: Striatal and cortical neurons are harvested from embryonic day 15-17 mouse embryos (e.g., CD1 strain). Tissues are dissected, dissociated, and plated on poly-D-lysine-coated plates or coverslips. Neurons are maintained in a neurobasal medium supplemented with B27 and GlutaMAX.
-
Transfection: After 5-7 days in vitro, neurons are co-transfected with a plasmid expressing a fragment of the human huntingtin protein with a pathogenic polyglutamine expansion (e.g., Htt N586-82Q) and a green fluorescent protein (GFP) plasmid to visualize transfected cells. A control group is transfected with a plasmid expressing wild-type huntingtin (e.g., Htt N586-22Q).
-
Treatment: Immediately following transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
Cell Viability Assessment: After 48-72 hours of incubation, cell viability is assessed. This can be done by counting the number of surviving GFP-positive neurons. Alternatively, nuclear condensation assays (e.g., Hoechst staining) can be used to quantify apoptotic cells.
-
Data Analysis: The percentage of surviving neurons is calculated for each treatment group relative to the vehicle-treated control. The half-maximal effective concentration (EC50) is determined by fitting the dose-response data to a sigmoidal curve.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing this compound's neuroprotective effects in vitro.
In Vivo Behavioral Testing in YAC128 Mice
Objective: To evaluate the effect of this compound on motor coordination, anxiety, and depressive-like behaviors in the YAC128 transgenic mouse model of HD.
Animal Model: YAC128 mice, which express full-length human mHTT with 128 CAG repeats, and their wild-type littermates are used.
Treatment Paradigm:
-
Early Treatment: this compound (e.g., 10 or 30 mg/kg) or vehicle is administered daily via oral gavage starting at a presymptomatic age (e.g., 1.5 months) and continuing for an extended period (e.g., 10.5 months).
-
Late Treatment: this compound or vehicle is administered to mice at an advanced stage of the disease (e.g., 8 months of age).
Behavioral Assessments:
-
Accelerating Rotarod: To assess motor coordination and balance. Mice are placed on a rotating rod that gradually accelerates. The latency to fall is recorded.
-
Climbing Test: To evaluate motor coordination. Mice are placed in a wire mesh cylinder, and their climbing behavior is scored.
-
Open Field Test: To assess locomotor activity and anxiety-like behavior. The time spent in the center versus the periphery of an open arena is measured.
-
Elevated Plus Maze: To measure anxiety-like behavior. The time spent on the open versus closed arms of the maze is recorded.
-
Forced Swim Test: To assess depressive-like behavior. The duration of immobility in a container of water is measured.
Data Analysis: Behavioral data are analyzed using appropriate statistical tests (e.g., ANOVA with post-hoc analysis) to compare the performance of this compound-treated YAC128 mice with vehicle-treated YAC128 mice and wild-type controls.
Gene Expression Analysis in Rat Striatum
Objective: To identify the molecular pathways modulated by this compound in the striatum.
Protocol:
-
Animal Treatment: Sprague Dawley rats are treated daily by oral gavage with this compound or vehicle control.
-
Tissue Collection: After the treatment period, animals are euthanized, and the striatum is rapidly dissected and frozen.
-
RNA Extraction and Microarray Analysis: Total RNA is extracted from the striatal tissue. The quality and quantity of RNA are assessed. Genome-wide expression profiling is performed using microarrays (e.g., Affymetrix Rat Genome arrays).
-
Pathway Analysis: The microarray data is analyzed to identify differentially expressed genes. A broad, unbiased pathway analysis is conducted using bioinformatics tools (e.g., Gene Set Enrichment Analysis) to identify enriched signaling pathways.
-
Quantitative PCR (qPCR) Validation: The differential expression of key genes identified in the microarray analysis is validated using qPCR.
Conclusion and Future Directions
The preclinical data robustly support the neuroprotective effects of this compound in various models of Huntington's disease. Its primary mechanism of action through the S1R distinguishes it from other therapeutic strategies and offers a multi-faceted approach to tackling HD pathology by concurrently addressing ER stress, mitochondrial dysfunction, and impaired neurotrophic support. The consistent positive outcomes in both cellular and animal models have provided a strong rationale for the clinical development of this compound for HD.
Future preclinical research could further explore the long-term disease-modifying effects of this compound, investigate its potential in combination with other therapeutic agents, and identify biomarkers that could predict treatment response. A deeper understanding of the intricate molecular interactions downstream of S1R activation will continue to refine our knowledge of this compound's therapeutic potential for Huntington's disease and other neurodegenerative conditions.
References
- 1. This compound protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientists identify precisely how this compound works in models of Huntington’s disease – HDBuzz [en.hdbuzz.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a dopamine stabilizer, improves motor performance and shows neuroprotective effects in Huntington disease R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. massgeneral.org [massgeneral.org]
Pridopidine's Neuroprotective Potential in ALS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pridopidine, a selective Sigma-1 Receptor (S1R) agonist, has emerged as a promising therapeutic candidate for Amyotrophic Lateral Sclerosis (ALS). Extensive preclinical and clinical research indicates that its neuroprotective effects are mediated through the activation of the S1R, a chaperone protein at the endoplasmic reticulum-mitochondria interface. This activation triggers a cascade of downstream effects, including the mitigation of cellular stress, enhancement of mitochondrial function, and promotion of neurotrophic factor signaling. This in-depth guide synthesizes the current understanding of this compound's mechanism of action and its therapeutic potential in ALS models, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.
Introduction to this compound and its Mechanism of Action in ALS
This compound is an orally administered small molecule that readily crosses the blood-brain barrier.[1] Its primary pharmacological target is the Sigma-1 Receptor (S1R), which is highly expressed in the central nervous system, including in motor neurons of the spinal cord and brainstem.[2][3] In the context of ALS, a fatal neurodegenerative disease characterized by the progressive loss of motor neurons, the S1R has garnered significant attention as a therapeutic target.[4]
Activation of S1R by this compound initiates a multi-faceted neuroprotective response:
-
Modulation of Endoplasmic Reticulum (ER) Stress: this compound has been shown to reduce the expression of key ER stress markers, thereby alleviating a major pathological hallmark of ALS.[5]
-
Enhancement of Mitochondrial Function: By stabilizing the interaction between the ER and mitochondria, this compound improves mitochondrial function and energy production, which is often compromised in ALS.
-
Upregulation of Neurotrophic Factors: this compound promotes the production and secretion of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and function.
-
Clearance of Toxic Proteins: The activation of S1R by this compound has been linked to an enhanced clearance of misfolded and aggregated proteins, a central aspect of ALS pathology. While direct evidence on TDP-43 is still emerging, studies in SOD1G93A models show a reduction in mutant SOD1 aggregates.
Quantitative Data from Preclinical and Clinical Studies
The neuroprotective effects of this compound have been quantified in various ALS models, from in vitro cell cultures to clinical trials in patients.
Table 1: Summary of Preclinical Data for this compound in ALS Models
| Model System | Key Findings | Quantitative Results | Reference(s) |
| SOD1G93A Mouse Model | Reduction of mutant SOD1 aggregation in the spinal cord. | ~50% reduction in SOD1 accumulation. | |
| Attenuation of Neuromuscular Junction (NMJ) disruption and muscle wasting. | Data on NMJ innervation and muscle fiber diameter available in cited literature. | ||
| Prevention of cachexia and improvement in motor behavior. | Significant improvement in motor performance 5 weeks after treatment cessation. | ||
| In vitro Motor Neuron Co-culture (SOD1G93A) | Increased survival of motor neurons. | Substantial rescue effect on SOD1G93A motor neuron survival. | |
| Diminished NMJ disruption. | Data on NMJ integrity available in cited literature. | ||
| Spinal Cord Explants from ALS mice | Improved axonal transport. | Data on axonal transport metrics available in cited literature. |
Table 2: Summary of Clinical Data from the Phase 2 HEALEY ALS Platform Trial (Regimen D)
| Endpoint | Key Findings | Quantitative Results | Reference(s) |
| Primary Endpoint (ALSFRS-R) | Not met in the overall study population. | No significant difference in the rate of change from baseline. | |
| Post-hoc Analyses (Early ALS & Definite/Probable ALS) | |||
| ALSFRS-R Total Score | Trend towards slower disease progression. | Favorable trend in ALSFRS-R progression. | |
| Respiratory Function | Slower decline in respiratory function. | Trend towards slower decline in the respiratory sub-scale. | |
| Speech (Quantitative Measures) | Significant improvement in speaking and articulation rates. | Significant improvement observed. | |
| Survival | Trend towards prolonged median survival time. | Median survival time increased from ~300 to 600 days in a subgroup analysis. |
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in these studies is crucial for interpretation and replication.
Preclinical Studies in SOD1G93A Mice
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation, a widely used model of familial ALS.
-
Drug Administration: this compound was administered via continuous release through osmotic pumps at a dose of 3.0 mg/kg/day for 4 weeks, starting before the onset of motor deficits. Another study utilized an 11-week treatment regimen.
-
Behavioral Assessments: Motor function, coordination, and muscle strength were evaluated weekly using a battery of tests including the inverted screen test and gait analysis.
-
Histological Analysis of Neuromuscular Junctions (NMJs):
-
Muscles (e.g., gastrocnemius, tibialis anterior) were dissected from euthanized mice.
-
Tissues were fixed, cryoprotected, and sectioned.
-
Immunohistochemistry was performed using antibodies against presynaptic markers (e.g., synaptophysin, neurofilament) and postsynaptic acetylcholine receptors (AChRs) labeled with α-bungarotoxin.
-
Confocal microscopy was used to visualize and quantify the percentage of innervated NMJs.
-
-
Analysis of Protein Aggregation:
-
Spinal cord tissue was homogenized and subjected to sequential extraction to isolate soluble and insoluble protein fractions.
-
Western blotting was performed using antibodies specific for mutant human SOD1 to quantify the levels of aggregated protein.
-
In Vitro Motor Neuron Co-culture System
-
Cell Culture: Primary motor neurons were isolated from the spinal cords of SOD1G93A or wild-type mouse embryos and co-cultured with primary myoblasts.
-
Treatment: this compound was added to the culture medium at various concentrations to assess its effects on motor neuron survival and NMJ formation.
-
Assessment of Motor Neuron Survival: Motor neurons were identified by immunofluorescence for specific markers (e.g., ChAT). The number of surviving motor neurons was counted at different time points.
-
Analysis of NMJ Integrity: The formation of functional NMJs was assessed by observing muscle contractions upon motor neuron stimulation and by immunostaining for pre- and postsynaptic markers.
HEALEY ALS Platform Trial (Regimen D)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 2 trial.
-
Participants: Individuals with sporadic or familial ALS meeting specific eligibility criteria, including disease duration and respiratory function.
-
Intervention: Participants were randomized (3:1) to receive either this compound (45 mg orally, twice daily) or a matching placebo for 24 weeks.
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the Revised ALS Functional Rating Scale (ALSFRS-R) total score, combined with survival data.
-
Secondary Outcome Measures: Included changes in respiratory function (slow vital capacity), muscle strength, and quantitative measures of speech.
Visualizing the Molecular Pathways and Experimental Workflows
This compound's Signaling Pathway via Sigma-1 Receptor
The following diagram illustrates the proposed signaling cascade initiated by this compound binding to the S1R.
Caption: this compound activates S1R, modulating ER stress and enhancing mitochondrial function and neurotrophic signaling to promote neuronal survival.
Experimental Workflow for Preclinical Evaluation in SOD1G93A Mice
This diagram outlines the typical experimental flow for assessing this compound's efficacy in the SOD1G93A mouse model.
Caption: Workflow for preclinical testing of this compound in SOD1G93A mice, from treatment to data analysis.
Logical Flow of the HEALEY ALS Platform Trial (Regimen D)
This diagram illustrates the patient journey and decision points within the this compound arm of the HEALEY ALS Platform Trial.
Caption: Logical flow of patient participation in the this compound arm of the HEALEY ALS Platform Trial.
Future Directions and Conclusion
The data accumulated to date strongly suggest that this compound holds significant neuroprotective potential for the treatment of ALS. While the primary endpoint was not met in the overall population of the Phase 2 HEALEY ALS Platform Trial, the encouraging signals in post-hoc analyses of patients with earlier and more rapidly progressing disease, particularly in the domains of speech and respiratory function, have paved the way for a pivotal Phase 3 study.
A key area for future investigation is the direct impact of this compound on TDP-43 pathology, the hallmark of most ALS cases. Elucidating whether this compound can modulate the aggregation, phosphorylation, and cellular localization of TDP-43 will be critical in fully understanding its mechanism of action and its potential to modify the disease course.
References
- 1. This compound modifies disease phenotype in a SOD1 mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Model of TAR DNA-binding Protein 43 (TDP-43) Aggregation Based on Its C-terminal Gln/Asn-rich Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. neurologylive.com [neurologylive.com]
Pridopidine: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pridopidine is a novel investigational drug demonstrating neuroprotective properties, primarily through its high-affinity agonism of the Sigma-1 Receptor (S1R). Initially explored as a dopamine stabilizer, its profound effects on neuroplasticity and cellular survival pathways have positioned it as a promising therapeutic candidate for neurodegenerative disorders such as Huntington's disease and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and its intricate mechanism of action, with a focus on S1R-mediated signaling. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Chemical Identity and Physicochemical Properties
This compound is a phenylpiperidine derivative with the following identifiers and properties.
| Identifier | Value | Reference |
| IUPAC Name | 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine | [1] |
| CAS Number | 346688-38-8 | [1] |
| Molecular Formula | C₁₅H₂₃NO₂S | [1] |
| Molecular Weight | 281.41 g/mol | [1] |
Physicochemical Data
| Property | Value | Method | Reference |
| pKa (Strongest Basic) | 8.03 | Predicted | [2] |
| logP | 2.55 | Predicted (ALOGPS) | |
| Water Solubility | 0.045 mg/mL | Predicted (ALOGPS) | |
| Solubility in DMSO | 57 mg/mL | Experimental |
Pharmacological Profile
This compound's primary pharmacological activity is mediated through its selective and high-affinity binding to the Sigma-1 Receptor (S1R).
Receptor Binding Affinities (Ki)
| Receptor | Ki (nM) | Assay Conditions | Reference |
| Sigma-1 (S1R) | ~70-80 | Radioligand binding assay | |
| Dopamine D2 | ~7,521 | Radioligand binding assay | |
| Dopamine D3 | - | - | |
| Adrenergic α2C | - | - | |
| Serotonin 5-HT1A | - | - |
Note: Specific Ki values for all listed receptors were not consistently available across all sources. The provided values represent the most frequently cited affinities.
Pharmacokinetics
| Parameter | Observation | Reference |
| Metabolism | Substrate and auto-inhibitor of CYP2D6. | |
| Half-life | Differs between single and multiple dosing due to CYP2D6 auto-inhibition. | |
| Blood-Brain Barrier Penetration | Enters the brain and spinal cord, as shown in human imaging studies. |
Mechanism of Action: The Sigma-1 Receptor (S1R) Pathway
This compound's neuroprotective effects are primarily attributed to its function as a potent S1R agonist. The S1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, where it modulates various cellular processes crucial for neuronal health.
Activation of S1R by this compound initiates a cascade of downstream signaling events, most notably the upregulation of the Brain-Derived Neurotrophic Factor (BDNF) pathway. This leads to enhanced neurotrophic support, promotion of neuronal survival, and improved synaptic plasticity. Key downstream effectors of the BDNF pathway include the activation (phosphorylation) of Akt and ERK, which are central to cell survival and growth signaling.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is adapted from established methods for determining the binding affinity of a compound to the S1R.
References
Pridopidine's Effect on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pridopidine, a selective and potent Sigma-1 Receptor (S1R) agonist, is emerging as a promising therapeutic agent for neurodegenerative disorders such as Huntington's disease.[1][2] Its mechanism of action is intrinsically linked to the modulation of synaptic plasticity, the fundamental process governing learning and memory. This technical guide provides an in-depth examination of the molecular pathways this compound activates to restore synaptic function, supported by quantitative data from key preclinical studies and detailed experimental methodologies.
Core Mechanism of Action: Sigma-1 Receptor (S1R) Agonism
This compound's primary molecular target is the Sigma-1 Receptor (S1R), a unique chaperone protein located at the endoplasmic reticulum (ER) and mitochondria-associated membrane (MAM).[2][3][4] The S1R is a critical regulator of cellular homeostasis, influencing calcium signaling, ion channel function, and the ER stress response. In neurodegenerative conditions, these pathways are often impaired. This compound's high-affinity binding to and activation of S1R initiates a cascade of neuroprotective and neurorestorative effects that converge on the synapse. Studies using S1R knockout models have confirmed that the therapeutic benefits of this compound are mediated through this receptor.
Signaling Pathways Modulated by this compound
This compound's activation of S1R triggers several key signaling pathways that are crucial for synaptic plasticity. The most well-documented of these is the Brain-Derived Neurotrophic Factor (BDNF) pathway.
Key Signaling Cascade:
-
S1R Activation: this compound binds to and activates the S1R.
-
Enhanced BDNF Signaling: Activated S1R promotes the trafficking and secretion of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic function. This compound has been shown to rescue the impaired axonal transport of both BDNF and its receptor, Tropomyosin receptor kinase B (TrkB).
-
Downstream Kinase Activation: The binding of BDNF to TrkB receptors activates downstream signaling cascades, prominently the PI3K/Akt and MAPK/ERK pathways. These pathways are essential for promoting cell survival and mediating structural changes at the synapse.
-
CREB Phosphorylation: The culmination of this signaling cascade is the phosphorylation of the cAMP-response element-binding protein (CREB). Phosphorylated CREB (p-CREB) acts as a transcription factor, migrating to the nucleus to initiate the expression of genes required for the late phase of long-term potentiation (LTP) and the formation of new dendritic spines.
Quantitative Effects on Synaptic Plasticity
This compound has demonstrated significant effects on both structural and functional aspects of synaptic plasticity in preclinical models.
Structural Plasticity
This compound promotes the formation of new synapses (synaptogenesis) and restores dendritic spine density, which is often compromised in neurodegenerative diseases.
| Parameter | Model | This compound Concentration | Result | Statistical Significance | Reference |
| Synapse Number | Primary Hippocampal Neurons | Low Conc. | 90% Increase | p < 0.05 (Implied) | |
| High Conc. | 67% Increase | p < 0.05 (Implied) | |||
| Total Spine Density | YAC128 HD Model Cortical Neurons | 1 µM (+TTX) | Increased Density vs. This compound alone | p < 0.01 | |
| Mushroom Spine Density | YAC128 HD Model Cortical Neurons | 1 µM (+TTX) | Increased Density vs. This compound alone | p < 0.001 | |
| AMPA Receptors/Synapse | YAC128 HD Model Cortical Neurons | 1 µM (+TTX) | Increased Number vs. TTX alone | p < 0.01 |
Table 1: Summary of this compound's Quantitative Effects on Structural Synaptic Plasticity.
Functional Plasticity
Long-Term Potentiation (LTP) is a cellular correlate of learning and memory. Pathological factors, such as amyloid-β (Aβ) oligomers in Alzheimer's disease, can severely impair LTP. This compound has been shown to rescue these deficits.
| Parameter | Model | Pathological Insult | This compound Concentration | Result | Reference |
| LTP Induction | Hippocampal Slices | Aβ1-42 Oligomers | 30 nM | Reverses Aβ-induced LTP deficit | |
| 100 nM | Reverses Aβ-induced LTP deficit |
Table 2: Summary of this compound's Effects on Functional Synaptic Plasticity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate this compound's effects.
Protocol: LTP Measurement in Acute Hippocampal Slices
This protocol describes the measurement of field excitatory postsynaptic potentials (fEPSPs) to assess LTP in the presence of a pathological insult and this compound.
Methodology:
-
Brain Slice Preparation: Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF). Transverse hippocampal slices (350-400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in an incubation chamber with oxygenated ACSF for at least 1 hour at room temperature.
-
Drug Application: For LTP rescue experiments, slices are first incubated with pathogenic Aβ1-42 oligomers (e.g., 500 nM) for a specified period, followed by co-incubation with this compound (e.g., 30 nM or 100 nM).
-
Electrophysiology: A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: A stable baseline of synaptic responses is established by delivering single test pulses every 15-30 seconds for 20-30 minutes. The stimulus intensity is set to elicit an fEPSP amplitude that is 30-40% of the maximum.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Post-HFS Recording: Synaptic responses are recorded for at least 60 minutes following HFS to measure the potentiation.
-
Data Analysis: The initial slope of the fEPSP is measured. The average slope of the responses recorded during the last 10 minutes of the experiment is normalized to the average baseline slope to quantify the degree of LTP.
Protocol: Analysis of CREB Phosphorylation via Western Blot
This protocol outlines the steps to quantify the levels of phosphorylated CREB (p-CREB) relative to total CREB in neuronal cell cultures or brain tissue following treatment with this compound.
Methodology:
-
Sample Preparation: Neuronal cell cultures or animal brain tissue are treated with vehicle or this compound at various concentrations and time points.
-
Protein Extraction: Cells or tissue are lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states. Samples are centrifuged to pellet cell debris, and the supernatant containing the protein lysate is collected.
-
Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are loaded onto an SDS-polyacrylamide gel and separated by size via electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated CREB (e.g., anti-p-CREB Ser133). Subsequently, the membrane is stripped and re-probed with an antibody for total CREB as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is applied, which reacts with HRP to produce light.
-
Analysis: The light signal is captured using a digital imaging system. The intensity of the bands corresponding to p-CREB and total CREB is quantified using densitometry software. The ratio of p-CREB to total CREB is calculated to determine the change in CREB activation.
Conclusion
This compound robustly enhances synaptic plasticity through a well-defined mechanism involving the activation of the Sigma-1 Receptor and subsequent upregulation of the BDNF-TrkB-CREB signaling pathway. Preclinical data provides strong quantitative evidence for its ability to promote synaptogenesis, restore dendritic spine density, and rescue functional synaptic deficits like impaired LTP. The detailed protocols provided herein offer a framework for the continued investigation and validation of this compound's synaptoplastic effects, underscoring its significant potential as a disease-modifying therapy for a range of neurodegenerative disorders.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. EPSP-spike potentiation during primed burst-induced long-term potentiation in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strain-dependent regulation of hippocampal long-term potentiation by dopamine D1/D5 receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prion protein stabilizes amyloid-β (Aβ) oligomers and enhances Aβ neurotoxicity in a Drosophila model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Pridopidine: A Technical Chronicle of a Novel Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pridopidine, a small molecule initially conceived as a "dopamine stabilizer" for the symptomatic treatment of Huntington's disease (HD), has undergone a significant evolution in our understanding of its mechanism of action. This in-depth guide chronicles the historical development and initial discovery of this compound, tracing its journey from a dopamine D2 receptor antagonist to a potent and selective sigma-1 receptor (S1R) agonist. We will delve into the preclinical and clinical milestones, presenting key quantitative data in structured tables, detailing experimental protocols, and visualizing the intricate signaling pathways through Graphviz diagrams. This technical whitepaper aims to provide a comprehensive resource for researchers and drug development professionals interested in the scientific narrative of this compound.
Initial Discovery and Synthesis
This compound, also known as ACR16, was first developed by the Swedish pharmaceutical company NeuroSearch in the early 2000s. The initial therapeutic goal was to create a "dopaminergic stabilizer" capable of modulating motor and behavioral symptoms dependent on the prevailing dopaminergic tone. The synthesis of this compound, chemically 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, was achieved through a multi-step process. A key publication by Ponten et al. (2010) outlines the in vivo pharmacology of this compound, confirming its state-dependent effects on psychomotor activity.[1]
Chemical Synthesis
The synthesis of this compound has been described in various patents and publications. A common route involves the modification of a partial dopamine D2 receptor agonist, 3-(1-benzylpiperidin-4-yl)phenol.[2][3] A more detailed synthetic process is outlined in patent WO2017015609A1, which describes a process for preparing this compound hydrochloride.
Experimental Protocol: Synthesis of this compound (Illustrative)
A representative synthesis involves the following key steps:
-
Lithiation and Quenching: The synthesis can start with the lithiation of 1-bromo-3-methylthiobenzene with n-butyllithium, followed by quenching with an N-substituted 4-piperidone.
-
Dehydration: The resulting tertiary alcohol is then dehydrated, typically using an acid catalyst, to form a double bond in the piperidine ring.
-
Reduction and Oxidation: The double bond is subsequently reduced, and the thioether is oxidized to the corresponding sulfone.
-
Final Alkylation: The final step involves the alkylation of the piperidine nitrogen with a propyl group to yield this compound.
The Paradigm Shift: From Dopamine D2 Receptor to Sigma-1 Receptor
For many years, the primary mechanism of action of this compound was attributed to its low-affinity antagonism of the dopamine D2 receptor. This was supported by in vitro binding assays and in vivo neurochemical studies. However, further research revealed a much higher affinity for the sigma-1 receptor (S1R), a chaperone protein located at the endoplasmic reticulum-mitochondria interface. This discovery marked a pivotal moment in the understanding of this compound's therapeutic potential, shifting the focus from symptomatic treatment to potential neuroprotective effects.
Receptor Binding Affinity and Occupancy
Quantitative data from various studies have consistently demonstrated this compound's high affinity and selectivity for the S1R over the D2 receptor. In vivo positron emission tomography (PET) studies in humans have confirmed that at clinically relevant doses, this compound achieves high occupancy of the S1R with negligible occupancy of the D2/D3 receptors.
| Receptor/Target | Binding Affinity (Ki/IC50) | In Vivo Occupancy (at clinically relevant doses) | Reference(s) |
| Sigma-1 Receptor (S1R) | ~100 nM | High (87-91% at 22.5-90 mg) | |
| Dopamine D2 Receptor | Low (micromolar range) | Negligible (~3% at 90 mg) | |
| Dopamine D3 Receptor | Low | Negligible |
Table 1: this compound Receptor Binding Affinity and In Vivo Occupancy
Experimental Protocol: In Vivo Receptor Occupancy Study (PET)
-
Subjects: Healthy volunteers and patients with Huntington's disease.
-
Radiotracers: [18F]fluspidine for S1R and [18F]fallypride for D2/D3R.
-
Procedure: Subjects underwent PET scans at baseline and after a single oral dose of this compound (ranging from 0.5 to 90 mg).
-
Analysis: Receptor occupancy was calculated using the Lassen plot, a graphical analysis method for determining the binding potential of a radiotracer.
Neuroprotective Mechanisms via Sigma-1 Receptor Activation
The discovery of this compound's high affinity for the S1R opened up new avenues of research into its neuroprotective properties. Activation of the S1R is known to modulate several key cellular processes that are often impaired in neurodegenerative diseases.
Enhancement of Mitochondrial Function
Mitochondrial dysfunction is a hallmark of many neurodegenerative disorders, including Huntington's disease. Preclinical studies have shown that this compound can rescue mitochondrial function by increasing mitochondrial respiration and ATP production, and by reducing the production of reactive oxygen species (ROS).
| Mitochondrial Parameter | Effect of this compound | Quantitative Change | Reference(s) |
| Mitochondrial Respiration | Increased | - | |
| ATP Production | Increased | - | |
| Reactive Oxygen Species (ROS) | Decreased | - | |
| Mitochondria-ER Connectivity | Increased | 4.2% increase in contact sites in YAC128 neurons |
Table 2: this compound's Effect on Mitochondrial Function
Experimental Protocol: Assessment of Mitochondrial Respiration
-
Cell Models: Primary striatal neurons from YAC128 HD mice.
-
Assay: Oxygen consumption rate (OCR) was measured using a Seahorse XF Analyzer.
-
Procedure: Neurons were treated with this compound (1 µM) for 24 hours before OCR measurement.
Reduction of Endoplasmic Reticulum (ER) Stress
ER stress is another critical factor in the pathogenesis of Huntington's disease. Studies have demonstrated that this compound can ameliorate ER stress by reducing the expression of key stress markers, such as ATF4 and CHOP, and by modulating the unfolded protein response (UPR). This effect is dependent on S1R activation.
Experimental Protocol: Measurement of ER Stress Markers
-
Cell Models: HEK293 cells expressing mutant huntingtin (mHtt).
-
Assay: Western blotting for phosphorylated eIF2α (a marker of the PERK branch of the UPR).
-
Procedure: Cells were treated with this compound at various concentrations, and protein lysates were analyzed by Western blot.
Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Signaling
Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin for neuronal survival and plasticity. This compound has been shown to upregulate the BDNF signaling pathway, an effect that is mediated by the S1R. This leads to increased expression of genes involved in neuronal survival and function.
| Pathway/Gene | Effect of this compound | P-value | Reference(s) |
| BDNF Pathway | Upregulated | P = 1.73E-10 | |
| Glucocorticoid Receptor (GR) Response | Upregulated | P = 1E-10 | |
| Dopamine D1 Receptor (D1R) Associated Genes | Upregulated | P = 0.001 | |
| AKT/PI3K Pathway | Upregulated | P = 0.004 |
Table 3: this compound's Effect on Neuroprotective Signaling Pathways
Clinical Development and Key Trials
This compound has undergone extensive clinical development, with several key trials providing insights into its safety and efficacy.
Early Phase Trials: MermaiHD and HART
The MermaiHD and HART studies were among the first large-scale clinical trials of this compound in HD patients. The primary focus of these trials was on motor function, based on the initial hypothesis of this compound as a dopamine stabilizer.
-
MermaiHD (NCT00665223): A Phase 3, randomized, double-blind, placebo-controlled trial that assessed the efficacy of this compound (45 mg/day and 90 mg/day) on motor deficits in 437 HD patients over 6 months. The primary endpoint was the change in the modified Motor Score (mMS).
-
HART (NCT00665223): A Phase 2b, randomized, double-blind, placebo-controlled dose-ranging study in 227 HD patients in the US and Canada. The trial evaluated the safety and efficacy of three doses of this compound (20, 45, and 90 mg/day) over 12 weeks.
PRIDE-HD: A Shift in Focus
The PRIDE-HD study (NCT02006472) was a Phase 2, randomized, placebo-controlled, dose-ranging study that enrolled 408 HD patients. A key aspect of this trial was the emerging understanding of this compound's S1R-mediated neuroprotective effects, which led to a greater focus on functional outcomes. Post-hoc analyses of the PRIDE-HD data showed that this compound at a dose of 45 mg twice daily had a beneficial effect on Total Functional Capacity (TFC) at 52 weeks, particularly in early-stage HD patients.
| Outcome Measure | This compound 45 mg bid vs. Placebo (at 52 weeks) | P-value | Reference(s) |
| Change in Total Functional Capacity (TFC) | 0.87 point difference | 0.0032 | |
| Change in TFC (Early HD) | 1.16 point difference | 0.0003 |
Table 4: Key Efficacy Results from the PRIDE-HD Study (Post-hoc Analysis)
PROOF-HD: Targeting Disease Progression
The PROOF-HD trial (NCT04556656) was a Phase 3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound 45 mg twice daily in 499 patients with early-stage HD. The primary endpoint was the change from baseline in TFC at 65 weeks. While the primary endpoint was not met in the overall population, pre-specified analyses of participants not taking antidopaminergic medications (ADMs) showed significant benefits across multiple endpoints, including the composite Unified Huntington's Disease Rating Scale (cUHDRS), a measure of disease progression.
| Outcome Measure (in patients off ADMs) | This compound vs. Placebo (at 52 weeks) | P-value | Reference(s) |
| Change in cUHDRS | Δ0.43 | 0.04 | |
| Change in Stroop Word Reading (SWR) | Δ4.22 | 0.02 | |
| Change in Q-Motor Finger Tapping IOI | Δ-22.84 | 0.04 |
Table 5: Key Efficacy Results from the PROOF-HD Study (in patients not taking ADMs)
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a general workflow for a clinical trial.
Caption: this compound's dual mechanism of action.
Caption: Generalized clinical trial workflow.
Conclusion
The story of this compound is a compelling example of scientific evolution in drug discovery. Initially developed as a dopamine stabilizer for Huntington's disease, the recognition of its potent and selective agonism at the sigma-1 receptor has redefined its therapeutic potential. This shift has opened up new avenues for exploring its neuroprotective effects in a range of neurodegenerative disorders. The extensive preclinical and clinical data gathered to date provide a strong foundation for the continued investigation of this compound as a potential disease-modifying therapy. This technical guide has aimed to provide a comprehensive overview of this compound's historical development and initial discovery, offering valuable insights for the scientific community.
References
- 1. In vivo pharmacology of the dopaminergic stabilizer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, this compound, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective Mechanisms of Pridopidine: A Technical Guide to its Downstream Signaling Pathways
For Immediate Release
This technical guide provides an in-depth exploration of the molecular mechanisms and downstream signaling pathways activated by Pridopidine, a selective high-affinity Sigma-1 receptor (S1R) agonist. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current research to illuminate the neuroprotective effects of this compound, with a focus on its potential therapeutic applications in neurodegenerative diseases.
Introduction to this compound
This compound is a small molecule that has garnered significant interest for its potential in treating neurodegenerative disorders, particularly Huntington's disease.[1][2][3][4] Initially investigated as a dopamine stabilizer, subsequent research has revealed that its primary mechanism of action is mediated through the high-affinity binding and activation of the Sigma-1 receptor (S1R).[5] This receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, a critical hub for cellular signaling and homeostasis. This compound's engagement with S1R triggers a cascade of downstream events that collectively contribute to its neuroprotective and neurorestorative properties.
Quantitative Analysis of this compound's Receptor Interactions and Functional Effects
The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a comparative overview of this compound's binding affinities, functional potencies, and receptor occupancy.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Species/Cell Line | Ki Value | Reference(s) |
| Sigma-1 Receptor (S1R) | Human | 81.7 nM | |
| Sigma-1 Receptor (S1R) | Rat | 69.7 nM | |
| Sigma-1 Receptor (S1R) | HEK293 cells | 7.1 nM | |
| Sigma-1 Receptor (S1R) | Rat striatal membranes | 7.1 nM | |
| Dopamine D2 Receptor (D2R) | - | ~7520 nM (high-affinity) | |
| Dopamine D2 Receptor (D2R) | - | 17.5 µM (low affinity) | |
| Dopamine D2 Receptor (D2R) | - | 7.5 µM (high affinity) | |
| Dopamine D3 Receptor | - | ~30-fold lower than S1R |
Table 2: Functional Assay Potencies of this compound
| Assay | Cell Type | Potency (EC50/IC50) | Effect | Reference(s) |
| Neuroprotection Assay | Htt N586-82Q transfected cortical neurons | Mid-nanomolar EC50 | Complete protection at 1 µM | |
| BDNF Secretion | B104 neuroblastoma cells | Maximal effect at 100 nM - 1µM | Biphasic dose-response | |
| S1R-BiP Dissociation | - | Maximal effect at 1µM | Biphasic dose-response | |
| Mitochondrial Membrane Potential Rescue | Human HD lymphoblasts | Maximal effect at 5µM | Biphasic dose-response |
Table 3: In Vivo Receptor Occupancy of this compound in Rats
| Dose | Sigma-1 Receptor (S1R) Occupancy | Dopamine D2 Receptor (D2R) Occupancy | Reference(s) |
| 3 mg/kg | 57 ± 2% | Negligible | |
| 15 mg/kg | 85 ± 2% | Negligible | |
| 60 mg/kg | Saturated | 44 - 66% |
Table 4: Dose-Dependent Upregulation of BDNF Pathway Genes by this compound in Rat Striatum (Fold Change vs. Vehicle)
| Gene | 3 mg/kg | 15 mg/kg | 30 mg/kg | 60 mg/kg | Reference(s) |
| EGR1 | - | - | - | - | |
| EGR2 | - | ↑ | ↑ | ↑ | |
| HOMER1A | - | ↑ | ↑ | ↑ | |
| KLF5 | - | ↑ | ↑ | ↑ | |
| ARC | - | ↑ | ↑ | ↑ | |
| CDKN1A | - | - | ↑ | ↑ | |
| CEBPB | ↑ | - | ↑ | ↑ |
(Note: "↑" indicates a significant upregulation as reported in the source. Specific fold-change values were not consistently provided across all doses in the referenced text.)
Core Signaling Pathways Activated by this compound
This compound's activation of the S1R initiates a complex network of downstream signaling events that are crucial for neuronal health and resilience. The primary pathways implicated in its neuroprotective effects are detailed below.
Sigma-1 Receptor (S1R) Activation and Cellular Homeostasis
The S1R is a chaperone protein at the mitochondria-associated ER membrane (MAM), a critical interface for cellular signaling. Upon binding by an agonist like this compound, S1R is thought to dissociate from its binding partner, BiP, allowing it to interact with and modulate the function of various client proteins, including ion channels and kinases. This activation helps to regulate calcium homeostasis, reduce ER stress, and enhance mitochondrial function, all of which are often dysregulated in neurodegenerative diseases.
Upregulation of the Brain-Derived Neurotrophic Factor (BDNF) Pathway
A key neuroprotective mechanism of this compound is its ability to upregulate the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival, differentiation, and synaptic plasticity. This effect is dependent on S1R activation. This compound treatment has been shown to increase the transcription of several genes downstream of BDNF signaling, including EGR1, ARC, and HOMER1A. The enhanced BDNF signaling, in turn, activates its cognate receptor, TrkB, leading to the activation of pro-survival pathways.
Activation of the AKT/PI3K Survival Pathway
The AKT/PI3K pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis. This compound treatment has been shown to significantly upregulate this pathway. The activation of the AKT/PI3K pathway is likely, at least in part, a downstream consequence of enhanced BDNF/TrkB signaling, as TrkB activation is a known upstream activator of PI3K. This pathway plays a crucial role in mediating the neuroprotective effects of this compound.
Modulation of Dopamine Receptor-Associated Gene Expression
While this compound has a much lower affinity for dopamine D2 receptors compared to S1R, it has been shown to modulate the expression of genes associated with dopamine D1 receptor (D1R) signaling. This suggests an indirect effect on the dopaminergic system, potentially contributing to the symptomatic relief observed in some clinical studies. The upregulation of D1R-associated genes may help to restore balance in the corticostriatal pathways.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the downstream signaling pathways of this compound.
Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the S1R.
Materials:
-
Membrane preparations from cells or tissues expressing S1R
-
Radioligand: [³H]-(+)-pentazocine
-
Non-specific binding agent: Haloperidol
-
Assay buffer: Tris-HCl buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of this compound.
-
For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of haloperidol.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
BDNF Secretion Assay (ELISA)
This protocol outlines the measurement of BDNF released from cultured cells following this compound treatment.
Materials:
-
Neuronal cell line (e.g., neuroblastoma cells)
-
Cell culture medium and supplements
-
This compound
-
BDNF ELISA kit
-
Plate reader
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control.
-
Collect the cell culture supernatant.
-
Perform the BDNF ELISA on the supernatant according to the manufacturer's instructions. This typically involves:
-
Adding the supernatant to wells pre-coated with a BDNF capture antibody.
-
Incubating to allow BDNF to bind.
-
Washing the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Quantify the BDNF concentration by comparing the absorbance values to a standard curve.
Western Blotting for AKT Phosphorylation
This protocol describes the detection of phosphorylated AKT (p-AKT), a marker of AKT/PI3K pathway activation, in cell lysates after this compound treatment.
Materials:
-
Neuronal cells
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-AKT and anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured neuronal cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT.
-
Quantify the band intensities to determine the relative levels of p-AKT.
Conclusion
This compound's primary mechanism of action through the Sigma-1 receptor initiates a cascade of neuroprotective downstream signaling events. The activation of the BDNF and AKT/PI3K pathways, coupled with the modulation of cellular homeostasis and dopamine receptor-associated gene expression, underscores its potential as a multifaceted therapeutic agent for neurodegenerative diseases. This guide provides a comprehensive overview of the current understanding of this compound's molecular pharmacology, supported by quantitative data and detailed experimental protocols, to aid in the ongoing research and development in this promising field.
References
- 1. researchgate.net [researchgate.net]
- 2. Large-scale transcriptomic analysis reveals that this compound reverses aberrant gene expression and activates neuroprotective pathways in the YAC128 HD mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-scale transcriptomic analysis reveals that this compound reverses aberrant gene expression and activates neuroprotective pathways in the YAC128 HD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Pharmacokinetics and Pharmacodynamics of Pridopidine: A Technical Guide
Introduction
Pridopidine is an orally administered, small molecule investigational drug currently in late-stage clinical development for neurodegenerative disorders such as Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1][2] Initially investigated for its role as a dopamine D2 receptor antagonist, subsequent research has revealed that its primary and most potent activity is as a selective agonist of the Sigma-1 Receptor (S1R).[1][3][4] This paradigm shift has redefined the understanding of its mechanism of action, focusing on neuroprotective and neurorestorative pathways. This guide provides an in-depth overview of the foundational pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, targeted at researchers, scientists, and drug development professionals.
Pharmacodynamics: The Primary Role of the Sigma-1 Receptor
This compound's primary mechanism of action is the activation of the S1R, an intracellular chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). The S1R is a crucial regulator of key cellular processes essential for neuronal health and survival, which are often impaired in neurodegenerative diseases.
Receptor Binding Profile
In vitro binding assays have demonstrated this compound's high affinity for the S1R, with a dissociation constant (Ki) of approximately 7.1 nM. Its affinity for the S1R is about 100 times higher than for the dopamine D2 receptor.
Table 1: this compound Receptor Binding Affinities
| Receptor/Target | Binding Affinity (Ki) | Reference |
|---|---|---|
| Sigma-1 Receptor (S1R) | 7.1 nM | |
| Sigma-1 Receptor (S1R) | 70 - 80 nM | |
| Dopamine D2 Receptor (low affinity state) | 17.5 µM |
| Dopamine D2 Receptor (high affinity state) | 7.5 µM | |
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) imaging studies in both rats and humans have confirmed the high and selective occupancy of S1R at clinically relevant doses. A study in healthy volunteers showed that this compound doses ranging from 22.5 to 90 mg resulted in a high degree of S1R occupancy (87% to 91%) throughout the brain. In contrast, at a 90 mg dose, the occupancy of dopamine D2/D3 receptors was negligible, at approximately 3%. This demonstrates that this compound's dominant pharmacological effect at the clinically recommended dose of 45 mg twice daily is mediated via the S1R.
Table 2: this compound In Vivo Sigma-1 Receptor Occupancy
| Dose (in rats) | S1R Occupancy | D2R Occupancy | Reference |
|---|---|---|---|
| 3 mg/kg | 57 ± 2% | Not observed | |
| 15 mg/kg | 85 ± 2% | Not observed | |
| Dose (in humans) | S1R Occupancy | D2/D3R Occupancy | Reference |
| 1 mg | 43% | - | |
| 22.5 - 90 mg | 87% - 91% | - |
| 90 mg | Near complete | ~3% | |
Signaling Pathways and Downstream Effects
Activation of the S1R by this compound triggers a cascade of neuroprotective effects. It regulates cellular pathways critical for neuronal health that are known to be impaired in neurodegenerative diseases.
-
Mitochondrial Function: this compound enhances mitochondrial function and reduces levels of reactive oxygen species (ROS). It prevents the disruption of mitochondria-ER contact sites, leading to improved mitochondrial activity and motility.
-
ER Stress Reduction: It ameliorates mutant huntingtin (mHTT)-induced endoplasmic reticulum (ER) stress, a key pathological feature in Huntington's disease.
-
Neurotrophic Factor Upregulation: this compound upregulates the secretion of Brain-Derived Neurotrophic Factor (BDNF) and activates downstream signaling pathways like PI3K/AKT, which are crucial for neuronal survival and plasticity.
-
Neuroinflammation and Apoptosis: The drug suppresses neuroinflammation, reduces oxidative stress, and inhibits apoptotic pathways.
Pharmacokinetics: Absorption, Metabolism, and Elimination
The pharmacokinetic profile of this compound has been characterized in multiple clinical studies.
Absorption and Distribution
This compound is an orally administered drug that effectively crosses the blood-brain barrier to enter the brain and spinal cord.
Metabolism
In vitro studies have shown that this compound is a substrate for the cytochrome P450 2D6 (CYP2D6) enzyme. Interestingly, this compound also acts as a CYP2D6 auto-inhibitor. This leads to a difference in its half-life between single dosing and steady-state conditions.
In a study comparing extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6, the total exposure (AUC) on Day 1 was nearly three times higher in PMs. However, at steady state (after 14 days of twice-daily dosing), the exposures were comparable between the two groups due to the auto-inhibition of CYP2D6 in EMs. This finding suggests that dose adjustments based on CYP2D6 genotype are not necessary.
Table 3: Pharmacokinetic Parameters of this compound (45 mg twice daily)
| Parameter | Metabolizer Status | Day 1 (Single Dose) | Day 14 (Steady State) | Reference |
|---|---|---|---|---|
| AUC₀-∞ (h·ng/mL) | Extensive (EM) | 3,782 | - | |
| Poor (PM) | 11,192 | - | ||
| AUC₀-₂₄ (h·ng/mL) | Extensive (EM) | - | Comparable to PM | |
| Poor (PM) | - | 1.29x higher than EM | ||
| Cmax | Extensive (EM) | - | Comparable to PM | |
| Poor (PM) | - | 1.24x higher than EM |
| Plasma Exposure (ng/mL) at 45mg bid | Mixed Population | - | 541.6 (mean) | |
Elimination
Under steady-state conditions, the primary route of this compound elimination is through renal excretion. A study on subjects with renal impairment found that mild impairment did not significantly affect the drug's pharmacokinetics. However, subjects with moderate renal impairment showed a 44% reduction in plasma clearance and a 68% higher area under the curve (AUC) compared to individuals with normal renal function, indicating that higher concentrations of the drug may occur in this population.
Experimental Protocols
The characterization of this compound's PK/PD profile relies on standardized experimental methodologies.
Protocol: In Vitro Receptor Binding Assay
These assays are crucial for determining the binding affinity of a drug to its target receptor.
-
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for the Sigma-1 Receptor and other potential targets.
-
Materials: Radioligand (e.g., a known high-affinity S1R ligand), cell membranes or tissues expressing the target receptor (e.g., from HEK293 cells or rat striatum), this compound at various concentrations, and buffer solutions.
-
Procedure (Competition Assay):
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound to the incubation mixture.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from the free radioligand (e.g., via filtration).
-
Measure the radioactivity of the bound fraction.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of binding affinity.
Protocol: In Vivo Receptor Occupancy using PET Imaging
PET imaging allows for the direct measurement of drug-target engagement in the living brain.
-
Objective: To quantify the percentage of Sigma-1 Receptors occupied by this compound at different doses in humans.
-
Materials: A specific PET radiotracer for S1R (e.g., [¹⁸F]fluspidine), a PET scanner, and study participants (healthy volunteers or patients).
-
Procedure:
-
Baseline Scan: Perform a PET scan after injecting the radiotracer to measure baseline receptor availability.
-
Drug Administration: Administer a single dose of this compound.
-
Post-Dose Scan: After a specific time (e.g., 2 hours post-dose), perform a second PET scan with the same radiotracer.
-
Image Acquisition: Acquire dynamic or static images of the brain for a defined period (e.g., 0-210 minutes).
-
Blood Sampling: Collect arterial or venous blood samples to measure radiotracer concentration in plasma and determine metabolites.
-
-
Data Analysis: Receptor occupancy is calculated by comparing the binding potential of the radiotracer in the post-dose scan to the baseline scan. The Lassen plot or similar graphical analysis methods are often used to quantify occupancy.
Conclusion
The foundational research on this compound has firmly established it as a potent and selective Sigma-1 Receptor agonist. Its pharmacodynamic profile is characterized by high-affinity binding to and robust occupancy of the S1R at clinically relevant doses, leading to the activation of multiple neuroprotective pathways. The pharmacokinetic properties are well-defined, showing effective brain penetration and a unique metabolism involving CYP2D6 auto-inhibition, which conveniently normalizes exposure between different metabolizer phenotypes at steady state. This comprehensive understanding of this compound's PK/PD relationship provides a strong rationale for its ongoing development as a therapeutic agent for devastating neurodegenerative diseases.
References
Pridopidine: A Sigma-1 Receptor Agonist with Broad Therapeutic Potential in Neurodegenerative Diseases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pridopidine, a selective and potent Sigma-1 Receptor (S1R) agonist, is an orally administered small molecule currently in late-stage clinical development for Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS). Initially investigated as a dopamine stabilizer, its primary mechanism of action is now understood to be the activation of the S1R, a chaperone protein at the endoplasmic reticulum-mitochondria interface that regulates crucial cellular processes for neuronal health and survival. This technical guide provides an in-depth overview of this compound's mechanism of action, its neuroprotective effects in various preclinical models of neurodegenerative diseases including Alzheimer's disease (AD), Parkinson's disease (PD), and ALS, and a summary of key clinical trial findings. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.
Mechanism of Action: The Sigma-1 Receptor
This compound exhibits a high affinity for the S1R, with a Ki of approximately 70-80 nM, which is about 100 times higher than its affinity for the dopamine D2 receptor. The S1R is a transmembrane protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). Its activation by this compound triggers a cascade of neuroprotective effects.
Key Signaling Pathways
This compound's activation of the S1R modulates several key signaling pathways implicated in neurodegeneration:
-
BDNF Pathway: this compound upregulates the Brain-Derived Neurotrophic Factor (BDNF) pathway. This is a critical pathway for neuronal survival, plasticity, and cognitive function. The effect on BDNF secretion is dependent on S1R activation.
-
AKT/PI3K Pathway: This pathway, crucial for cell survival and proliferation, is also upregulated by this compound treatment.
-
Mitochondrial Function and ER Stress: this compound enhances mitochondrial function and reduces ER stress, both of which are cellular hallmarks of many neurodegenerative diseases. It helps restore mitochondrial-ER connectivity.
Below is a diagram illustrating the core signaling pathway of this compound.
Preclinical Evidence in Neurodegenerative Disease Models
This compound has demonstrated significant neuroprotective effects in a variety of preclinical models of neurodegenerative diseases.
Alzheimer's Disease (AD)
In mouse models of AD, this compound has been shown to rescue synaptic damage and improve spatial memory.
Table 1: Summary of Preclinical Data for this compound in Alzheimer's Disease Models
| Model System | Treatment | Key Findings | Reference |
| Primary Hippocampal Neurons (rat) | This compound (ACR16) | Concentration-dependent neuroprotection against NMDA- and H2O2-induced toxicity. Promotes new synapse and dendritic spine formation. | |
| APP/PS1 Mouse Model | 1.5 mg/kg/day this compound (i.p.) | Diminished spatial learning and memory deficits in the Morris water maze. | |
| PS1 knock-in Mouse Model | This compound | Rescued synaptic damage induced by Aβ42. |
Parkinson's Disease (PD)
In a 6-hydroxydopamine (6-OHDA) mouse model of Parkinsonism, this compound demonstrated neurorestorative effects.
Table 2: Summary of Preclinical Data for this compound in a Parkinson's Disease Model
| Model System | Treatment | Key Findings | Reference |
| 6-OHDA Mouse Model | 0.3 mg/kg this compound (daily) for 5 weeks | Significantly improved deficits in forelimb use (cylinder test, stepping test) and abolished ipsilateral rotational bias. Increased nigral dopamine cell bodies and striatal dopaminergic fiber density. Upregulated striatal GDNF, BDNF, and phosphorylated ERK1/2. | |
| 6-OHDA Mouse Model | 1 mg/kg this compound (daily) for 5 weeks | Significantly improved rotational bias, with a trend towards improvement in forelimb use. |
Amyotrophic Lateral Sclerosis (ALS)
This compound has shown beneficial effects in preclinical models of ALS, primarily through the S1R.
Table 3: Summary of Preclinical Data for this compound in an ALS Model
| Model System | Treatment | Key Findings | Reference |
| SOD1G93A Mouse Model | 3.0 mg/kg/day this compound for 4 weeks | Prevention of cachexia and significant improvement of motor behavior 5 weeks after treatment ended. Did not extend survival. | |
| SOD1G93A Mouse Model | In vivo evaluation | Profound reduction in mutant SOD1 aggregation in the spinal cord, attenuation of neuromuscular junction disruption, and subsequent muscle wasting. | |
| SOD1G93A Motor Neurons (in vitro) | This compound | Beneficially modulates axonal transport deficits and diminishes neuromuscular junction disruption and motor neuron death. |
Clinical Development in ALS: The HEALEY ALS Platform Trial
This compound was evaluated in the HEALEY ALS Platform Trial (NCT04297683), a multi-center, multi-regimen study.
Table 4: Summary of Key Findings from the HEALEY ALS Platform Trial (this compound Arm)
| Parameter | Finding | Reference |
| Primary Endpoint | ||
| Change in ALSFRS-R from baseline to 24 weeks | Did not meet statistical significance in the full analysis set. | |
| Secondary & Exploratory Endpoints | ||
| Speech Measures (Speaking & Articulation Rate) | Significant improvements observed in participants receiving this compound. | |
| Subgroup Analysis (Early, Fast Progressors) | Showed a trend for a slower decline in ALSFRS-R and a reduction in neurofilament light (NfL) levels. In a post-hoc analysis, these patients had substantially less decline in the ALSFRS-R total score. | |
| Safety | Well-tolerated with a safety profile comparable to placebo. |
Based on these findings, a pivotal Phase 3 study of this compound in ALS is planned to start enrolling participants in early 2026.
Experimental Protocols
In Vitro Neuroprotection Assay in Primary Neurons (Alzheimer's Disease Model)
This protocol is based on methodologies used to assess the neuroprotective effects of this compound against excitotoxicity.
Methodology:
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 (E18) rat embryos and plated on poly-D-lysine-coated coverslips or plates.
-
Treatment: After a period of in vitro maturation, neurons are pre-treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induction of Toxicity: Excitotoxicity is induced by adding N-methyl-D-aspartate (NMDA) to the culture medium. Oxidative stress can be induced with hydrogen peroxide (H2O2).
-
Analysis: Following the toxicity induction, cells are fixed and immunostained for neuronal markers (e.g., MAP2) and synaptic markers (e.g., synaptophysin, PSD-95). Neuronal survival, dendritic spine density, and morphology are quantified using fluorescence microscopy and image analysis software.
In Vivo 6-OHDA Mouse Model of Parkinson's Disease
This protocol outlines the key steps for evaluating the neurorestorative effects of this compound in a well-established mouse model of PD.
Methodology:
-
6-OHDA Lesioning: Adult male C57BL/6 mice receive a unilateral injection of 6-OHDA into the medial forebrain bundle to induce a progressive loss of dopaminergic neurons in the substantia nigra.
-
Treatment: Daily administration of this compound or vehicle is initiated post-lesioning and continues for a defined period (e.g., 5 weeks).
-
Behavioral Assessment: Motor function is assessed using tests such as the cylinder test (to measure forelimb use asymmetry) and the apomorphine-induced rotation test (to quantify the extent of the dopaminergic lesion).
-
Histological Analysis: At the end of the study, brains are processed for immunohistochemistry to quantify the number of surviving tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.
HEALEY ALS Platform Trial (this compound Arm)
This provides a high-level overview of the clinical trial design.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Adults with a diagnosis of ALS.
-
Intervention: this compound (45 mg) or placebo administered orally twice daily for 24 weeks.
-
Primary Outcome: Change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score at 24 weeks.
-
Key Secondary and Exploratory Outcomes: Measures of muscle strength, respiratory function, speech, and survival.
Conclusion and Future Directions
This compound's selective activation of the Sigma-1 Receptor presents a promising and multifaceted approach to treating a range of neurodegenerative diseases. Its demonstrated neuroprotective effects in preclinical models of Alzheimer's, Parkinson's, and ALS, coupled with encouraging clinical data in ALS, underscore its potential as a disease-modifying therapy. The ongoing and planned clinical trials will be crucial in further defining the therapeutic role of this compound in these devastating disorders. Future research should continue to elucidate the downstream molecular mechanisms of S1R activation and explore the potential of this compound in other neurodegenerative and neurodevelopmental conditions.
Methodological & Application
Using iPSCs to Model Pridopidine's Effects on Human Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridopidine is an investigational drug under development for neurodegenerative disorders, most notably Huntington's Disease (HD). Its primary mechanism of action is as a selective agonist for the Sigma-1 Receptor (S1R), a chaperone protein crucial for cellular homeostasis, particularly within the endoplasmic reticulum (ER) and mitochondria.[1][2][3][4] Induced pluripotent stem cells (iPSCs) offer a powerful platform for modeling the effects of compounds like this compound on human neurons, especially those affected in specific diseases. By differentiating patient-derived iPSCs into relevant neuronal subtypes, such as Medium Spiny Neurons (MSNs) for HD, researchers can investigate disease mechanisms and the therapeutic potential of drug candidates in a genetically relevant context.[5] This document provides detailed application notes and protocols for utilizing iPSC-derived neurons to study the neuroprotective effects of this compound.
Mechanism of Action of this compound
This compound's neuroprotective effects are primarily mediated through its activation of the S1R. This interaction triggers a cascade of downstream effects that counteract the cellular pathology observed in neurodegenerative diseases like Huntington's. Key neuroprotective functions stimulated by this compound include:
-
Enhancement of Mitochondrial Function: this compound has been shown to improve mitochondrial respiration and reduce the production of reactive oxygen species (ROS).
-
Reduction of Endoplasmic Reticulum (ER) Stress: By activating S1R, this compound helps to alleviate ER stress induced by mutant Huntingtin (mHTT).
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Signaling: this compound promotes the expression and secretion of BDNF, a critical neurotrophin for neuronal survival and plasticity. This effect is also dependent on S1R activation.
-
Restoration of Synaptic Plasticity: The drug has been shown to restore impaired synaptic function and spine density in HD models.
Data Summary: this compound's Effects in iPSC-based and other Neuronal Models
The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound.
Table 1: Neuroprotective Effects of this compound in Neuronal Models of Huntington's Disease
| Model System | Assay | Treatment | Outcome | Reference |
| HD patient-derived iPSCs (109 CAG repeats) | Nuclear Condensation Assay (BDNF withdrawal) | 1 µM this compound | Significant rescue of neuronal toxicity | |
| HD patient-derived iPSCs (50 CAG repeats) | CellTiter-Glo (BDNF withdrawal) | 1 µM this compound | Protection from cell toxicity | |
| Mouse primary striatal neurons (mHtt transfected) | Nuclear Condensation Assay | This compound | Neuroprotection with an EC50 in the mid-nanomolar range | |
| Mouse primary cortical neurons (mHtt transfected) | Mitochondrial Potential Assay | 1 µM this compound | Protection against mitochondrial depolarization |
Table 2: Effect of S1R Antagonism on this compound's Neuroprotective Activity
| Model System | Assay | Treatment | Outcome | Reference |
| HD patient-derived iPSCs (109 CAG repeats) | Nuclear Condensation Assay (BDNF withdrawal) | 1 µM this compound + 1 µM NE-100 (S1R antagonist) | Abolished neuroprotective effect of this compound | |
| Mouse primary striatal neurons (mHtt transfected) | Nuclear Condensation Assay | This compound + NE-100 | Blocked neuroprotection by this compound | |
| Mouse primary cortical neurons (mHtt transfected) | Mitochondrial Potential Assay | 1 µM this compound + NE-100 | Blocked protection against mitochondrial depolarization |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Differentiation of Human iPSCs into Medium Spiny Neurons (MSNs)
This protocol is adapted from established methodologies for generating MSNs from iPSCs.
Materials:
-
Human iPSC lines (from HD patients and healthy controls)
-
mTeSR™1 medium
-
Geltrex™ or Matrigel®
-
DMEM/F12 medium
-
N2 and B27 supplements
-
Small molecules for neural induction and patterning (e.g., LDN193189, SB431542, CHIR99021, Purmorphamine)
-
Neurobasal® medium
-
BDNF, GDNF, Ascorbic Acid
Procedure:
-
iPSC Culture: Culture iPSCs on Geltrex™- or Matrigel®-coated plates in mTeSR™1 medium. Passage cells every 4-6 days.
-
Neural Induction (Day 0-10):
-
On Day 0, dissociate iPSCs into single cells and plate them at a high density on Geltrex™-coated plates in neural induction medium supplemented with dual SMAD inhibitors (e.g., 100 nM LDN193189 and 10 µM SB431542) and a WNT pathway activator (e.g., 3 µM CHIR99021).
-
Change the medium daily.
-
-
Neuronal Progenitor Cell (NPC) Expansion and Patterning (Day 11-24):
-
On Day 11, switch to a neural progenitor expansion medium containing FGF2.
-
Pattern the NPCs towards a lateral ganglionic eminence fate by adding Sonic Hedgehog (SHH) pathway agonists (e.g., 200 nM Purmorphamine).
-
-
MSN Maturation (Day 25 onwards):
-
On Day 25, dissociate the NPCs and re-plate them on plates coated with Poly-L-ornithine and Laminin in a maturation medium.
-
The maturation medium should consist of Neurobasal® medium supplemented with N2, B27, BDNF (20 ng/mL), GDNF (20 ng/mL), and Ascorbic Acid (200 µM).
-
Continue to culture the cells for at least 3-4 weeks to allow for maturation into functional MSNs.
-
-
Characterization: Confirm MSN identity by immunocytochemistry for markers such as DARPP-32, CTIP2, and GABA.
Protocol 2: Modeling this compound's Neuroprotective Effects in iPSC-derived MSNs
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound on iPSC-derived MSNs subjected to a stressor.
Materials:
-
Mature iPSC-derived MSNs in culture (from Protocol 1)
-
This compound
-
NE-100 (S1R antagonist, for control experiments)
-
BDNF-free maturation medium (for toxicity induction)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Mitochondrial membrane potential dye (e.g., TMRE or JC-1)
-
Microplate reader and fluorescence microscope
Procedure:
-
Cell Plating: Plate mature MSNs at a suitable density in 96-well plates.
-
Toxicity Induction: To model HD-like stress, withdraw BDNF from the culture medium for 48 hours.
-
Treatment:
-
Prepare serial dilutions of this compound (e.g., ranging from 1 nM to 10 µM).
-
Concurrently with BDNF withdrawal, treat the cells with the different concentrations of this compound.
-
Include the following control groups:
-
Healthy control (no BDNF withdrawal, no treatment)
-
Vehicle control (BDNF withdrawal + vehicle)
-
Positive control (BDNF withdrawal + a known neuroprotective agent)
-
Antagonist control (BDNF withdrawal + this compound + NE-100)
-
-
-
Assessment of Neuroprotection (after 48 hours of treatment):
-
Cell Viability Assay:
-
Perform a CellTiter-Glo® assay according to the manufacturer's instructions to quantify ATP levels as an indicator of cell viability.
-
Measure luminescence using a microplate reader.
-
-
Mitochondrial Function Assay:
-
Incubate the cells with a mitochondrial membrane potential dye (e.g., TMRE).
-
Acquire images using a fluorescence microscope and quantify the fluorescence intensity per cell. A decrease in intensity indicates mitochondrial depolarization.
-
-
Morphological Analysis:
-
Fix the cells and perform immunocytochemistry for neuronal markers like MAP2 or β-III tubulin.
-
Analyze neurite length and complexity using appropriate imaging software.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control group.
-
Generate dose-response curves for this compound's effects on cell viability, mitochondrial function, and neurite outgrowth.
-
Statistically compare the different treatment groups to determine the significance of this compound's neuroprotective effects.
-
Conclusion
The use of iPSC-derived neurons, particularly MSNs from Huntington's Disease patients, provides a highly relevant and powerful in vitro system to dissect the mechanism of action and therapeutic potential of drugs like this compound. The protocols and data presented here offer a framework for researchers to design and execute experiments aimed at understanding how this compound exerts its neuroprotective effects through the Sigma-1 Receptor, ultimately contributing to the development of novel therapies for neurodegenerative disorders.
References
- 1. youtube.com [youtube.com]
- 2. massgeneral.org [massgeneral.org]
- 3. hdsa.org [hdsa.org]
- 4. Scientists identify precisely how this compound works in models of Huntington’s disease – HDBuzz [en.hdbuzz.net]
- 5. This compound protects neurons from mutant-huntingtin toxicity via the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ER Stress Reduction by Pridopidine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridopidine is a first-in-class Sigma-1 Receptor (S1R) agonist currently under investigation for the treatment of neurodegenerative diseases such as Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS).[1][2] A key aspect of its neuroprotective mechanism is the reduction of endoplasmic reticulum (ER) stress, a cellular condition implicated in the pathogenesis of these disorders.[3][4][5] this compound has been shown to ameliorate ER stress, particularly in the context of mutant huntingtin (mHtt)-induced toxicity, by modulating the Unfolded Protein Response (UPR).
These application notes provide a comprehensive guide for researchers to assess the efficacy of this compound in reducing ER stress in in vitro cell culture models. The protocols detailed below cover the induction of ER stress, treatment with this compound, and the subsequent analysis of key ER stress markers through Western blotting, quantitative PCR (qPCR), and immunofluorescence.
Mechanism of Action: this compound and ER Stress
This compound's primary mode of action in mitigating ER stress is through its high-affinity agonism of the S1R, a chaperone protein localized at the mitochondria-associated ER membrane (MAM). The S1R plays a crucial role in regulating cellular stress responses. In pathological conditions like Huntington's disease, the accumulation of misfolded proteins, such as mutant huntingtin, triggers chronic ER stress and activates the three branches of the UPR:
-
PERK (PKR-like endoplasmic reticulum kinase): Leads to the phosphorylation of eIF2α, which attenuates global protein synthesis but paradoxically promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).
-
IRE1α (Inositol-requiring enzyme 1α): Possesses both kinase and RNase activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s.
-
ATF6 (Activating Transcription Factor 6): Upon ER stress, it translocates to the Golgi apparatus, where it is cleaved to its active form, which then upregulates ER chaperones and components of ER-associated degradation (ERAD).
This compound has been demonstrated to exert its most significant effects on the PERK pathway. By activating S1R, this compound helps to restore ER homeostasis, reduce the levels of key UPR markers, and promote cell survival. Specifically, this compound has been shown to decrease the phosphorylation of eIF2α and the expression of its downstream targets, ATF4 and CHOP. Furthermore, it restores the crucial interaction between S1R and the ER chaperone BiP (Binding immunoglobulin protein), which is disrupted by mHtt.
Signaling Pathway Diagram
Caption: this compound's modulation of the UPR pathway.
Experimental Design and Workflow
A typical workflow to assess the effect of this compound on ER stress in cell culture involves the following steps:
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., HEK293T cells expressing mutant huntingtin or a neuronal cell line).
-
Induction of ER Stress: Treat cells with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) or utilize a genetic model of ER stress (e.g., mHtt expression).
-
This compound Treatment: Co-treat or pre-treat cells with this compound at various concentrations.
-
Sample Collection: Harvest cells for downstream analysis (protein lysates for Western blotting, RNA for qPCR, or fixed cells for immunofluorescence).
-
Analysis of ER Stress Markers: Quantify the levels of key UPR markers.
Experimental Workflow Diagram
References
- 1. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 5. C/EBP Homology Protein (CHOP) Interacts with Activating Transcription Factor 4 (ATF4) and Negatively Regulates the Stress-dependent Induction of the Asparagine Synthetase Gene - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validating Pridopidine's Mechanism of Action via Lentiviral-Mediated Sigma-1 Receptor (S1R) Knockdown
Introduction
Pridopidine is a first-in-class, orally administered small molecule in development for treating neurodegenerative disorders such as Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1] Its therapeutic potential is attributed to its function as a selective and potent agonist for the Sigma-1 Receptor (S1R).[2][3] The S1R is a unique chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical hub for cellular signaling that regulates calcium homeostasis, mitochondrial function, and ER stress.[4][5] this compound's activation of S1R is believed to trigger neuroprotective pathways, including enhancing the expression of brain-derived neurotrophic factor (BDNF), improving mitochondrial function, and reducing ER stress.
To rigorously validate that the therapeutic effects of this compound are mediated on-target through S1R, it is essential to demonstrate a loss of efficacy when the receptor is absent. Lentiviral-mediated delivery of short hairpin RNA (shRNA) offers a robust and stable method for knocking down the expression of the SIGMAR1 gene, thereby depleting cells of the S1R protein. This application note provides a detailed framework and experimental protocols for utilizing lentiviral S1R knockdown to confirm the S1R-dependent mechanism of action of this compound in a cellular model system.
Principle of the Method
The core principle of this validation strategy is to compare the cellular response to this compound in two distinct populations: cells with normal S1R expression and cells where S1R expression has been significantly reduced. If this compound's neuroprotective effects are diminished or abolished in the S1R-knockdown cells, it provides strong evidence for an on-target, S1R-mediated mechanism. Lentiviruses are employed due to their ability to infect a wide range of cell types, including non-dividing cells like neurons, and integrate into the host genome, ensuring stable, long-term shRNA expression and protein knockdown.
Signaling and Experimental Diagrams
The following diagrams illustrate the S1R signaling pathway, the experimental workflow for validating this compound's mechanism, and the logical basis of the approach.
Figure 1: this compound-S1R Signaling Pathway.
Figure 2: Experimental workflow for S1R knockdown and this compound validation.
Figure 3: Logical framework for validating this compound's on-target effect.
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the production of lentiviral particles in HEK293T cells using a 2nd or 3rd generation packaging system.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Opti-MEM Reduced Serum Medium
-
Transfection Reagent (e.g., PEI, Lipofectamine 3000)
-
Plasmids:
-
Transfer plasmid: pLKO.1-puro containing shRNA against S1R (shS1R) or a non-targeting scramble sequence (shScramble)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G / VSV-G)
-
-
10 cm cell culture dishes
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed HEK293T Cells: Plate 5-6 x 10^6 HEK293T cells in a 10 cm dish with 10 mL of complete DMEM (10% FBS). Cells should be ~70-80% confluent on the day of transfection.
-
Day 2: Transfection:
-
In Tube A, mix plasmids in 500 µL of Opti-MEM. For a 10 cm dish, use:
-
10 µg pLKO.1 transfer plasmid (shS1R or shScramble)
-
7.5 µg psPAX2 packaging plasmid
-
2.5 µg pMD2.G envelope plasmid
-
-
In Tube B, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions (e.g., for PEI, use a 3:1 ratio of PEI to total DNA).
-
Add Tube B to Tube A, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Gently add the 1 mL DNA-transfection reagent mixture dropwise to the HEK293T cells. Swirl the plate to ensure even distribution.
-
Incubate at 37°C, 5% CO2.
-
-
Day 3: Change Media: After 16-18 hours, carefully aspirate the transfection medium and replace it with 10 mL of fresh complete DMEM.
-
Day 4 & 5: Harvest Virus:
-
At 48 hours post-transfection, collect the supernatant (which contains the viral particles) into a sterile 15 mL conical tube. Store at 4°C.
-
Add 10 mL of fresh complete DMEM to the plate.
-
At 72 hours post-transfection, collect the supernatant and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 2000 rpm for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining debris.
-
Aliquot the filtered virus into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol details the infection of a target cell line and selection of stably transduced cells.
Materials:
-
Target cells (e.g., SH-SY5Y, primary neurons)
-
Lentiviral stocks (shS1R and shScramble)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin
-
6-well plates
Procedure:
-
Day 1: Seed Target Cells: Plate 2 x 10^5 cells per well in a 6-well plate. Allow cells to adhere overnight.
-
Day 2: Transduction:
-
Thaw viral aliquots on ice.
-
Prepare transduction medium: complete growth medium containing 8 µg/mL Polybrene.
-
Remove the old medium from the cells.
-
Add an appropriate volume of viral supernatant to the transduction medium. The optimal amount (Multiplicity of Infection, MOI) should be determined empirically. Start with a range of dilutions.
-
Add the virus/polybrene mixture to the cells (e.g., 2 mL per well of a 6-well plate).
-
Incubate for 18-24 hours at 37°C.
-
-
Day 3: Change Media: Aspirate the virus-containing medium and replace it with 2 mL of fresh complete medium.
-
Day 4 onwards: Antibiotic Selection:
-
Begin selection by replacing the medium with fresh medium containing puromycin. The optimal concentration (typically 1-10 µg/mL) must be determined beforehand with a kill curve on the non-transduced parental cell line.
-
Replace the puromycin-containing medium every 2-3 days.
-
Monitor the cells daily. Non-transduced cells should die off within 3-7 days.
-
Once resistant colonies are visible, expand them for subsequent experiments.
-
Protocol 3: Validation of S1R Knockdown
This protocol measures the relative abundance of SIGMAR1 mRNA to confirm knockdown at the transcript level.
Procedure:
-
RNA Extraction: Harvest RNA from both shScramble and shS1R transduced cell populations using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe-based mix.
-
Add primers for SIGMAR1 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of SIGMAR1 in shS1R cells compared to shScramble cells using the ΔΔCt method. A successful knockdown should show a significant reduction in SIGMAR1 mRNA.
This protocol confirms the reduction of S1R protein levels.
Procedure:
-
Protein Lysis: Lyse shScramble and shS1R cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against S1R (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate. Image the blot using a chemiluminescence detector.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize S1R band intensity to the loading control.
Protocol 4: Functional Assay - Oxidative Stress Model
This protocol assesses the ability of this compound to protect against oxidative stress-induced cell death and whether this protection is S1R-dependent.
Procedure:
-
Cell Seeding: Seed shScramble and shS1R cells into 96-well plates at an appropriate density.
-
This compound Treatment: The next day, treat cells with either vehicle or an effective concentration of this compound (e.g., 1 µM) for 24 hours. The four experimental groups are:
-
shScramble + Vehicle
-
shScramble + this compound
-
shS1R + Vehicle
-
shS1R + this compound
-
-
Induce Stress: Add hydrogen peroxide (H2O2) to a final concentration of 100-200 µM to all wells to induce oxidative stress. Incubate for 6-12 hours.
-
Assess Viability: Measure cell viability using a standard assay such as MTT, MTS (e.g., CellTiter 96 AQueous One Solution), or by measuring ATP levels (e.g., CellTiter-Glo).
-
Data Analysis: Normalize viability data to the untreated control group for each cell line (shScramble and shS1R). Compare the protective effect of this compound between the two cell lines.
Data Presentation and Interpretation
The following tables show representative data from the validation experiments.
Table 1: qPCR Validation of S1R mRNA Knockdown
| Cell Line | Target Gene | Avg. Ct (Target) | Avg. Ct (GAPDH) | ΔCt | ΔΔCt | Relative Expression (2^-ΔΔCt) | % Knockdown |
|---|---|---|---|---|---|---|---|
| shScramble | SIGMAR1 | 23.5 | 19.0 | 4.5 | 0.0 | 1.00 | 0% |
| shS1R | SIGMAR1 | 26.2 | 19.1 | 7.1 | 2.6 | 0.16 | 84% |
Table 2: Western Blot Densitometry of S1R Protein
| Cell Line | S1R Band Intensity | β-actin Band Intensity | Normalized S1R Level | % Knockdown |
|---|---|---|---|---|
| shScramble | 1.25 | 1.30 | 0.96 | 0% |
| shS1R | 0.18 | 1.28 | 0.14 | 85% |
Table 3: Functional Assay - this compound Protection Against H2O2-Induced Stress
| Cell Line | Treatment | % Cell Viability (Mean ± SD) |
|---|---|---|
| shScramble | Vehicle | 52 ± 4% |
| shScramble | This compound (1 µM) | 85 ± 5% |
| shS1R | Vehicle | 51 ± 5% |
| shS1R | this compound (1 µM) | 55 ± 6% |
Interpretation of Results
The data presented in Tables 1 and 2 confirm a successful and significant knockdown of S1R at both the mRNA (~84%) and protein (~85%) levels in the shS1R cells compared to the shScramble control cells.
The key finding is in Table 3. In control cells (shScramble), this compound treatment provided significant protection against H2O2-induced cell death, increasing viability from 52% to 85%. However, in S1R knockdown cells (shS1R), this compound failed to provide any meaningful protection, with viability remaining at baseline levels (55% vs. 51%). This loss of a protective effect in the absence of the S1R target strongly indicates that this compound's neuroprotective mechanism is dependent on its interaction with the Sigma-1 Receptor.
References
- 1. neurologylive.com [neurologylive.com]
- 2. jnnp.bmj.com [jnnp.bmj.com]
- 3. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 4. The Sigma-1 Receptor Mediates this compound Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodologies for Evaluating Dendritc Spine Abnormalities with Pridopidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridopidine, a potent and selective Sigma-1 Receptor (S1R) agonist, has emerged as a promising therapeutic candidate for neurodegenerative disorders such as Huntington's disease (HD) and Alzheimer's disease (AD).[1][2] Its mechanism of action involves the activation of the S1R, a chaperone protein at the endoplasmic reticulum-mitochondria interface, which is crucial for regulating neuronal function and survival.[1][3] A significant aspect of this compound's neuroprotective effect is its ability to restore dendritic spine abnormalities, which are characteristic of synaptic dysfunction in many neurological diseases.[1] Dendritic spines are small membranous protrusions from a neuron's dendrite that typically receive input from a single axon at the synapse; their morphology is closely related to synaptic strength and plasticity.
These application notes provide detailed methodologies for evaluating the therapeutic effects of this compound on dendritic spine abnormalities, intended for researchers, scientists, and drug development professionals. The protocols described herein cover both in vitro and in vivo models, focusing on established techniques such as Golgi-Cox staining and two-photon microscopy for the visualization and quantification of dendritic spines.
Signaling Pathway of this compound in Neuroprotection
This compound's primary target is the Sigma-1 Receptor (S1R). Activation of S1R by this compound triggers a cascade of neuroprotective pathways. One of the key pathways involves the enhancement of Brain-Derived Neurotrophic Factor (BDNF) signaling. This compound has been shown to increase the secretion of BDNF, which then binds to its receptor, Tropomyosin receptor kinase B (TrkB). This interaction promotes neuronal survival, synaptic plasticity, and dendritic spine stability through downstream signaling cascades, including the PI3K/AKT pathway.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies evaluating the effect of this compound on dendritic spine morphology and related neuroprotective mechanisms.
| In Vitro Studies | |||
| Model System | This compound Concentration | Key Finding | Reference |
| Primary Wild-Type Hippocampal Cultures (mouse) | 100 nM | Prevents Aβ₄₂ oligomer-induced loss of mushroom spines. | |
| PS1-KI Hippocampal Cultures (mouse) | 100 nM | Rescues mushroom spine loss. | |
| Mutant Huntingtin (mHtt) transfected primary cortical neurons (mouse) | 1 µM | Protects against mHtt-induced mitochondrial depolarization. | |
| YAC128 HD mouse model primary neurons | 1 µM | Increases mitochondrial membrane potential. |
| In Vivo Studies | |||
| Model System | This compound Dosage & Duration | Key Finding | Reference |
| Aged PS1-KI-GFP mice (5 months old) | 30 mg/kg/day, oral, for 1 month | Rescued mushroom spine loss in the hippocampus. | |
| YAC128 HD mice (early treatment) | 10 and 30 mg/kg/day for 10.5 months | Improved motor coordination and reduced anxiety- and depressive-like phenotypes. Reversed striatal transcriptional deficits. | |
| R6/2 HD mice | Not specified | Improved motor performance and survival, associated with increased striatal BDNF. | |
| 6-OHDA-lesioned mouse model of Parkinson's Disease | 0.3 mg/kg | Produced functional neurorestoration of the damaged nigrostriatal pathway. |
Experimental Protocols
Protocol 1: Golgi-Cox Staining for Dendritic Spine Analysis in Brain Tissue
This protocol is adapted from the FD Rapid GolgiStain™ Kit and provides a reliable method for visualizing dendritic spines in post-mortem brain tissue from animal models treated with this compound.
Experimental Workflow:
Materials:
-
FD Rapid GolgiStain™ Kit (FD NeuroTechnologies) or equivalent
-
Vibratome or Cryostat
-
Microscope slides (gelatin-coated)
-
Bright-field microscope with oil-immersion objective (e.g., 100x)
-
Image analysis software (e.g., ImageJ with NeuronJ plugin, Imaris)
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix overnight in 4% paraformaldehyde at 4°C.
-
Rinse the brain in distilled water.
-
-
Impregnation:
-
Immerse the brain in the Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate).
-
Store in the dark at room temperature for 14 days. Replace the solution after the first 24 hours.
-
-
Cryoprotection:
-
Transfer the brain to a cryoprotectant solution (e.g., 30% sucrose in phosphate buffer) and store at 4°C until it sinks (typically 2-3 days).
-
-
Sectioning:
-
Mount the brain on a freezing microtome or cryostat.
-
Cut coronal or sagittal sections at a thickness of 100-200 µm. Thinner sections (100 µm) are optimal for spine studies.
-
Mount sections onto gelatin-coated slides.
-
-
Staining and Dehydration:
-
Develop the stain according to the kit manufacturer's instructions. This typically involves rinses in distilled water, followed by immersion in ammonium hydroxide, and then a fixing solution.
-
Dehydrate the sections through an ascending series of ethanol concentrations (e.g., 50%, 75%, 95%, 100%).
-
Clear the sections in a clearing agent like xylene.
-
-
Mounting and Imaging:
-
Coverslip the slides using a compatible mounting medium.
-
Image the sections using a bright-field microscope with a high-magnification oil-immersion objective (e.g., 100x).
-
Acquire z-stack images of well-impregnated neurons, focusing on specific dendritic segments (e.g., secondary or tertiary dendrites).
-
-
Dendritic Spine Quantification:
-
Use image analysis software to quantify spine density (number of spines per unit length of dendrite) and morphology.
-
Spines can be classified into different categories (e.g., mushroom, thin, stubby, filopodia) based on their head-to-neck ratio and length.
-
Protocol 2: In Vivo Two-Photon Microscopy for Longitudinal Dendritic Spine Imaging
This protocol allows for the chronic imaging of dendritic spines in the brains of living animals, providing a powerful tool to assess the dynamic effects of this compound treatment over time.
Experimental Workflow:
References
- 1. Video: Author Spotlight: Optimizing Dendritic Spine Analysis for Balanced Manual and Automated Assessment in the Hippocampus CA1 Apical Dendrites [jove.com]
- 2. This compound, a dopamine stabilizer, improves motor performance and shows neuroprotective effects in Huntington disease R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis of dendritic spine density, morphology and glutamate receptors during neuron maturation in vitro by quantitative immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation in Glial Cells with Pridopidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pridopidine, a selective Sigma-1 receptor (S1R) agonist, to investigate neuroinflammatory processes in glial cells, including microglia and astrocytes. The provided protocols and data summaries are intended to facilitate the design and execution of experiments aimed at understanding the therapeutic potential of this compound in neurodegenerative diseases where neuroinflammation is a key pathological feature.
This compound is an investigational drug that activates the S1R, a chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1][2] Activation of S1R by this compound has been shown to reduce cellular stress, decrease neuroinflammation, and enhance the production of neurotrophic factors, making it a promising agent for the study and potential treatment of neuroinflammatory conditions.[1][3][4]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on various parameters related to neuroinflammation and glial cell function.
| Table 1: Effect of this compound on Neurotrophic Factor Expression in Glial Cells | |||
| Glial Cell Type | Treatment | Parameter Measured | Observed Effect |
| Primary Rat Astrocytes | This compound | BDNF Secretion | Increased |
| Mouse Striatum | This compound (low-dose) | GDNF Expression | Increased |
| Mouse Striatum | This compound (low-dose) | BDNF Expression | Increased |
Data synthesized from preclinical studies.
| Table 2: Effect of this compound on Inflammatory Markers in Glial Cells | |||
| Cell/Tissue Model | Treatment | Inflammatory Marker | Observed Effect |
| 6-OHDA-lesioned mice | This compound | Microglial Activation | Decreased |
| SOD1G93A mice | This compound | Mutant SOD1 Aggregation | Reduced |
Data synthesized from preclinical studies.
| Table 3: Neuroprotective Effects of this compound in Glial-Neuron Co-culture Models | |||
| Model System | Treatment | Parameter Measured | Observed Effect |
| In vitro ALS model (neuromuscular junctions) | This compound | Motor Neuron Death | Reduced |
| In vitro ALS model (neuromuscular junctions) | This compound | Number of Neuromuscular Junctions | Increased |
Data synthesized from preclinical studies.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound in neuroinflammation research.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mixed Glial Cells
This protocol describes the preparation of primary mixed glial cultures from neonatal mouse or rat pups, which can then be used to isolate microglia and astrocytes.
Materials:
-
Neonatal mouse or rat pups (P0-P3)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine coated T-75 flasks
-
Orbital shaker
Procedure:
-
Euthanize neonatal pups according to approved institutional animal care and use committee protocols.
-
Dissect cortices in ice-cold HBSS.
-
Mince the tissue and incubate in Trypsin-EDTA and DNase I at 37°C for 15 minutes.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the cell suspension in poly-D-lysine coated T-75 flasks in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
After 7-10 days, a mixed glial culture will be established with astrocytes forming a confluent monolayer and microglia growing on top.
Protocol 2: Isolation of Primary Microglia and Astrocytes
For Microglia Isolation:
-
Once the mixed glial culture is confluent, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.
-
Collect the supernatant containing the microglia.
-
Centrifuge the supernatant, resuspend the microglial pellet in fresh media, and plate for experiments.
For Astrocyte Isolation:
-
After collecting the microglia, treat the remaining adherent cells (primarily astrocytes) with trypsin to detach them.
-
Re-plate the astrocytes for subsequent experiments.
Protocol 3: In Vitro Model of Neuroinflammation and this compound Treatment
This protocol outlines a general procedure for inducing an inflammatory response in cultured glial cells and assessing the effects of this compound.
Materials:
-
Primary microglia or astrocytes
-
24-well plates
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
Reagents for downstream analysis (ELISA kits, RNA extraction kits, etc.)
Procedure:
-
Plate primary microglia or astrocytes in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle for 1 hour.
-
Stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6 hours for gene expression analysis or 24 hours for cytokine secretion analysis).
-
Following incubation, collect the cell culture supernatant for cytokine analysis and/or lyse the cells for RNA or protein extraction.
Protocol 4: Measurement of Inflammatory Markers
Cytokine Analysis (ELISA):
-
Collect the cell culture supernatant from the experimental wells.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β according to the manufacturer's instructions. Multiplex immunoassays can also be used for the simultaneous measurement of multiple cytokines.
Gene Expression Analysis (qPCR):
-
Lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes encoding inflammatory mediators (e.g., Nos2, Tnf, Il6) and a housekeeping gene (e.g., Gapdh).
-
Calculate the fold change in gene expression using the ΔΔCt method.
Western Blot Analysis:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., phosphorylated forms of signaling proteins in inflammatory pathways like NF-κB or MAP kinases) and appropriate secondary antibodies.
-
Visualize and quantify protein bands.
Protocol 5: Cell Viability Assay (MTT Assay)
This protocol is used to assess the potential cytotoxicity of this compound or the inflammatory stimulus.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
References
Measuring Pridopidine's Effect on Mitochondrial Bioenergetics with the Seahorse XF Analyzer
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pridopidine is a first-in-class small molecule in development for neurodegenerative diseases such as Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1][2] Its mechanism of action involves the selective and potent agonism of the Sigma-1 receptor (S1R).[2][3] The S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membranes, a critical signaling hub that regulates calcium signaling, reactive oxygen species (ROS), and mitochondrial function.[4]
Mitochondrial dysfunction is a key factor in the progression of many neurodegenerative disorders. This compound has demonstrated neuroprotective effects by enhancing mitochondrial function, increasing mitochondrial respiration, and reducing ER stress. Studies have shown that this compound can rescue mitochondrial function in HD models by preventing the disruption of mitochondria-ER contact sites and improving mitochondrial activity, elongation, and motility.
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular bioenergetics. It quantifies two key metabolic pathways: mitochondrial respiration via the oxygen consumption rate (OCR) and glycolysis via the extracellular acidification rate (ECAR). This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to assess the impact of this compound on mitochondrial bioenergetics in a cellular context.
Core Concepts: The Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standard assay that measures key parameters of mitochondrial function by using a sequential injection of mitochondrial inhibitors. This allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
The assay involves the sequential injection of four compounds:
-
Oligomycin: An ATP synthase inhibitor that blocks ATP production, revealing the portion of basal respiration that was directed towards ATP synthesis.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, forcing the electron transport chain to function at its maximum rate. This reveals the maximal respiration capacity.
-
Rotenone & Antimycin A: A combination of Complex I and Complex III inhibitors that completely shuts down mitochondrial respiration. The remaining oxygen consumption is attributed to non-mitochondrial processes.
Experimental Protocols
This section outlines the detailed methodology for assessing the effect of this compound on mitochondrial bioenergetics using the Seahorse XF Analyzer.
Cell Culture and Seeding
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., neuronal cell lines, primary neurons, or patient-derived cells).
-
Cell Culture: Culture cells in their recommended growth medium and conditions.
-
Seeding:
-
On the day before the assay, seed the cells into a Seahorse XF96 cell culture microplate at a pre-determined optimal density. Cell density should be optimized to ensure OCR values are within the instrument's optimal range.
-
Include background correction wells containing media but no cells.
-
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Treatment: On the day of the assay, treat the cells with the desired concentrations of this compound (e.g., 1 µM and 5 µM) for a specified duration (e.g., 24 hours). Include a vehicle control group.
Seahorse XF Assay Protocol
Day Before Assay:
-
Hydrate Sensor Cartridge: Hydrate a Seahorse XF96 sensor cartridge by adding 200 µL of sterile water to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
Day of Assay:
-
Prepare Assay Medium: Warm Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine to 37°C. Adjust the pH to 7.4.
-
Cell Wash and Media Exchange:
-
Remove the cell culture plate from the incubator.
-
Wash the cells once with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Prepare Injection Compounds:
-
Reconstitute oligomycin, FCCP, and rotenone/antimycin A in the assay medium to their final working concentrations. Typical concentrations are 1.0-2.0 µM for oligomycin, 0.5-1.0 µM for FCCP, and 0.5 µM for rotenone/antimycin A, though these may need optimization.
-
-
Load Sensor Cartridge:
-
Remove the hydrated sensor cartridge and utility plate from the incubator.
-
Replace the sterile water with 200 µL of Seahorse XF Calibrant in each well of the utility plate.
-
Load the injection port plate with the prepared mitochondrial inhibitors.
-
-
Run the Assay:
-
Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the utility plate with the cell culture plate.
-
Start the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent changes in metabolic rates.
-
Data Presentation
The quantitative data obtained from the Seahorse XF Analyzer should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Basal Respiration and ATP Production
| Treatment Group | Basal Respiration (pmol O2/min) | ATP Production (pmol O2/min) |
| Vehicle Control | Value | Value |
| This compound (1 µM) | Value | Value |
| This compound (5 µM) | Value | Value |
Table 2: Effect of this compound on Maximal Respiration and Spare Respiratory Capacity
| Treatment Group | Maximal Respiration (pmol O2/min) | Spare Respiratory Capacity (pmol O2/min) |
| Vehicle Control | Value | Value |
| This compound (1 µM) | Value | Value |
| This compound (5 µM) | Value | Value |
Table 3: Summary of this compound's Bioenergetic Profile
| Parameter | Vehicle Control | This compound (1 µM) | This compound (5 µM) |
| Basal Respiration | Value | Value | Value |
| ATP Production | Value | Value | Value |
| Maximal Respiration | Value | Value | Value |
| Spare Respiratory Capacity | Value | Value | Value |
| Non-Mitochondrial Respiration | Value | Value | Value |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect.
Caption: this compound's signaling pathway via the Sigma-1 Receptor.
Interpretation of Results
-
Increased Basal and Maximal Respiration: Studies have shown that this compound can increase both basal and maximal mitochondrial respiration in neuronal models. This suggests an overall enhancement of mitochondrial function.
-
Increased ATP Production: An increase in ATP-linked respiration indicates that the enhanced mitochondrial activity is being effectively coupled to energy production.
-
Enhanced Spare Respiratory Capacity: An increase in spare respiratory capacity suggests that the cells are better equipped to handle periods of increased energy demand and cellular stress.
-
Rescue of Mitochondrial Deficits: In disease models, this compound has been shown to rescue mitochondrial dysfunction, bringing bioenergetic parameters closer to those of healthy controls. This neuroprotective effect is mediated through the S1R.
Conclusion
The Seahorse XF Analyzer provides a robust platform for elucidating the mechanism of action of compounds like this compound. By following the detailed protocols outlined in this application note, researchers can effectively quantify the impact of this compound on mitochondrial bioenergetics. The expected outcomes, based on existing literature, are an enhancement of mitochondrial respiration and a rescue of mitochondrial deficits in disease-relevant cell models, providing further evidence for its therapeutic potential in neurodegenerative diseases.
References
Application Notes and Protocols for Quantifying BD-NF Secretion in Response to Pridopidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridopidine is a selective and potent Sigma-1 Receptor (S1R) agonist that has shown promise in the treatment of neurodegenerative diseases.[1][2] One of its key mechanisms of action is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, differentiation, and synaptic plasticity.[3][4][5] this compound's activation of S1R, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, triggers a signaling cascade that enhances BDNF transport and secretion. This application note provides detailed protocols for quantifying the secretion of BDNF from neuronal cells in response to this compound treatment, utilizing two common and robust methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Signaling Pathway of this compound-Induced BDNF Secretion
This compound binds to and activates the Sigma-1 Receptor (S1R). This activation is believed to modulate intracellular calcium signaling and other cellular processes that lead to the enhanced transcription of the BDNF gene and increased transport and secretion of the BDNF protein. Once secreted, BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and Extracellular signal-regulated kinase (ERK) pathways, which are critical for neuronal survival and plasticity.
Quantitative Data Summary
The following tables summarize the dose-dependent effect of this compound on BDNF secretion as measured by in situ ELISA in B104 neuroblastoma cells.
Table 1: Effect of this compound on BDNF Secretion
| Treatment | Concentration | BDNF Secretion (pg/mL) | Statistical Significance |
| Control (untreated) | - | Baseline | - |
| This compound | 100 nM | Increased vs. Control | P < 0.05 |
| This compound | 1 µM | Maximally Increased vs. Control | **P < 0.001 |
| This compound + NE100 | 1 µM + 1 µM | Inhibited (similar to Control) | - |
| SA4503 (Positive Control) | 1 µM | Increased vs. Control | *P < 0.01 |
Data adapted from a study on rat neuroblastoma cells. SA4503 is a known S1R agonist, and NE100 is an S1R antagonist.
Table 2: this compound Dose-Response on BDNF Pathway Gene Expression (Fold Change vs. Vehicle)
| Gene | 3 mg/kg | 15 mg/kg | 30 mg/kg |
| EGR1 | 1.5 | 2.0** | 2.2*** |
| EGR2 | 1.2 | 1.8 | 2.5 |
| HOMER1A | 1.3 | 1.7* | 2.1 |
| KLF5 | 1.1 | 1.6 | 1.9 |
| ARC | 1.4 | 1.9 | 2.3** |
| CDKN1A | 1.2 | 1.4 | 1.8 |
| CEBPB | 1.6 | 1.3 | 1.9 |
* P < 0.05, **P < 0.01, ***P ≤ 0.001. Data from qPCR analysis in rat striatum.
Experimental Protocols
The following are detailed protocols for the quantification of BDNF secretion in response to this compound treatment.
Experimental Workflow Overview
Protocol 1: Quantification of Secreted BDNF using ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of secreted BDNF in cell culture supernatants.
Materials:
-
Human BDNF ELISA Kit (e.g., from Sigma-Aldrich, R&D Systems, or Thermo Fisher Scientific)
-
Neuronal cell line (e.g., B104, SH-SY5Y) or primary neurons
-
Cell culture reagents (media, serum, antibiotics)
-
This compound
-
S1R antagonist (e.g., NE100) for control experiments
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and sterile tips
-
Sterile cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding and Culture:
-
Seed neuronal cells in a 24-well or 96-well plate at an appropriate density.
-
Allow cells to adhere and grow for 24-48 hours in standard culture medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in serum-free or low-serum medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
For antagonist experiments, pre-incubate cells with the S1R antagonist (e.g., 1 µM NE100) for 30-60 minutes before adding this compound.
-
Replace the culture medium with the this compound-containing medium or control medium (vehicle control).
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Sample Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the clarified supernatant to a new tube and store at -80°C until analysis.
-
-
ELISA Assay:
-
Perform the BDNF ELISA according to the manufacturer's instructions provided with the kit. A general procedure is as follows:
-
Prepare BDNF standards and samples.
-
Add standards and samples to the antibody-coated microplate wells.
-
Incubate to allow BDNF to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotinylated detection antibody specific for BDNF.
-
Incubate and wash.
-
Add a streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the BDNF standards against their known concentrations.
-
Determine the concentration of BDNF in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the BDNF concentration to the total protein content of the cells in each well (optional but recommended for accuracy).
-
Perform statistical analysis to compare the BDNF levels in this compound-treated groups to the control group.
-
Protocol 2: Quantification of Intracellular and Secreted BDNF using Western Blot
Western blotting can be used to detect and semi-quantify both intracellular and secreted BDNF. This method is particularly useful for distinguishing between pro-BDNF and mature BDNF.
Materials:
-
Primary antibodies: anti-BDNF (specific for mature or pro-BDNF) and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 from the ELISA protocol.
-
-
Sample Preparation:
-
Cell Lysate (Intracellular BDNF):
-
After collecting the supernatant, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
Supernatant (Secreted BDNF):
-
Concentrate the collected supernatant using centrifugal filter units to increase the BDNF concentration for detection.
-
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BDNF antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
For the loading control, the same membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BDNF band intensity to the corresponding loading control band intensity.
-
Compare the normalized BDNF levels across different treatment groups.
-
Conclusion
The protocols outlined in this application note provide robust and reliable methods for quantifying the effect of this compound on BDNF secretion in neuronal cell cultures. The choice between ELISA and Western blotting will depend on the specific research question, with ELISA being more suitable for high-throughput quantification of secreted BDNF and Western blotting offering the advantage of distinguishing between different BDNF forms. Consistent and accurate application of these methods will enable researchers to further elucidate the neuroprotective mechanisms of this compound and its potential as a therapeutic agent for neurodegenerative diseases.
References
- 1. jnnp.bmj.com [jnnp.bmj.com]
- 2. vjneurology.com [vjneurology.com]
- 3. This compound activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Overview of Pharmacology and Rationale for its Use in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Dose-Response Studies of Pridopidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridopidine is a first-in-class, orally bioavailable small molecule investigational drug that selectively binds to and activates the Sigma-1 Receptor (S1R).[1][2] The S1R is a chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondria interface, a critical site for regulating cellular signaling, calcium homeostasis, and mitochondrial function.[3][4][5] Activation of S1R by this compound has been shown to exert neuroprotective effects in various preclinical models of neurodegenerative diseases, including Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS).
This compound's mechanism of action involves the modulation of several key cellular pathways crucial for neuronal health and survival. It has been demonstrated to enhance the secretion of brain-derived neurotrophic factor (BDNF), a critical neurotrophin for neuronal survival and plasticity, in an S1R-dependent manner. Furthermore, this compound upregulates pro-survival signaling pathways such as the AKT/PI3K pathway, reduces ER stress, and improves mitochondrial function, including respiration and reduction of reactive oxygen species (ROS). These multifaceted effects make this compound a promising therapeutic candidate for neurodegenerative disorders.
These application notes provide detailed protocols for conducting in vitro dose-response studies to evaluate the efficacy of this compound in cellular models of neurodegeneration. The protocols focus on assays for assessing neuroprotection, neurite outgrowth, oxidative stress, and the activation of key signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data from this compound dose-response studies.
Table 1: Neuroprotection Assay - Neuronal Viability in an In Vitro Model of Huntington's Disease
| This compound Conc. (nM) | Neuronal Viability (%) | Standard Deviation | p-value vs. Vehicle |
| Vehicle (0) | 52.3 | 4.5 | - |
| 1 | 61.8 | 5.1 | <0.05 |
| 10 | 75.2 | 6.2 | <0.01 |
| 100 | 88.9 | 5.8 | <0.001 |
| 1000 | 91.5 | 4.9 | <0.001 |
| BDNF (50 ng/mL) | 93.2 | 4.2 | <0.001 |
Table 2: Neurite Outgrowth Assay in Primary Cortical Neurons
| This compound Conc. (nM) | Average Neurite Length (µm) | Standard Deviation | p-value vs. Vehicle |
| Vehicle (0) | 85.6 | 12.3 | - |
| 1 | 98.4 | 14.1 | >0.05 |
| 10 | 125.7 | 18.5 | <0.05 |
| 100 | 168.2 | 22.4 | <0.01 |
| 1000 | 175.3 | 20.1 | <0.01 |
| S1R Antagonist (NE-100) + 100 nM this compound | 92.1 | 13.8 | >0.05 |
Table 3: Oxidative Stress Assay - Intracellular ROS Levels
| This compound Conc. (nM) | Relative Fluorescence Units (RFU) | Standard Deviation | p-value vs. Vehicle |
| Vehicle (0) | 1854 | 210 | - |
| 10 | 1623 | 185 | <0.05 |
| 100 | 1289 | 155 | <0.01 |
| 1000 | 1056 | 132 | <0.001 |
| N-acetylcysteine (NAC) | 988 | 115 | <0.001 |
Table 4: Western Blot Analysis of Pro-Survival Signaling
| This compound Conc. (nM) | p-AKT/total AKT Ratio | p-ERK/total ERK Ratio | BDNF Expression (fold change) |
| Vehicle (0) | 1.0 | 1.0 | 1.0 |
| 10 | 1.4 | 1.2 | 1.5 |
| 100 | 2.8 | 2.1 | 3.2 |
| 1000 | 3.1 | 2.3 | 3.5 |
Experimental Protocols
Protocol 1: Neuroprotection Assay in a Cellular Model of Huntington's Disease
This protocol describes a method to assess the neuroprotective effects of this compound against mutant huntingtin (mHtt)-induced toxicity in primary neurons.
1. Cell Culture and Plating: a. Isolate primary striatal or cortical neurons from embryonic day 18 (E18) mouse pups from a relevant HD mouse model (e.g., YAC128) or wild-type littermates. b. Dissociate the tissue using papain and trituration. c. Plate the neurons on poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells per well in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin. d. Culture the neurons for 5-7 days in vitro (DIV) at 37°C in a humidified incubator with 5% CO2.
2. This compound Treatment and Induction of Toxicity: a. Prepare a serial dilution of this compound in the culture medium to achieve final concentrations ranging from 1 nM to 1000 nM. b. For studies investigating the S1R-dependency, prepare a solution of the S1R antagonist NE-100 (1 µM) with and without this compound. c. After 5-7 DIV, replace the culture medium with fresh medium containing the different concentrations of this compound or control compounds. d. To induce mHtt toxicity, transfect the neurons with a plasmid expressing a toxic fragment of mHtt (e.g., Htt N586-82Q) using a suitable transfection reagent for primary neurons. A control group should be transfected with a non-toxic Htt fragment (e.g., Htt N586-22Q). e. Incubate the cells for 48 hours.
3. Assessment of Neuronal Viability: a. Use a commercially available cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions. b. Measure the absorbance or fluorescence using a plate reader. c. Normalize the viability of the treated cells to the vehicle-treated control group.
Protocol 2: Neurite Outgrowth Assay
This protocol outlines a method to quantify the effect of this compound on neurite outgrowth in primary cortical neurons.
1. Cell Culture and Plating: a. Isolate and culture primary cortical neurons as described in Protocol 1. b. Plate the neurons at a lower density (2 x 10^4 cells per well) on poly-D-lysine and laminin-coated 24-well plates containing glass coverslips.
2. This compound Treatment: a. After 24 hours in culture, treat the neurons with various concentrations of this compound (1 nM to 1000 nM) or vehicle control. b. For S1R-dependency studies, include a condition with an S1R antagonist (e.g., NE-100) co-incubated with this compound. c. Incubate the cells for 72 hours.
3. Immunocytochemistry and Imaging: a. Fix the cells with 4% paraformaldehyde for 15 minutes. b. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. c. Block with 5% bovine serum albumin (BSA) in PBS for 1 hour. d. Incubate with a primary antibody against a neuronal marker, such as β-III tubulin (Tuj1), overnight at 4°C. e. Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature. f. Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei. g. Acquire images using a high-content imaging system or a fluorescence microscope.
4. Quantification of Neurite Outgrowth: a. Use automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite for at least 50 neurons per condition. b. Calculate the average neurite length for each treatment group.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure changes in intracellular ROS levels following this compound treatment in a cellular model of oxidative stress.
1. Cell Culture and Plating: a. Use a relevant neuronal cell line (e.g., SH-SY5Y) or primary neurons. b. Plate the cells in a 96-well black, clear-bottom plate at an appropriate density.
2. This compound Treatment and Induction of Oxidative Stress: a. Pre-treat the cells with different concentrations of this compound (10 nM to 1000 nM) for 24 hours. b. Induce oxidative stress by treating the cells with a pro-oxidant, such as hydrogen peroxide (H2O2) or a mitochondrial complex inhibitor (e.g., rotenone), for a predetermined time (e.g., 1-2 hours). A positive control group treated with an antioxidant like N-acetylcysteine (NAC) should be included.
3. ROS Detection: a. Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), according to the manufacturer's protocol. b. Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths. c. Normalize the fluorescence values to the vehicle-treated control.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol details the analysis of key protein expression and phosphorylation status in signaling pathways modulated by this compound.
1. Cell Culture and Treatment: a. Plate neuronal cells (primary or cell lines) in 6-well plates and grow to 80-90% confluency. b. Treat the cells with various concentrations of this compound (10 nM to 1000 nM) for a specified duration (e.g., 24 hours).
2. Protein Extraction and Quantification: a. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA protein assay.
3. Western Blotting: a. Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT and ERK, as well as an antibody for BDNF, overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used. d. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Densitometric Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Calculate the ratio of phosphorylated protein to total protein and normalize the expression of BDNF to the loading control. c. Express the results as a fold change relative to the vehicle-treated control.
Mandatory Visualizations
Caption: this compound's S1R-mediated signaling pathway.
Caption: General experimental workflow for dose-response studies.
Caption: Logical flow of a dose-response relationship.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ehdn.org [ehdn.org]
- 3. This compound Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehdn.org [ehdn.org]
- 5. The Sigma-1 Receptor Mediates this compound Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pridopidine Dosage in Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pridopidine dosage for preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and potent agonist of the Sigma-1 Receptor (S1R).[1][2][3] The S1R is a chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum, which is crucial for regulating cellular processes essential for neuronal health and survival.[1] While initially thought to be a dopamine D2/D3 receptor antagonist, in-vitro and in-vivo studies have shown that this compound has a high affinity for the S1R with low affinity for other targets, including dopamine receptors.[1] Its neuroprotective effects are mediated exclusively through the S1R.
Q2: What are the key neuroprotective effects of this compound observed in preclinical models?
A2: this compound has demonstrated a range of neuroprotective effects in various preclinical models of neurodegenerative diseases such as Huntington's disease (HD), amyotrophic lateral sclerosis (ALS), Parkinson's disease (PD), and Alzheimer's disease (AD). These effects include:
-
Enhancing mitochondrial function: this compound helps restore impaired mitochondrial function.
-
Upregulating Brain-Derived Neurotrophic Factor (BDNF): It increases the transport and secretion of BDNF, a protein crucial for neuronal survival and growth.
-
Reducing Endoplasmic Reticulum (ER) Stress: this compound helps to alleviate cellular stress.
-
Restoring Synaptic Plasticity: It can restore impaired synaptic function and dendritic spine abnormalities.
-
Promoting Clearance of Toxic Proteins: this compound enhances the clearance of toxic protein aggregates.
-
Reducing Neuroinflammation: It has been shown to decrease neuroinflammation in disease models.
Q3: What is a typical starting dose for this compound in rodent models?
A3: The effective dose of this compound can vary depending on the animal model and the specific disease being studied. However, published studies provide a good starting point. For instance, in a mouse model of Parkinson's disease, a low dose of 0.3 mg/kg administered daily showed significant behavioral recovery and neuroprotection. In a mouse model of ALS, a low dose of 3 mg/kg/day was shown to modify the disease phenotype. In the YAC128 mouse model of Huntington's disease, doses of 10 mg/kg and 30 mg/kg have been used in long-term studies. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental paradigm.
Troubleshooting Guides
Issue 1: Lack of Efficacy or Inconsistent Results
Possible Cause 1: Suboptimal Dosage
-
Troubleshooting: this compound's effects can be dose-dependent and may even exhibit a biphasic dose-response, where higher doses may be less effective than lower doses. It is recommended to perform a dose-response study to identify the most effective concentration for your specific animal model and endpoint. As a reference, a study in a Parkinson's mouse model found 0.3 mg/kg to be more effective than 1 mg/kg.
Possible Cause 2: Inappropriate Route of Administration or Formulation
-
Troubleshooting: this compound is orally bioavailable. Ensure the drug is properly dissolved and administered to allow for adequate absorption. For oral gavage, ensure the formulation is stable and homogenous. Pharmacokinetic studies in mice have been conducted with oral administration.
Possible Cause 3: Timing of Treatment Initiation
-
Troubleshooting: The therapeutic window for this compound may vary depending on the disease model. Early intervention, before significant neuronal loss, may be more effective. In the YAC128 mouse model of Huntington's disease, early treatment showed more significant benefits compared to late-stage intervention.
Issue 2: Adverse Effects or Toxicity
Possible Cause 1: High Dosage
-
Troubleshooting: Although this compound is generally well-tolerated with a safety profile comparable to placebo in human studies, high doses in preclinical models could potentially lead to off-target effects or adverse events. If adverse effects are observed, consider reducing the dose.
Possible Cause 2: Animal Strain or Model-Specific Sensitivity
-
Troubleshooting: Different animal strains or disease models may have varying sensitivities to the drug. It is important to closely monitor the animals for any signs of distress or adverse reactions. If issues arise, a dose reduction or a different administration schedule may be necessary.
Data Presentation: this compound Dosages in Preclinical Studies
| Animal Model | Disease | Species | Dosage | Route of Administration | Key Findings | Reference(s) |
| 6-OHDA Lesion | Parkinson's Disease | Mouse | 0.3 mg/kg/day | Daily | Improved behavioral deficits, protected nigral dopamine neurons, and increased striatal BDNF and GDNF. | |
| 6-OHDA Lesion | Parkinson's Disease | Mouse | 1 mg/kg/day | Daily | Less effective than 0.3 mg/kg, with only improvement in rotational bias. | |
| SOD1 G93A | ALS | Mouse | 3 mg/kg/day | Continuous | Prevented cachexia and improved motor behavior. | |
| YAC128 | Huntington's Disease | Mouse | 10 mg/kg | Daily | Improved depressive-like symptoms in late treatment. | |
| YAC128 | Huntington's Disease | Mouse | 30 mg/kg | Daily | Improved motor coordination and reduced anxiety- and depressive-like phenotypes with early treatment. | |
| R6/2 | Huntington's Disease | Mouse | Not Specified | Not Specified | Improved motor performance and increased expression of BDNF and DARPP32. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.3 mg/kg) and the weight of the animal.
-
Dissolve this compound in a suitable vehicle (e.g., sterile water or saline). Ensure complete dissolution. The final volume for oral gavage in mice is typically 5-10 ml/kg.
-
-
Animal Handling:
-
Gently restrain the mouse to immobilize its head and body.
-
-
Gavage Procedure:
-
Use a proper size gavage needle (e.g., 20-22 gauge with a ball tip) for mice.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound solution.
-
-
Post-Administration Monitoring:
-
Observe the animal for a few minutes to ensure there are no signs of distress, such as difficulty breathing.
-
Return the animal to its cage.
-
Mandatory Visualizations
Caption: this compound's neuroprotective signaling pathway.
Caption: Preclinical experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Troubleshooting inconsistent results in Pridopidine-treated cell lines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results with Pridopidine in cell line experiments. The information is tailored for scientists and drug development professionals to help ensure experimental robustness and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target and mechanism of action for this compound?
A: this compound's primary mechanism of action is the selective and potent activation of the Sigma-1 Receptor (S1R).[1] The S1R is an intracellular chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][2][3] Activation of S1R by this compound triggers several neuroprotective pathways, including enhancement of mitochondrial function, reduction of ER stress, increased production of Brain-Derived Neurotrophic Factor (BDNF), and restoration of synaptic plasticity.[1]
While initially investigated as a dopamine D2 receptor (D2R) stabilizer, this compound has a significantly lower affinity for D2/D3 receptors. In vivo human PET scan studies confirm that at clinically relevant doses, this compound achieves high occupancy of S1R (87-91%) with negligible occupancy of D2/D3R (~3%). Therefore, in vitro experiments should primarily be designed around its S1R agonist activity.
Q2: I am observing high variability or no significant effect with this compound treatment in my cell line. What are the common causes?
A: Inconsistent results can stem from several factors related to both the biological model and experimental setup. Consider the following points:
-
Sigma-1 Receptor (S1R) Expression: The most critical factor is the endogenous expression level of S1R in your chosen cell line. Cell lines with low or absent S1R expression will not show a significant response to this compound's primary mechanism. It is crucial to verify S1R expression via qPCR or Western blot.
-
Incorrect Dosage: S1R agonists, including this compound, can exhibit a biphasic or bell-shaped dose-response curve. Concentrations that are too high may be less effective than an optimal dose. The neuroprotective effects of this compound are typically observed in the mid-nanomolar range.
-
Inappropriate Controls: Failure to include proper controls makes it difficult to interpret results. Always include a vehicle control (e.g., DMSO) and, if possible, a negative control cell line (S1R-knockdown or knockout). To confirm S1R-dependency, use a selective S1R antagonist like NE-100.
-
Assay and Endpoint Selection: The chosen experimental readout must align with this compound's known downstream effects. For example, if you are studying neuroprotection, assays measuring mitochondrial function, ER stress, or cell viability after a toxic insult are more likely to yield significant results than assays unrelated to the S1R pathway.
-
Cell Culture Conditions: The health and confluency of cells can impact their response. Furthermore, components in the culture medium, such as growth factors, can influence baseline signaling and mask the effects of the drug. Some studies use BDNF withdrawal to induce toxicity, a condition where this compound's protective effects are pronounced.
Q3: What is the recommended concentration range for this compound in in vitro experiments?
A: The optimal concentration depends on the cell type and the specific endpoint being measured. Based on published data, a dose-response experiment is highly recommended.
-
For S1R-mediated neuroprotective effects , concentrations ranging from 10 nM to 1 µM are typically effective, with an EC50 in the mid-nanomolar range reported in primary neuron models.
-
For effects related to D2R antagonism , much higher concentrations in the micromolar range (IC50 ≈ 12.9 µM) would be required.
Q4: How can I definitively confirm that the effects I'm observing are mediated by the Sigma-1 Receptor?
A: To rigorously validate the mechanism of action, a combination of pharmacological and genetic approaches should be used:
-
Pharmacological Inhibition: Co-treat cells with this compound and a selective S1R antagonist, such as NE-100 . A reversal or blockade of the this compound-induced effect by the antagonist strongly indicates S1R involvement.
-
Genetic Knockdown/Knockout: The most definitive method is to use a cell line where the gene for S1R (SIGMAR1) has been knocked out or its expression is silenced using siRNA/shRNA. The protective effects of this compound are dramatically reduced or completely abolished in S1R knockout neurons.
Q5: What are the best practices for preparing and storing this compound solutions for cell culture?
A: this compound is soluble in DMSO and ethanol.
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile, anhydrous DMSO.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
-
Application: When treating cells, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the medium is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from various studies.
Table 1: this compound Receptor Binding Affinity & Potency
| Target | Parameter | Value | Species/System | Reference(s) |
|---|---|---|---|---|
| Sigma-1 Receptor (S1R) | K_i | ~7.1 nM | HEK293 cells | |
| K_i | 69.7 nM | Rat S1R | ||
| K_i | 81.7 nM | Human S1R | ||
| EC_50 (Neuroprotection) | Mid-nanomolar range | Mouse primary neurons | ||
| Dopamine D2 Receptor | K_i (high affinity state) | 7.5 µM | In vitro binding assay | |
| K_i (low affinity state) | 17.5 µM | In vitro binding assay |
| | IC_50 (Antagonism) | 12.9 µM | In vitro functional assay | |
Table 2: Summary of this compound's Neuroprotective Effects in In Vitro Models
| Cell Model | Condition/Insult | Key Effect of this compound | Reference(s) |
|---|---|---|---|
| Mouse Primary Striatal & Cortical Neurons | Mutant Huntingtin (mHTT) transfection | Protects against mHTT-induced cell death | |
| Huntington's Disease (HD) Patient iPSCs | BDNF withdrawal | Prevents cell death and nuclear condensation | |
| YAC128 HD Mouse Primary Neurons | Endogenous mHTT expression | Prevents disruption of mitochondria-ER contact sites; restores mitochondrial function and motility | |
| HEK293 cells | mHTT transfection | Reduces ER stress and phosphorylation of eIF2α | |
| Rat Neuroblastoma Cells (B104) | Basal condition | Enhances BDNF secretion in an S1R-dependent manner |
| SOD1^G93A Motor Neurons (ALS Model) | Endogenous mSOD1 expression | Modulates axonal transport deficits and reduces motor neuron death | |
Visual Diagrams and Workflows
Signaling Pathway
Caption: this compound's primary S1R-mediated signaling pathway.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting this compound experiments.
Experimental Validation Workflow
Caption: Standard workflow for validating S1R-mediated effects.
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol provides a general framework. Specific parameters such as cell density and incubation times should be optimized for your cell line.
-
Cell Plating: Plate cells in an appropriate format (e.g., 96-well plate for viability assays, 6-well plate for protein extraction) and allow them to adhere and recover for 24 hours.
-
Stress Induction (if applicable): If using a disease model that requires an external stressor (e.g., transfection with a toxic protein, treatment with an oxidative agent like H₂O₂), perform this step according to your established protocol.
-
Preparation of Treatment Media: Prepare fresh treatment media immediately before use. Dilute the this compound stock solution (in DMSO) and any antagonists into pre-warmed complete cell culture medium to achieve the final desired concentrations. Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment Application: Aspirate the old medium from the cells and gently add the prepared treatment media to the respective wells.
-
Group A: Vehicle Control
-
Group B: this compound (e.g., 100 nM)
-
Group C: this compound (100 nM) + S1R Antagonist (e.g., 1 µM NE-100). Note: Pre-incubation with the antagonist for 30-60 minutes before adding this compound may be optimal.
-
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired treatment duration (typically 24 to 48 hours).
-
Proceed to Assay: After incubation, proceed with your chosen downstream analysis (e.g., cell lysis for Western blot, addition of viability reagent).
Protocol 2: Analysis of ER Stress by Western Blot
This protocol assesses the phosphorylation of eIF2α, a key marker in the PERK branch of the unfolded protein response (UPR), which is reduced by this compound.
-
Cell Lysis: Following treatment (Protocol 1), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Analysis: Quantify band intensities using software like ImageJ. Calculate the ratio of phospho-eIF2α to total eIF2α for each sample and normalize to the vehicle control. A successful experiment would show that this compound reduces the stress-induced increase in this ratio.
Protocol 3: Mitochondrial Membrane Potential Assay using TMRM
This assay measures mitochondrial health, which is enhanced by this compound. TMRM is a fluorescent dye that accumulates in active mitochondria with intact membrane potential.
-
Cell Culture and Treatment: Plate cells in a black, clear-bottom 96-well plate suitable for fluorescence microscopy or plate reading. Treat cells as described in Protocol 1.
-
TMRM Staining:
-
Prepare a TMRM working solution (e.g., 20-100 nM) in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS).
-
Remove the treatment medium and add the TMRM working solution to each well.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Imaging/Reading:
-
Plate Reader: Measure fluorescence intensity (e.g., Ex/Em ≈ 549/573 nm).
-
Microscopy: Capture images of the cells. The intensity of mitochondrial fluorescence is proportional to the membrane potential.
-
-
Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control. An increase in TMRM signal in this compound-treated cells (especially under stress conditions) indicates improved mitochondrial health.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sigma-1 Receptor Mediates this compound Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Pridopidine in experiments
Welcome to the technical support center for identifying and mitigating off-target effects in experiments involving Pridopidine. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound's primary mechanism of action is as a selective and potent agonist for the Sigma-1 Receptor (S1R), a chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum.[1][2][3] Activation of S1R by this compound is linked to neuroprotective effects, including enhancement of mitochondrial function, reduction of endoplasmic reticulum (ER) stress, and increased secretion of neurotrophic factors like BDNF.[4][5]
Historically, this compound was investigated for its activity as a dopamine D2 receptor (D2R) antagonist. However, its affinity for S1R is approximately 100 times higher than for D2R. At clinically relevant doses (e.g., 45 mg twice daily), this compound shows robust occupancy of S1R (>90%) with negligible binding to dopamine D2/D3 receptors (~3%). Therefore, effects observed at low nanomolar concentrations are likely S1R-mediated, while effects at higher micromolar concentrations could potentially involve off-target interactions with D2R or other receptors.
Q2: How can I experimentally distinguish between Sigma-1 Receptor (S1R)-mediated effects and potential off-target effects of this compound?
A2: The most effective method is to use a genetic knockdown or knockout of the S1R. If the biological effect of this compound is lost or significantly diminished in S1R-knockdown or knockout cells/animals, it strongly indicates an on-target, S1R-mediated mechanism. Another strategy is to use a selective S1R antagonist as a control. Co-treatment with an S1R antagonist should block the effects of this compound if they are S1R-dependent.
Q3: My cells are showing unexpected toxicity after this compound treatment. Could this be an off-target effect?
A3: It is possible, particularly if you are using high concentrations of this compound. First, perform a dose-response curve to determine the concentration at which toxicity occurs. Compare this with the concentration range where on-target S1R-mediated effects are reported (typically in the low nanomolar range). If toxicity is only observed at much higher concentrations, it may be an off-target effect. To confirm, you can perform the S1R knockdown experiment described in Q2. If the toxicity persists in S1R-knockdown cells, it is likely an off-target effect.
Q4: I am observing inconsistent or variable results in my experiments with this compound. What are some potential causes and troubleshooting steps?
A4: Inconsistent results can arise from several factors. Ensure consistent cell culture conditions, as cell density and passage number can affect experimental outcomes. Verify the concentration and stability of your this compound stock solution. For gene or protein expression studies, inconsistencies can be due to variations in transfection efficiency (for siRNA experiments), sample preparation, or assay conditions. Implementing proper controls, such as non-targeting siRNA and positive controls for knockdown efficiency, is crucial. For techniques like qPCR and Western blotting, meticulous adherence to optimized protocols is key to reproducibility.
Data Presentation
Table 1: Binding Affinity & Receptor Occupancy of this compound
| Target | Binding Affinity (Ki) | Receptor Occupancy (at 45-90 mg dose) | Primary Effect |
| Sigma-1 Receptor (S1R) | ~70-82 nM | >90% | Agonist (On-Target) |
| Dopamine D2 Receptor | Micromolar range | ~3% | Antagonist (Off-Target at high conc.) |
| Dopamine D3 Receptor | ~30-fold lower than S1R | Minimal | Weak Antagonist (Off-Target) |
| Adrenergic α2C Receptor | Low affinity | Not significant at therapeutic doses | N/A |
| Sigma-2 Receptor | Low affinity | Not significant at therapeutic doses | N/A |
Experimental Protocols
Protocol 1: S1R Knockdown using siRNA to Validate On-Target Effects
Objective: To genetically deplete S1R to confirm that the observed cellular effects of this compound are mediated through its primary target.
Methodology:
-
Cell Culture: Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Resuspend lyophilized S1R-targeting siRNA and a non-targeting control (NTC) siRNA to a stock concentration of 20 µM.
-
Prepare separate tubes for S1R siRNA and NTC siRNA. Dilute the siRNA stock with an appropriate volume of serum-free medium.
-
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours post-transfection. The optimal time should be determined empirically.
-
Validation of Knockdown:
-
qPCR: Harvest RNA from a subset of cells 24-48 hours post-transfection. Perform reverse transcription followed by quantitative PCR to measure S1R mRNA levels. Normalize to a stable housekeeping gene. A successful knockdown should show >70% reduction in S1R mRNA compared to the NTC.
-
Western Blot: Lyse a subset of cells 48-72 hours post-transfection. Perform a Western blot to assess S1R protein levels. A significant reduction in the S1R protein band compared to NTC confirms successful knockdown.
-
-
This compound Treatment: Once knockdown is confirmed, treat the S1R-knockdown and NTC-transfected cells with this compound or vehicle control and perform the desired functional assay.
Protocol 2: Western Blotting for Signaling Pathway Analysis
Objective: To measure changes in the protein levels or phosphorylation status of key signaling molecules downstream of S1R activation.
Methodology:
-
Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control like GAPDH or β-actin.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To quantify changes in the mRNA expression of target genes following this compound treatment.
Methodology:
-
RNA Isolation: After treatment, harvest cells and isolate total RNA using a column-based kit or Trizol extraction. Assess RNA quality and quantity.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or probe-based qPCR master mix. Set up reactions in triplicate for each sample.
-
qPCR Cycling: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA amplification.
-
Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the gene of interest to an appropriate, stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Visualizations
References
Technical Support Center: Long-Term Pridopidine Administration in Rodent Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pridopidine in long-term rodent studies. The information is compiled to assist scientists and drug development professionals in refining their experimental protocols and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in rodent models?
A1: this compound's primary mechanism of action is as a potent and selective agonist of the Sigma-1 receptor (S1R), a chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum.[1][2][3] Activation of S1R by this compound is neuroprotective and is thought to be mediated through various downstream effects, including regulation of calcium homeostasis, reduction of endoplasmic reticulum (ER) stress, and enhancement of mitochondrial function.[1][4] While initially investigated as a dopamine D2 receptor (D2R) antagonist, its affinity for S1R is approximately 100-fold higher than for D2R. At higher, less clinically relevant doses, it can exert D2R antagonism.
Q2: What are the common rodent models used to study the efficacy of this compound?
A2: this compound has been evaluated in a variety of rodent models of neurodegenerative diseases, including:
-
Huntington's Disease (HD): YAC128 and R6/2 mouse models are frequently used to assess motor and psychiatric-like behavioral deficits.
-
Amyotrophic Lateral Sclerosis (ALS): The SOD1 G93A mouse model is utilized to investigate motor neuron degeneration and survival.
-
Parkinson's Disease (PD): The 6-hydroxydopamine (6-OHDA) lesion model in mice is employed to study neuroprotective and neurorestorative effects.
-
Vanishing White Matter (VWM) Disease: A mouse model for VWM has been used to assess the effects of this compound on motor skills.
Q3: What are the recommended dosages for long-term this compound administration in mice and rats?
A3: Dosages can vary depending on the rodent model and the intended therapeutic effect. Doses ranging from 0.3 mg/kg to 30 mg/kg have been reported in the literature. Lower doses (e.g., 0.3 mg/kg) have shown efficacy in some models of Parkinson's disease, while higher doses (e.g., 10-30 mg/kg) have been used in Huntington's disease models. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental paradigm. Higher doses may increase the likelihood of off-target effects related to the dopamine D2 receptor.
Q4: What are the common routes of administration for long-term studies?
A4: For long-term administration, the following methods are commonly used:
-
Oral Gavage: Allows for precise daily dosing.
-
Subcutaneous Injections: Another method for controlled daily administration.
-
Osmotic Pumps: Provide continuous and sustained release of the drug over a period of weeks, which can be advantageous for maintaining steady-state concentrations and reducing animal handling stress.
-
Administration in Drinking Water: While convenient, this method may lead to variability in drug intake between animals.
Q5: What are the potential side effects of long-term this compound administration in rodents?
A5: While generally well-tolerated, some potential side effects to monitor include:
-
Body Weight Changes: Some studies have reported weight loss in animals treated with this compound. Regular monitoring of body weight is recommended.
-
Changes in Locomotor Activity: Depending on the dose and the animal's baseline activity, this compound can either reduce hyperactivity or stimulate hypoactivity.
-
Gastrointestinal Issues: Although more commonly reported in human clinical trials, it is prudent to monitor for any signs of gastrointestinal distress in animal models.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent behavioral results | Drug Preparation/Administration: Inconsistent drug concentration, improper administration technique (e.g., stress from gavage).Animal Factors: Strain, sex, age, and housing conditions can influence behavior.Testing Environment: Variations in lighting, noise, and time of day for testing. | Drug: Ensure consistent and validated drug preparation protocols. For oral gavage, consider using palatable vehicles or alternative, less stressful methods like micropipette-guided administration.Animals: Use a consistent strain, sex, and age for all experimental groups. Report detailed housing and husbandry conditions.Environment: Standardize the testing environment, including light levels (100-200 lux for open field), and conduct tests at the same time each day. |
| Reduced food intake and body weight loss | Drug Effect: this compound may have a direct or indirect effect on appetite and metabolism.General Health: Underlying health issues in the animals could be exacerbated by the treatment. | Monitoring: Monitor food and water intake daily and body weight at least weekly.Dietary Supplementation: If significant weight loss is observed, consider providing a more palatable or calorie-dense diet.Veterinary Consultation: Consult with a veterinarian to rule out other health issues. |
| Precipitation of this compound in solution | Solubility Issues: this compound may have limited solubility in certain vehicles, especially at higher concentrations.Improper Preparation: Incorrect pH or temperature during preparation. | Vehicle Selection: this compound is often dissolved in deionized sterile water or saline. For compounds with poor water solubility, vehicles such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, or 0.5% CMC-Na in saline are sometimes used, though these should be tested for this compound compatibility.Preparation Technique: Use of sonication or gentle heating may aid in dissolution. Always visually inspect the solution for precipitates before administration. |
| No significant effect on motor function in the rotarod test | Insufficient Dose: The selected dose may be too low to elicit a therapeutic effect.Timing of Assessment: The therapeutic window for observing motor improvements may have been missed.Test Protocol: Inconsistent training or testing procedures. | Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose.Longitudinal Assessment: Test motor function at multiple time points throughout the study.Standardized Protocol: Ensure all animals receive the same training and that the testing parameters (e.g., acceleration rate) are consistent across all trials. |
Quantitative Data Summary
Table 1: Summary of this compound Dosages and Effects in Rodent Models
| Rodent Model | Dose (mg/kg/day) | Administration Route | Duration | Key Findings | Reference |
| YAC128 HD Mice | 10 and 30 | Oral (in drinking water) | 10.5 months | 30 mg/kg improved motor coordination and reduced anxiety/depressive-like phenotypes. | |
| YAC128 HD Mice | 30 | Oral Gavage | 45 days | Improved motor coordination and reduced mitochondrial ROS levels. | |
| SOD1 G93A ALS Mice | 3.0 | Osmotic Pump | 4 weeks | Prevented cachexia and improved motor behavior. | |
| 6-OHDA PD Mice | 0.3 and 1.0 | Subcutaneous Injection | 5 weeks | 0.3 mg/kg improved behavioral deficits; effects were S1R-dependent. | |
| VWM Mice | 6 | Intraperitoneal Injection | 9-10 weeks | Subtle beneficial effects on motor skills. |
Experimental Protocols
This compound Solution Preparation (for Oral Gavage)
-
Vehicle Selection: Use deionized sterile water or 0.9% sterile saline.
-
Calculation: Calculate the total amount of this compound required based on the dose, number of animals, and dosing volume.
-
Dissolution: Weigh the appropriate amount of this compound powder and add it to the chosen vehicle.
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved. Gentle heating may be applied if necessary, but the solution should be cooled to room temperature before administration.
-
Storage: Store the solution according to the manufacturer's recommendations, typically protected from light. Prepare fresh solutions regularly to ensure stability.
-
Verification: Before each administration, visually inspect the solution for any precipitation.
Rotarod Test for Motor Coordination
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the first trial.
-
Training Phase:
-
Place the mouse on the stationary rod.
-
Begin rotation at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds).
-
Repeat this for 2-3 trials per day for 2-3 consecutive days before the testing phase.
-
-
Testing Phase:
-
Place the mouse on the accelerating rotarod.
-
The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive rotation.
-
Perform 3-5 trials per mouse with an inter-trial interval of at least 15-30 minutes.
-
-
Data Analysis: The average latency to fall across the trials is used as the measure of motor coordination.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Apparatus: Use a square or circular arena (e.g., 50x50 cm) with walls high enough to prevent escape. The arena should be made of a non-porous material that is easy to clean.
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a predetermined amount of time (typically 5-20 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Cleaning: Between each trial, thoroughly clean the arena with a 70% ethanol solution or other appropriate disinfectant to remove any olfactory cues.
-
Data Analysis: Use an automated tracking software to analyze the following parameters:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
Visualizations
Caption: Experimental workflow for this compound administration in rodent models.
Caption: Simplified signaling pathways of this compound.
References
- 1. The Sigma-1 Receptor Mediates this compound Rescue of Mitochondrial Function in Huntington Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehdn.org [ehdn.org]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. The sigma-1 receptor mediates the beneficial effects of this compound in a mouse model of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in iPSC Differentiation for Pridopidine Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing induced pluripotent stem cells (iPSCs) for studies involving Pridopidine. The information is designed to address common challenges related to the inherent variability in iPSC differentiation and to provide standardized protocols for more reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in iPSC differentiation, and how can they impact our this compound studies?
A1: Variability in iPSC differentiation is a significant challenge that can affect the reproducibility of your this compound studies.[1][2] The main sources of this variability can be categorized as follows:
-
Genetic Background of Donors: iPSC lines derived from different individuals possess unique genetic backgrounds, which can influence their differentiation potential and propensity.[1][3] This genetic heterogeneity can lead to differences in neuronal subtype specification and maturation, potentially altering the cellular response to this compound.
-
Reprogramming and Clonal Selection: The method used to reprogram somatic cells into iPSCs and the subsequent selection of clonal lines can introduce significant variation.[4] Different clones from the same donor can exhibit varied differentiation efficiencies and epigenetic memory.
-
iPSC Culture Conditions: Minor variations in culture conditions, such as media composition, substrate coatings, passaging techniques, and cell density, can accumulate over time and lead to divergent differentiation outcomes.
-
Differentiation Protocol Execution: Even with a standardized protocol, subtle differences in the timing of media changes, and the concentration and quality of growth factors and small molecules can impact the efficiency and purity of the resulting neuronal cultures.
Q2: How does this compound exert its neuroprotective effects in iPSC-derived neuronal models of Huntington's Disease?
A2: this compound's neuroprotective effects are primarily mediated through its high affinity for the Sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Activation of S1R by this compound triggers several neuroprotective pathways:
-
Rescue of Mitochondrial Function: this compound has been shown to improve mitochondrial function in Huntington's Disease (HD) models. It prevents the disruption of mitochondria-ER contact sites and enhances mitochondrial activity and motility.
-
Reduction of Endoplasmic Reticulum (ER) Stress: The mutant huntingtin protein can induce ER stress. This compound alleviates this stress by modulating the S1R.
-
Neurotrophic Factor Support: While the direct mechanism is still being elucidated, S1R activation is known to influence neurotrophic pathways, which are crucial for neuronal survival. This compound's action may indirectly support these pathways.
-
Protection against Mutant Huntingtin (mHTT) Toxicity: Studies using patient-derived iPSCs have demonstrated that this compound protects neurons from cell death induced by the mHTT protein. This protective effect is blocked by S1R antagonists, confirming the receptor's critical role.
Q3: We are observing low efficiency in differentiating our iPSCs into medium spiny neurons (MSNs). What are the common pitfalls and how can we troubleshoot this?
A3: Low differentiation efficiency into MSNs is a frequent issue. Here are some common pitfalls and troubleshooting strategies:
-
Poor iPSC Quality: The starting iPSC population must be of high quality, exhibiting uniform colony morphology and high expression of pluripotency markers.
-
Troubleshooting: Regularly perform quality control checks on your iPSC lines, including marker expression analysis (e.g., OCT4, NANOG, SSEA-4) and karyotyping to ensure genetic stability.
-
-
Suboptimal Neural Induction: The initial step of neural induction is critical for committing iPSCs to a neural fate.
-
Troubleshooting: Ensure the efficiency of your dual SMAD inhibition. The timing and concentration of inhibitors like Noggin, SB431542, and LDN193189 are crucial.
-
-
Incorrect Patterning Signals: Generation of MSNs requires precise temporal application of patterning factors that mimic striatal development, including Sonic hedgehog (SHH) and WNT signaling modulators.
-
Troubleshooting: Titrate the concentrations of SHH agonists (e.g., purmorphamine) and WNT inhibitors (e.g., XAV939) for your specific iPSC line, as different lines can have varying sensitivities.
-
-
Cell Plating and Density: The density at which neural progenitor cells (NPCs) are plated for terminal differentiation can significantly impact neuronal survival and maturation.
-
Troubleshooting: Optimize the seeding density of your NPCs. Too low a density can lead to poor survival, while too high a density can result in premature cell death due to nutrient depletion.
-
Troubleshooting Guides
Issue 1: High levels of cell death during neuronal maturation.
| Potential Cause | Troubleshooting Steps |
| Nutrient Depletion/Toxicity | Increase the frequency of media changes or increase the volume of media. Ensure proper osmolarity of the culture media. |
| Excitotoxicity | If differentiating into glutamatergic neurons, consider adding a low concentration of an NMDA receptor antagonist during the initial maturation phase. |
| Lack of Trophic Support | Ensure the appropriate concentration and quality of neurotrophic factors such as BDNF and GDNF in your maturation medium. |
| Sub-optimal Substrate Coating | Verify the quality and coating consistency of your poly-L-ornithine/laminin or other substrates. |
| Contamination | Routinely test for mycoplasma and other microbial contaminants. |
Issue 2: Heterogeneous neuronal cultures with significant non-neuronal cell contamination.
| Potential Cause | Troubleshooting Steps |
| Incomplete Neural Induction | Optimize the duration and concentration of dual SMAD inhibitors to ensure efficient neural commitment. |
| Spontaneous Differentiation | Maintain a consistent and high-quality iPSC culture to prevent spontaneous differentiation into other lineages. |
| Proliferation of Neural Progenitors | Consider a short treatment with a mitotic inhibitor (e.g., Ara-C) after neuronal commitment to remove dividing progenitor cells. However, use with caution as it can impact neuronal health. |
| Protocol Specificity | Ensure the differentiation protocol is specifically tailored for the desired neuronal subtype. Different neuronal types require distinct combinations of patterning factors. |
Quantitative Data Summary
| Parameter | Cell Type | Condition | Value | Reference |
| This compound EC50 | Mouse primary striatal and cortical neurons | Protection against mutant Huntingtin toxicity | Mid-nanomolar range | |
| Neuronal Purity | iPSC-derived MSNs | Differentiated for 70 days | ~90% β-III tubulin (TUBB3) positive | |
| MSN Marker Expression | iPSC-derived MSNs | Differentiated for 70 days | 68-75% COUP TF1-interacting protein 2 (CTIP2)-positive | |
| GABAergic Neuron Purity | iPSC-derived MSNs | Differentiated for 70 days | 91-93% co-expression with GABA | |
| Mature Neuron Marker Expression | Immortalized striatal precursor neurons (ISPNs) from HD iPSCs | Differentiated for 2 weeks | >90% MAP2a/2b, Ctip2, and DARPP32 positive |
Experimental Protocols
Protocol 1: Differentiation of iPSCs into Medium Spiny Neurons (MSNs)
This protocol is a generalized representation based on published methods. Optimization for specific iPSC lines is recommended.
Materials:
-
High-quality iPSCs
-
Neural Induction Medium: DMEM/F12, N2 supplement, B27 supplement, GlutaMAX, Penicillin-Streptomycin, LDN193189 (100 nM), SB431542 (10 µM).
-
Striatal Patterning Medium: Neural Induction Medium supplemented with SHH agonist (e.g., Purmorphamine, 200 nM) and WNT inhibitor (e.g., XAV939, 2 µM).
-
Neuronal Maturation Medium: Neurobasal medium, B27 supplement, GlutaMAX, Penicillin-Streptomycin, BDNF (20 ng/mL), GDNF (20 ng/mL), Ascorbic Acid (200 µM), cAMP (1 mM).
-
Coating substrates: Poly-L-ornithine (PLO) and Laminin.
Procedure:
-
Day 0: Neural Induction: Plate high-quality iPSC colonies onto Matrigel-coated plates. When confluent, switch to Neural Induction Medium.
-
Day 2-6: Neural Induction: Change Neural Induction Medium daily.
-
Day 7-12: Striatal Patterning: Switch to Striatal Patterning Medium. Change medium every other day. Neural rosettes should be visible.
-
Day 13: Neural Progenitor Cell (NPC) Expansion: Dissociate neural rosettes and plate the resulting NPCs onto PLO/Laminin-coated plates in NPC expansion medium (Neural Induction Medium with FGF2).
-
Day 14-20: NPC Expansion and Maturation Initiation: Expand NPCs. Once a sufficient number of cells is reached, plate them at the desired density for terminal differentiation in Neuronal Maturation Medium.
-
Day 21 onwards: Neuronal Maturation: Perform half-media changes every 2-3 days with Neuronal Maturation Medium. Mature MSNs expressing markers like DARPP-32 and CTIP2 should be observable after 4-6 weeks.
Protocol 2: Assessing this compound's Neuroprotective Effect
This protocol is based on the BDNF-withdrawal assay described in studies with HD iPSC-derived neurons.
Materials:
-
Mature iPSC-derived MSN cultures (from Protocol 1)
-
Neuronal Maturation Medium (with and without BDNF)
-
This compound
-
S1R antagonist (e.g., NE-100)
-
Cell viability assay kit (e.g., CellTiter-Glo)
-
Immunocytochemistry reagents (antibodies against MAP2, cleaved caspase-3)
Procedure:
-
Culture Mature Neurons: Culture iPSC-derived MSNs for at least 42 days.
-
This compound Pre-treatment: Treat the neuronal cultures with various concentrations of this compound (and/or S1R antagonist controls) in complete Neuronal Maturation Medium for 24 hours.
-
BDNF Withdrawal: After pre-treatment, replace the medium with BDNF-free Neuronal Maturation Medium containing the respective treatments (this compound, antagonists). A positive control group should receive medium with BDNF.
-
Incubation: Incubate the cells for 48 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using an ATP-based assay like CellTiter-Glo.
-
Apoptosis: Perform immunocytochemistry for markers of apoptosis, such as cleaved caspase-3.
-
Neuronal Morphology: Stain for neuronal markers like MAP2 to assess neurite integrity and fragmentation.
-
Visualizations
Caption: this compound activates the Sigma-1 Receptor, enhancing mitochondrial function and reducing ER stress to promote neuroprotection.
Caption: Experimental workflow for assessing this compound's neuroprotective effects using iPSC-derived neurons.
Caption: Key biological and technical factors contributing to variability in iPSC differentiation outcomes.
References
- 1. Addressing variability in iPSC-derived models of human disease: guidelines to promote reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of transcriptional variability in a large human iPSC library reveals genetic and non-genetic determinants of heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balancing serendipity and reproducibility: Pluripotent stem cells as experimental systems for intellectual and developmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
How to control for confounding factors in Pridopidine clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Pridopidine clinical trials. The content is designed to address specific issues related to controlling for confounding factors during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary confounding factors to consider in this compound clinical trials for neurodegenerative diseases like Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS)?
A1: The most significant confounding factors in this compound clinical trials, particularly in HD, include:
-
Concomitant Medications: Antidopaminergic medications (ADMs), including neuroleptics and vesicular monoamine transporter-2 (VMAT2) inhibitors, have been identified as a major confounding factor. These medications are often used to manage symptoms of HD but can mask the therapeutic effects of this compound and may even be associated with a faster clinical decline.[1][2][3][4]
-
Baseline Disease Severity: The stage and severity of the neurodegenerative disease at the start of the trial can significantly impact outcomes. Patients with more advanced disease may have a different response to treatment compared to those in earlier stages.[5]
-
Genetic Factors: In genetic diseases like HD, the number of CAG repeats in the huntingtin gene is a known prognostic factor and can influence the rate of disease progression.
-
Demographic and Clinical Characteristics: Factors such as age, sex, and co-morbidities can influence disease progression and treatment response.
-
Disease Heterogeneity: Both HD and ALS are heterogeneous diseases with variability in symptom presentation and progression rates among patients.
Q2: How can we control for the confounding effect of antidopaminergic medications (ADMs) in this compound clinical trials?
A2: Controlling for the effect of ADMs is crucial for accurately assessing the efficacy of this compound. Key strategies include:
-
Patient Stratification: A primary method is to conduct prespecified subgroup analyses on patients who are not taking ADMs. The PROOF-HD trial demonstrated that in the subgroup of participants not treated with ADMs, this compound showed a consistent pattern of favorable effects across multiple endpoints.
-
Statistical Adjustment: In the statistical analysis phase, methods like propensity score matching can be used to balance the baseline characteristics between treatment and control groups, accounting for ADM use. Doubly robust targeted maximum likelihood estimation is another advanced statistical technique that has been used to control for covariates, including ADM use.
-
Exclusion Criteria: While not always feasible due to the need for symptomatic treatment, future trial designs may consider stricter protocols regarding the initiation or dose adjustment of ADMs during the trial period. Prilenia and Ferrer plan a global confirmatory study of this compound in early-stage HD patients who are not taking ADMs.
-
Dose-Response Analysis: Analyzing the impact of different doses of ADMs on clinical outcomes can help to understand the extent of their confounding effect.
Q3: What are the recommended statistical methods for adjusting for confounding factors in the analysis of this compound clinical trial data?
A3: Several statistical methods can be employed to adjust for confounding factors:
-
Stratification: This involves dividing the study population into subgroups (strata) based on the confounding variable (e.g., ADM use, disease severity) and then analyzing the treatment effect within each stratum. The Mantel-Haenszel method can be used to provide an adjusted result across strata.
-
Multivariable Regression Models: These models, such as logistic regression or mixed-effects models for repeated measures (MMRM), can include potential confounders as covariates to estimate the adjusted effect of the treatment.
-
Propensity Score (PS) Methods: PS methods are used to estimate the probability of a patient receiving the treatment based on their baseline characteristics. These scores can then be used for matching, stratification, or as a covariate in a regression model to balance the groups and reduce confounding.
-
Doubly Robust Estimators: These methods combine a model for the treatment assignment (like propensity scores) with a model for the outcome. They provide a consistent estimate of the treatment effect if at least one of the two models is correctly specified.
Troubleshooting Guides
Issue: High variability in clinical trial results, potentially due to unmeasured confounding factors.
Troubleshooting Steps:
-
Comprehensive Data Collection: Ensure that all potential confounding variables are identified and measured at baseline. This includes a detailed medical history, concomitant medications, genetic markers (where applicable), and validated scales for disease severity and functional status.
-
Standardized Procedures: Implement standardized procedures for all assessments and data collection across all trial sites to minimize measurement error and variability.
-
Blinding: Maintain proper blinding of participants, investigators, and outcome assessors to prevent bias in assessments and reporting. The PROOF-HD trial was a quadruple-masked (participant, care provider, investigator, outcomes assessor) study.
-
Advanced Statistical Analysis: Employ robust statistical methods to adjust for potential confounders in the analysis phase. Consider using sensitivity analyses to assess the potential impact of unmeasured confounders.
Issue: Difficulty in interpreting the true effect of this compound due to the symptomatic effects of concomitant medications.
Troubleshooting Steps:
-
Pre-specified Subgroup Analyses: As demonstrated in the PROOF-HD trial, pre-specifying analyses in subgroups of patients not taking confounding medications (like ADMs) is a critical strategy.
-
Washout Period: If ethically and practically feasible, a washout period for certain concomitant medications before the trial begins could be considered, although this is often challenging in neurodegenerative diseases where patients rely on these medications for symptom management.
-
Detailed Concomitant Medication Logs: Maintain meticulous records of all concomitant medications taken by participants throughout the trial, including drug name, dose, and duration of use. This allows for more detailed post-hoc analyses of their potential impact.
-
Causal Inference Methods: Utilize advanced statistical methods like causal inference analysis to attempt to disentangle the effects of the investigational drug from those of concomitant medications.
Data Presentation
Table 1: Impact of Antidopaminergic Medication (ADM) Use on Clinical Outcomes in the PROOF-HD Trial (Placebo Arm)
| Clinical Outcome Measure | Change from Baseline at 2 Years (On ADMs) | Change from Baseline at 2 Years (Off ADMs) | p-value |
| Total Functional Capacity (TFC) | Significant worsening | Less worsening | <0.001 |
| Symbol Digit Modalities Test (SDMT) | Significant worsening | Less worsening | <0.001 |
| Stroop Word Reading (SWR) | Significant worsening | Less worsening | <0.001 |
| Composite UHDRS (cUHDRS) | Significant worsening | Less worsening | <0.001 |
| Total Motor Score (TMS) | No significant difference in progression | No significant difference in progression | Not significant |
Data adapted from a causal inference analysis of the Enroll-HD database, which provides insights relevant to the PROOF-HD trial population.
Table 2: Effect of this compound in Patients Not Taking Antidopaminergic Medications (ADMs) in the PROOF-HD Trial
| Outcome Measure | Change vs. Placebo at Week 52 | p-value |
| cUHDRS | 0.43 point improvement | 0.04 |
| SWR | 4.22 point increase | 0.02 |
| Q-Motor Finger Tapping (IOI) | -22.84 ms improvement | 0.04 |
Experimental Protocols
1. Protocol for Assessing Mitochondrial Respiration in Neuronal Cell Models
This protocol is adapted from established methods for measuring oxygen consumption rate (OCR) using extracellular flux analyzers.
-
Cell Culture:
-
Plate primary neurons or neuronal cell lines on Seahorse XF cell culture microplates at an appropriate density.
-
Culture cells in a CO2 incubator until they reach the desired confluency.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Incubate the cells in a non-CO2 incubator at 37°C for one hour.
-
-
Extracellular Flux Analysis:
-
Calibrate the Seahorse XF Analyzer sensor cartridge.
-
Load the cell plate into the analyzer.
-
Sequentially inject mitochondrial stressors to measure different parameters of mitochondrial respiration:
-
Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.
-
FCCP (uncoupler): To determine maximal respiration.
-
Rotenone/Antimycin A (Complex I and III inhibitors): To measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
2. Protocol for Assessing Endoplasmic Reticulum (ER) Stress in Preclinical Models
This protocol outlines key methods for detecting the unfolded protein response (UPR), a hallmark of ER stress.
-
Western Blotting for UPR Markers:
-
Treat cells or tissues with this compound and/or an ER stress-inducing agent (e.g., tunicamycin, thapsigargin).
-
Lyse cells and extract proteins.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against key UPR proteins, such as:
-
Phospho-PERK and total PERK
-
Phospho-eIF2α and total eIF2α
-
ATF4
-
CHOP/GADD153
-
GRP78/BiP
-
-
Use appropriate secondary antibodies and a detection reagent to visualize protein bands.
-
-
XBP1 mRNA Splicing Assay:
-
Isolate total RNA from treated cells or tissues.
-
Perform reverse transcription to generate cDNA.
-
Use PCR with primers flanking the XBP1 splice site to amplify both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Visualize the PCR products on an agarose gel. An increase in the XBP1s band indicates IRE1 activation and ER stress.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA and synthesize cDNA as described above.
-
Perform qRT-PCR using primers for UPR target genes, such as CHOP, GRP78, and ATF4.
-
Normalize the expression of target genes to a housekeeping gene to determine the relative fold change in gene expression.
-
Mandatory Visualization
Caption: this compound's mechanism of action via the Sigma-1 receptor.
Caption: Workflow for controlling confounders in this compound trials.
References
- 1. Measurement of mitochondrial oxygen consumption rates in mouse primary neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Control of confounding in the analysis phase – an overview for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prilenia.com [prilenia.com]
Challenges in translating Pridopidine's preclinical data to clinical efficacy
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to navigate the complexities of translating Pridopidine's preclinical data into clinical efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and discrepancies observed between laboratory findings and human trial outcomes.
Frequently Asked Questions (FAQs)
Q1: Why do robust neuroprotective effects observed in my preclinical models not directly translate to the primary endpoints in major clinical trials for Huntington's Disease (HD)?
A1: This is a critical translational challenge. Preclinical models, such as the YAC128 and Q175 mouse models of HD, have demonstrated that this compound can rescue mitochondrial function, reduce endoplasmic reticulum (ER) stress, and increase levels of brain-derived neurotrophic factor (BDNF).[1][2] These effects are mediated primarily through its high-affinity agonism of the Sigma-1 Receptor (S1R), a chaperone protein crucial for cellular homeostasis.[2][3][4] However, clinical trials in HD have used functional and motor scales as primary endpoints, which are influenced by a multitude of factors beyond the specific cellular pathways targeted by this compound.
Several key factors contribute to this discrepancy:
-
Endpoint Mismatch: Preclinical studies often measure cellular and molecular markers (e.g., mitochondrial respiration, protein aggregation) that are mechanistically downstream of S1R activation. In contrast, clinical trials have historically used broader functional scales like the Unified Huntington's Disease Rating Scale-Total Motor Score (UHDRS-TMS) or Total Functional Capacity (TFC) as primary endpoints. The Phase III PROOF-HD trial, for instance, did not meet its primary endpoint of change in TFC in the overall study population.
-
Disease Stage and Complexity: Preclinical models often involve treatment at early or even pre-symptomatic stages, where neuroprotective interventions may be more effective. Human trials enroll patients at various stages of a complex, progressive disease, making it harder to demonstrate a disease-modifying effect.
-
Concomitant Medications: A significant finding from the PROOF-HD trial was that the beneficial effects of this compound were more apparent in a pre-specified subgroup of patients not taking antidopaminergic medications (ADMs) like neuroleptics or anti-chorea drugs. These medications can confound trial results and may mask the therapeutic effect of this compound.
Q2: How does the biphasic dose-response of this compound observed in preclinical models inform clinical dose selection and interpretation of results?
A2: this compound, like many S1R agonists, exhibits a biphasic or "U-shaped" dose-response curve. In preclinical HD models, the maximal beneficial effects on BDNF secretion and mitochondrial function were observed at a concentration of 1µM, with diminished effects at both higher and lower concentrations. This phenomenon was also reflected in clinical trials. A post-hoc analysis of the Phase II PRIDE-HD study showed that the 45 mg twice-daily dose was most effective in maintaining Total Functional Capacity (TFC) and stabilizing plasma neurofilament light chain (NfL) levels, a biomarker of neuronal injury. Higher doses were found to be less efficacious. This highlights the critical importance of careful dose-finding studies and suggests that "more is not necessarily better" when targeting the S1R.
Q3: What is the primary mechanism of action I should be focusing on in my this compound experiments?
A3: While this compound was initially developed as a dopamine D2 receptor stabilizer, its high affinity for the Sigma-1 Receptor (S1R) is now understood to be central to its neuroprotective effects. Researchers should focus on S1R-mediated pathways. Key S1R-dependent effects demonstrated for this compound include:
-
Mitochondrial Function: Enhancing mitochondria-ER contacts, increasing mitochondrial activity and motility, and reducing reactive oxygen species (ROS).
-
ER Stress Reduction: Ameliorating mutant huntingtin (mHTT)-induced ER stress.
-
Neurotrophic Factor Secretion: Upregulating the BDNF pathway.
-
Synaptic Plasticity: Rescuing dendritic spine impairment and normalizing calcium signaling.
Experiments should be designed to include S1R antagonists (like NE-100) or S1R knockdown models to confirm that the observed effects are indeed S1R-dependent.
Troubleshooting Guides
Problem 1: Inconsistent motor improvements in animal models treated with this compound.
-
Possible Cause 1: Dosage is not optimal. Due to the biphasic dose-response, doses that are too high or too low may result in suboptimal or no effect.
-
Suggested Solution: Conduct a detailed dose-response study in your specific model to identify the peak effective dose. Based on preclinical literature, effects are often maximal around 1µM concentrations in cellular models.
-
-
Possible Cause 2: Timing of intervention. The neuroprotective effects may be more pronounced when treatment is initiated early in the disease course.
-
Suggested Solution: Design experiments that test this compound at different disease stages (e.g., pre-symptomatic vs. symptomatic) in your animal model to determine the optimal therapeutic window.
-
-
Possible Cause 3: Choice of behavioral test. The specific motor tasks being assessed may not be sensitive enough to detect the specific benefits conferred by this compound.
-
Suggested Solution: Use a battery of motor tests. While global scales are important, consider more specific, objective measures. For example, the Q-Motor test, a quantitative motor assessment, showed robust beneficial effects in the PROOF-HD clinical trial. Incorporating analogous quantitative measures in animal models could improve translational relevance.
-
Problem 2: Difficulty replicating the neuroprotective effects of this compound in a cell-based assay.
-
Possible Cause 1: Low or variable S1R expression. The effects of this compound are dependent on the presence of its target, the Sigma-1 Receptor.
-
Suggested Solution: Verify the expression level of S1R in your chosen cell line (e.g., via qPCR or Western Blot). Ensure consistent expression across experiments. S1R knockdown is a key negative control to validate the mechanism.
-
-
Possible Cause 2: Inappropriate cellular stressor. The protective nature of this compound is often observed in the context of a specific cellular insult (e.g., oxidative stress, presence of mutant huntingtin).
-
Suggested Solution: Ensure your assay includes a relevant stressor that induces a phenotype this compound is known to rescue, such as mitochondrial dysfunction or ER stress. Pre-treatment with this compound before the insult is often required for cytoprotection.
-
Data Presentation: Preclinical vs. Clinical Endpoints
The tables below summarize the key quantitative data, illustrating the gap between preclinical readouts and clinical trial endpoints.
Table 1: this compound Efficacy in Preclinical Models
| Model System | Key Finding | Endpoint Measured | Efficacious Concentration/Dose | Citation |
| YAC128 HD Mouse Primary Neurons | Rescued mitochondrial dysfunction | Mitochondrial activity, motility, ROS levels | In vitro treatment | |
| Cellular HD Models | Ameliorated mHTT-induced ER stress | Unfolded Protein Response (UPR) markers | Low nanomolar concentrations | |
| YAC128 HD Mice | Delayed symptom onset | Motor coordination | In vivo treatment | |
| General Preclinical HD Models | Increased BDNF secretion | BDNF levels | 1µM (maximal effect) | |
| 6-OHDA Mouse Model of Parkinson's | Protected degenerating dopamine neurons | Dopaminergic innervation | N/A |
Table 2: this compound Efficacy in Human Clinical Trials (Huntington's Disease)
| Trial Name | Phase | Primary Endpoint | Result (Full Population) | Key Finding in Subgroup Analysis (No ADMs) | Citation |
| PRIDE-HD | II | UHDRS-Total Motor Score (TMS) | Missed primary endpoint | 45mg bid dose showed maintenance of TFC | |
| PROOF-HD | III | Change in Total Functional Capacity (TFC) | Not Met | Clinically meaningful benefit on cUHDRS, Q-Motor, and cognition | |
| HEALEY ALS | II | Change in ALSFRS-R Total Score | Not Met | Beneficial effects on speech and in early, fast-progressing patients |
Experimental Protocols & Methodologies
Methodology 1: Assessing Mitochondrial Function in Primary Neurons
-
Model: Primary striatal neurons derived from YAC128 HD mice.
-
Protocol:
-
Culture primary neurons as per standard protocols.
-
Treat neurons with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control.
-
To assess mitochondrial activity, load cells with a fluorescent indicator like Tetramethylrhodamine, Ethyl Ester (TMRE) to measure mitochondrial membrane potential via fluorescence microscopy or flow cytometry.
-
To assess mitochondrial motility, utilize live-cell imaging with a mitochondria-targeted fluorescent protein (e.g., Mito-GFP) and track mitochondrial movement over time using particle tracking software.
-
To measure Reactive Oxygen Species (ROS), load cells with a ROS-sensitive dye like CellROX™ Green and quantify fluorescence.
-
-
Rationale: This methodology directly tests this compound's effect on key cellular pathologies observed in HD models and aligns with published preclinical findings.
Methodology 2: Clinical Trial Design for PROOF-HD
-
Design: Phase 3, randomized, double-blind, placebo-controlled trial.
-
Population: 499 adult-onset HD participants with a Total Functional Capacity (TFC) score of ≥7.
-
Intervention: this compound (45 mg twice daily) vs. Placebo.
-
Duration: 65-78 weeks of treatment.
-
Primary Endpoint: Change from baseline to week 65 in the Total Functional Capacity (TFC) score.
-
Secondary & Additional Endpoints: Composite Unified Huntington Disease Rating Scale (cUHDRS), quantitative motor (Q-Motor) assessments, Stroop Word Reading (SWR) for cognition, and Quality of Life (HD-QoL) scales.
-
Rationale: This design aimed to assess a disease-modifying effect on functional decline, a clinically meaningful endpoint for patients. The inclusion of objective measures like Q-Motor and cognitive tests provided additional, more sensitive readouts of drug activity.
Visualizations
Signaling Pathways & Experimental Workflows
References
- 1. neurologylive.com [neurologylive.com]
- 2. The Sigma-1 Receptor Mediates this compound Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
Technical Support Center: Minimizing the Placebo Effect in Pridopidine Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pridopidine. The content focuses on strategies to minimize the placebo effect in behavioral studies, drawing from experiences in clinical trials for neurodegenerative diseases like Huntington's Disease (HD).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how does it relate to its study in behavioral disorders?
This compound is an orally administered small molecule that acts as a selective and potent agonist for the Sigma-1 Receptor (S1R).[1] The S1R is a protein located at the endoplasmic reticulum-mitochondria interface and is highly expressed in the brain.[1] Its activation is crucial for regulating key cellular processes that support neuronal health and survival.[1]
This compound's therapeutic potential in neurodegenerative diseases stems from its ability to activate S1R, which in turn enhances mitochondrial function, reduces cellular stress, and promotes neuroprotective pathways.[1][2] In behavioral studies, particularly in the context of Huntington's Disease, this compound is investigated for its potential to improve motor function and other disease-related behavioral and cognitive symptoms. Initially, it was thought to primarily target dopamine D2/D3 receptors, but its high affinity for the S1R is now understood to be its main mechanism of action.
Q2: Why is the placebo effect a significant challenge in this compound behavioral studies, particularly in Huntington's Disease?
The placebo effect is a well-documented phenomenon where patients experience a real therapeutic benefit from an inert substance or sham procedure. In neurodegenerative diseases like Huntington's, which have a variable disease course and subjective outcome measures, the placebo effect can be particularly pronounced.
In the PRIDE-HD study, a significant and sustained placebo effect was observed, which contributed to the trial not meeting its primary endpoint. This highlights the critical need to implement strategies to minimize this effect to accurately assess the efficacy of this compound.
Q3: What are the key study design considerations to minimize the placebo effect in a this compound clinical trial?
Robust clinical trial design is the first line of defense against a high placebo response. Key considerations include:
-
Randomization: Randomly assigning participants to treatment and placebo groups helps to ensure that known and unknown confounding factors are evenly distributed.
-
Double-Blinding: Both the participant and the investigator/rater should be unaware of the treatment allocation. This minimizes bias in both patient reporting and outcome assessment. The PROOF-HD trial employed a quadruple-masking approach, where the participant, care provider, investigator, and outcomes assessor were all blinded.
-
Placebo Control: The use of a placebo that is identical in appearance, taste, and administration to the active drug is essential for maintaining the blind.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: High variability in patient-reported outcomes.
-
Problem: Subjective endpoints, common in behavioral studies, are susceptible to patient expectations and other psychological factors that can inflate the placebo response.
-
Solution:
-
Standardized Rater Training: Implement a rigorous and standardized training program for all clinical raters. This should include training on the specific assessment scales being used, such as the Unified Huntington's Disease Rating Scale (UHDRS), and techniques to conduct interviews neutrally to avoid influencing patient responses. The European Huntington's Disease Network (EHDN) provides resources and certification for UHDRS motor assessment.
-
Patient Education: Educate patients about the placebo effect in a neutral and non-suggestive manner. This can help manage their expectations about the trial.
-
Objective Outcome Measures: Whenever possible, incorporate objective, quantitative measures of motor function, such as Q-Motor, to complement subjective scales.
-
Issue 2: Unblinding of investigators or participants.
-
Problem: If the blind is broken, it can introduce significant bias into the results. This can happen if the active drug has noticeable side effects that are absent in the placebo group.
-
Solution:
-
Active Placebo: In some cases, an "active placebo" that mimics the side effects of the investigational drug without having the therapeutic effect can be used.
-
Blinding Integrity Assessment: At the end of the study, formally assess the integrity of the blind by asking both participants and investigators to guess the treatment allocation and their reasons. This can help to identify and account for any potential unblinding in the analysis.
-
Issue 3: Confounding effects of concomitant medications.
-
Problem: As seen in the PROOF-HD trial, concomitant medications, such as antidopaminergics (ADMs), can influence trial outcomes and potentially mask the true effect of the investigational drug.
-
Solution:
-
Strict Inclusion/Exclusion Criteria: Carefully define the allowed and prohibited concomitant medications in the study protocol.
-
Stratification: Stratify randomization based on the use of key concomitant medications to ensure a balanced distribution between the treatment and placebo groups.
-
Pre-specified Subgroup Analyses: Pre-specify subgroup analyses in the statistical analysis plan to evaluate the treatment effect in patients with and without certain concomitant medications. The PROOF-HD trial's pre-specified analysis excluding patients on ADMs revealed a more favorable effect of this compound.
-
Data Presentation
Table 1: Overview of Key this compound Clinical Trials in Huntington's Disease
| Trial Name | Phase | Design | Primary Endpoint | Key Findings Related to Placebo Effect |
| PROOF-HD | 3 | Randomized, Double-Blind, Placebo-Controlled | Change from baseline in the Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) | Did not meet primary endpoint in the overall population. Pre-specified analyses excluding patients on antidopaminergic medications (ADMs) showed beneficial effects of this compound. |
| PRIDE-HD | 2 | Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging | Change from baseline in the UHDRS-Total Motor Score (TMS) | Did not meet the primary endpoint, partly due to a strong and sustained placebo effect. |
Table 2: Quantitative Outcomes from the PROOF-HD Trial (Subgroup not on ADMs)
| Outcome Measure | Timepoint | This compound Change from Baseline | Placebo Change from Baseline | Difference (this compound vs. Placebo) | P-value |
| cUHDRS | Week 52 | - | - | Δ0.43 | 0.04 |
| SWR Score | Week 52 | - | - | Δ4.22 | 0.02 |
| Q-Motor FT IOI (ms) | Week 52 | - | - | Δ-22.84 | 0.04 |
| TFC | Week 26 | - | - | Δ0.86 | 0.02 |
| Data from pre-specified analyses of patients not taking antidopaminergic medications (ADMs). | |||||
| cUHDRS: composite Unified Huntington's Disease Rating Scale; SWR: Stroop Word Reading; Q-Motor FT IOI: Q-Motor Finger Tapping Inter-Onset Interval; TFC: Total Functional Capacity. |
Experimental Protocols & Methodologies
Protocol: Standardized Rater Training for UHDRS Assessment
-
Initial Training Workshop: All raters must attend a comprehensive, in-person training workshop led by certified trainers from organizations like the EHDN.
-
Didactic Training: The workshop will include didactic sessions on the UHDRS, its subscales, and specific scoring conventions.
-
Video-Based Scoring Practice: Raters will score a standardized set of videotaped patient assessments and compare their scores with those of expert raters.
-
Live Patient Scoring: Raters will conduct and score live patient assessments under the observation of a certified trainer, receiving immediate feedback.
-
Certification: Raters must achieve a pre-defined level of inter-rater reliability on the UHDRS to be certified for the clinical trial.
-
Ongoing Calibration: Throughout the trial, periodic calibration exercises using video-based scoring will be conducted to prevent rater drift.
Visualizations
Caption: Experimental workflow for a this compound behavioral study.
Caption: this compound's proposed mechanism of action via S1R activation.
Caption: Factors contributing to and strategies for minimizing the placebo effect.
References
Technical Support Center: Cryopreservation of Pridopidine-Treated Primary Neurons
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the successful cryopreservation of primary neurons treated with Pridopidine.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for cryopreserving this compound-treated primary neurons?
A1: Cryopreservation allows for the long-term storage of valuable this compound-treated primary neuron samples, enabling experimental flexibility, reproducibility, and sharing of resources between labs.[1][2] this compound is a Sigma-1 Receptor (S1R) agonist that activates neuroprotective pathways, and studying its effects on cryopreserved neurons can provide insights into neuroprotection during cellular stress.[3][4][5]
Q2: How does this compound's mechanism of action potentially impact the cryopreservation of primary neurons?
A2: this compound activates the S1R, which is crucial for neuronal health and survival. This activation upregulates neuroprotective pathways like the Brain-Derived Neurotrophic Factor (BDNF) pathway and the AKT/PI3K pathway. These pathways are known to promote neuronal plasticity and survival, which could enhance the resilience of primary neurons to the stresses of freezing and thawing.
Q3: What are the critical factors for successful cryopreservation of primary neurons?
A3: Key factors include the use of a suitable cryoprotective medium, a controlled and slow cooling rate, proper storage temperatures (liquid nitrogen for long-term), and a rapid and gentle thawing process. The health and density of the neurons before freezing are also critical.
Q4: Are there specific cryopreservation media recommended for primary neurons?
A4: Yes, several commercially available and traditional cryopreservation media have been used for primary neurons. Some studies have shown that specialized media like CryoStor10 (CS10) and Neurostore provide superior cryoprotection compared to traditional reagents, resulting in higher cell recovery and viability. Standard formulations often consist of a base medium, serum (like FBS), and a cryoprotectant like dimethyl sulfoxide (DMSO).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low cell viability post-thaw | 1. Suboptimal cryopreservation medium. 2. Inadequate this compound treatment (concentration or duration). 3. Improper cooling or thawing rates. 4. Mechanical stress during handling. | 1. Use a commercially available, optimized cryopreservation medium for neurons (e.g., CryoStor10, Neurostore). 2. Optimize this compound concentration and incubation time prior to cryopreservation to maximize its neuroprotective effects. 3. Ensure a slow, controlled cooling rate (-1°C/minute) and rapid thawing in a 37°C water bath. 4. Handle cells gently, use wide-bore pipette tips, and avoid vigorous pipetting or centrifugation after thawing. |
| Poor neuronal morphology after thawing (e.g., neurite blebbing, fragmentation) | 1. Cryo-injury due to ice crystal formation. 2. Osmotic stress during addition or removal of cryoprotectant. | 1. Ensure the correct concentration of cryoprotectant (e.g., 10-15% DMSO). 2. Add cryopreservation medium drop-wise and mix gently. During thawing, dilute the cell suspension slowly with warm culture medium. |
| High levels of cell clumping post-thaw | 1. Presence of extracellular DNA from dead cells. 2. High cell density during cryopreservation. | 1. Consider adding DNase to the culture medium during the initial thawing and plating steps. 2. Optimize cell density for cryopreservation; a common starting point is 1-5 x 10^6 cells/mL. |
| Inconsistent experimental results with cryopreserved neurons | 1. Variability in the cryopreservation protocol. 2. Inconsistent this compound treatment. 3. Differences in post-thaw culture conditions. | 1. Standardize all steps of the cryopreservation and thawing protocol. 2. Ensure consistent this compound concentration, treatment duration, and timing relative to cryopreservation for all batches. 3. Maintain consistent plating densities and culture conditions for all experiments. |
Experimental Protocols
This compound Treatment and Cryopreservation of Primary Neurons
This protocol provides a general framework. Optimal this compound concentration and treatment duration should be empirically determined for your specific neuronal type and experimental goals.
Materials:
-
Primary neurons in culture
-
This compound stock solution
-
Complete neuronal culture medium
-
Cryopreservation medium (e.g., CryoStor10, Neurostore, or a solution of 90% FBS and 10% DMSO)
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
This compound Treatment:
-
Culture primary neurons to the desired developmental stage.
-
Treat neurons with the desired concentration of this compound for the optimized duration.
-
-
Cell Harvest:
-
Gently dissociate the neurons from the culture vessel using a suitable method (e.g., trypsinization followed by gentle trituration).
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g for 5 minutes) to pellet the cells.
-
Carefully remove the supernatant.
-
-
Cryopreservation:
-
Resuspend the cell pellet in ice-cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot the cell suspension into pre-labeled cryovials.
-
Place the cryovials in a controlled-rate freezing container and transfer to a -80°C freezer. This will ensure a cooling rate of approximately -1°C/minute.
-
After 24-48 hours, transfer the cryovials to a liquid nitrogen dewar for long-term storage.
-
Thawing and Plating of Cryopreserved this compound-Treated Neurons
Materials:
-
Cryovial of this compound-treated primary neurons
-
37°C water bath
-
Complete neuronal culture medium (pre-warmed to 37°C)
-
Poly-D-lysine coated culture plates/coverslips
Procedure:
-
Rapid Thawing:
-
Quickly transfer the cryovial from liquid nitrogen to a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains.
-
-
Gentle Dilution:
-
Wipe the outside of the vial with 70% ethanol.
-
Slowly add 1 mL of pre-warmed complete neuronal culture medium to the cryovial in a drop-wise manner, gently mixing after each drop.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed medium.
-
-
Cell Plating:
-
Centrifuge the cells at a low speed (e.g., 200 x g for 5 minutes).
-
Resuspend the cell pellet in an appropriate volume of fresh, pre-warmed culture medium.
-
Perform a cell count to determine viability (e.g., using trypan blue).
-
Plate the neurons at the desired density on poly-D-lysine coated cultureware.
-
-
Post-Thaw Culture:
-
Incubate the cultured neurons at 37°C in a humidified incubator with 5% CO2.
-
Perform a half-media change every 3-4 days.
-
Quantitative Data Summary
Table 1: Comparison of Cryopreservation Media for Primary Neurons
| Cryopreservation Medium | Composition | Post-Thaw Viability/Recovery | Reference |
| CryoStor10 (CS10) | Commercially available, proprietary | ~68.8% recovery of viable cells relative to fresh dissection | |
| Neurostore | Proprietary combination of cryoprotective agents | Significantly improved viability compared to 90% FBS/10% DMSO | |
| Traditional Medium | 90% Fetal Bovine Serum (FBS), 10% Dimethyl Sulfoxide (DMSO) | Lower viability compared to specialized media | |
| Neuromics Primary Neural Culture Cryopreservation Media | Derivative of Primary Mouse Neural Culture Medium with 15% DMSO | Designed for long-term cryopreservation |
Visualizations
Caption: Experimental workflow for this compound treatment and cryopreservation of primary neurons.
Caption: this compound's neuroprotective signaling cascade via the Sigma-1 Receptor.
References
- 1. Cryopreservation of Primary Mouse Neurons: The Benefit of Neurostore Cryoprotective Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurostore: A Novel Cryopreserving Medium for Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates neuroprotective pathways impaired in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. prilenia.com [prilenia.com]
Troubleshooting Pridopidine's effect on cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pridopidine in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected increase in cell viability with this compound treatment in our MTT/XTT/WST-1 assays, even at high concentrations. Is this a known effect?
A1: Yes, this is a potential and known pharmacological effect of this compound. This compound is a selective Sigma-1 Receptor (S1R) agonist. Activation of S1R can lead to enhanced mitochondrial function, including increased mitochondrial respiration and ATP production. Since tetrazolium-based assays (MTT, XTT, WST-1) measure cell viability by assessing mitochondrial dehydrogenase activity, an increase in metabolic rate per cell can be misinterpreted as an increase in cell number or viability. This compound's neuroprotective effects are linked to its ability to improve mitochondrial function, which can directly impact the readout of these assays.
Q2: How can we differentiate between a true increase in cell viability and an enhancement of cellular metabolism caused by this compound?
A2: To distinguish between increased cell number and enhanced metabolic activity, it is crucial to include orthogonal assays that are not based on mitochondrial function. Recommended approaches include:
-
Direct Cell Counting: Methods like Trypan Blue exclusion or automated cell counters (e.g., using a hemocytometer or an automated cell counter) provide a direct measure of viable cell number.
-
Crystal Violet Staining: This assay stains the DNA of adherent cells, providing an estimation of cell number.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing an indication of cytotoxicity rather than viability. A lack of LDH release would suggest that this compound is not causing cell death, even if metabolic assays show an increase.
-
Resazurin-based assays (e.g., alamarBlue®): While also a metabolic assay, the kinetics of resazurin reduction can sometimes differ from tetrazolium salts and may provide additional insights. However, it is still susceptible to similar artifacts.
Q3: Are there any known direct chemical interferences of this compound with the assay reagents?
A3: Currently, there is no direct evidence to suggest that this compound chemically reacts with and reduces tetrazolium salts (like MTT) or resazurin in a cell-free system. However, it is always good practice to perform a cell-free control experiment where this compound is added to the assay medium with the reagent but without cells to rule out any direct chemical interference.
Q4: We are using a neuronal cell line and are concerned about the neuroprotective effects of this compound masking potential cytotoxicity at higher concentrations. What is the best approach?
A4: In neuronal models, where this compound is expected to be neuroprotective, it is especially important to use a multi-assay approach. We recommend combining a metabolic assay with a cytotoxicity assay and a direct measure of cell number. For instance, running an MTT assay alongside an LDH assay and performing cell counts at the end of the experiment will provide a more complete picture of this compound's effect.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in tetrazolium-based assays with this compound.
-
Possible Cause 1: Fluctuation in cellular metabolic state.
-
Troubleshooting: Ensure that cells are in a consistent metabolic state at the start of the experiment. Use cells from the same passage number and ensure they are seeded at a consistent density.
-
-
Possible Cause 2: Variability in this compound's effect on mitochondrial function.
-
Troubleshooting: Perform a dose-response and time-course experiment to characterize the effect of this compound on your specific cell line. This will help in selecting the optimal concentration and incubation time for your experiments.
-
Issue 2: Discrepancy between viability data from metabolic assays and cell morphology.
-
Possible Cause: this compound-induced changes in cell morphology that are not indicative of cell death.
-
Troubleshooting: Document any changes in cell morphology with microscopy. Use a cytotoxicity assay like LDH or a live/dead cell staining kit to confirm that the observed morphological changes are not associated with cell death.
-
Quantitative Data Summary
The following table summarizes the expected effects of this compound on different cell viability and cytotoxicity assays based on its known mechanism of action.
| Assay Type | Principle | Expected Effect of this compound | Rationale |
| MTT/XTT/WST-1 | Mitochondrial Dehydrogenase Activity | Increase or No Change | S1R activation enhances mitochondrial function, leading to increased formazan production per cell. |
| Resazurin (alamarBlue®) | Cellular Reductase Activity | Increase or No Change | Similar to tetrazolium assays, reflects overall metabolic activity which may be enhanced by this compound. |
| ATP-based Assays | Intracellular ATP levels | Increase or No Change | This compound can enhance mitochondrial ATP production. |
| LDH Assay | Lactate Dehydrogenase release | Decrease or No Change | This compound is generally neuroprotective and not expected to induce cytotoxicity and LDH release. |
| Crystal Violet | Staining of adherent cells | No Change or Increase | Reflects cell number; an increase would indicate proliferation. |
| Trypan Blue Exclusion | Membrane integrity | No Change or Increase | Measures viable cell number; an increase would indicate proliferation. |
Experimental Protocols
Protocol 1: Control for Metabolic Enhancement in MTT Assay
-
Cell Seeding: Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a serial dilution of this compound for the desired duration. Include a vehicle control.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure absorbance at the appropriate wavelength.
-
-
Parallel Cell Counting:
-
In a parallel plate treated under identical conditions, trypsinize and collect the cells.
-
Perform a viable cell count using a hemocytometer and Trypan Blue or an automated cell counter.
-
-
Data Normalization: Normalize the MTT absorbance values to the viable cell count for each condition. This will reveal if the change in absorbance is due to a change in cell number or a change in metabolic activity per cell.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent or cell lysis buffer).
-
Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction:
-
Add the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
Caption: this compound's signaling pathway and its neuroprotective effects.
Caption: Troubleshooting workflow for unexpected viability results.
Validation & Comparative
A Comparative Analysis of Pridopidine and Other Sigma-1 Receptor Agonists in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
The sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for a range of neurodegenerative diseases. Its role in modulating crucial cellular processes, including calcium homeostasis, oxidative stress, and neuronal plasticity, has spurred the development of several S1R agonists. This guide provides an objective comparison of the efficacy of Pridopidine with other notable S1R agonists, supported by experimental data to inform future research and drug development.
Overview of Compared Sigma-1 Receptor Agonists
This guide focuses on a comparative analysis of this compound against other well-documented S1R agonists:
-
This compound: A highly selective S1R agonist under investigation primarily for Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1]
-
ANAVEX®2-73 (Blarcamesine): An S1R agonist that also exhibits muscarinic receptor activity, being investigated for Alzheimer's disease (AD), Parkinson's disease dementia, and Rett syndrome.[2][3]
-
SA4503 (Cutamesine): A selective S1R agonist that has been studied in the context of stroke recovery and depression.
-
Dextromethorphan: A widely used antitussive that also functions as an S1R agonist and an uncompetitive NMDA receptor antagonist.[4][5]
-
Fluvoxamine: A selective serotonin reuptake inhibitor (SSRI) with potent S1R agonist activity, primarily used for depression and obsessive-compulsive disorder, with emerging research on its neuroprotective effects.
Comparative Pharmacological Data
The following tables summarize key quantitative data for the selected S1R agonists, providing a basis for comparing their binding affinities and preclinical efficacy.
Table 1: Comparative Receptor Binding Affinities
| Compound | Sigma-1 Receptor (S1R) Affinity (Ki) | Other Receptor Affinities (Ki) | Reference |
| This compound | 7.1 nM (HEK293 cells), 70-80 nM | D2 receptor (~7520 nM), D3 receptor (~210 nM) | |
| ANAVEX®2-73 (Blarcamesine) | ~860 nM (IC50) | Muscarinic receptors (M1-M4) | |
| SA4503 (Cutamesine) | 17.4 nM (IC50, guinea pig brain) | Sigma-2 receptor (1784 nM, IC50) | |
| Dextromethorphan | 142 - 652 nM | NMDA receptor (0.5 - 2 µM) | |
| Fluvoxamine | Potent agonist (Ki not consistently reported) | SERT |
Table 2: Comparative Preclinical Efficacy Data
| Compound | Disease Model | Key Findings | Reference |
| This compound | Huntington's Disease (YAC128 mice) | Improved motor function, rescued mitochondrial function, increased BDNF secretion. | |
| Parkinson's Disease (6-OHDA mouse model) | Neurorestorative effects on the nigrostriatal pathway. | ||
| ANAVEX®2-73 (Blarcamesine) | Alzheimer's Disease (3xTg-AD mice) | Demonstrated potential to halt/reverse cognitive deficits, amyloid, and tau pathologies. | |
| SA4503 (Cutamesine) | Stroke (rat model) | Enhanced functional recovery when administered 48 hours post-stroke. | |
| Dextromethorphan | Penetrating Ballistic-Like Brain Injury (rat model) | Dose-dependent improvement in motor recovery and cognitive performance. | |
| Parkinson's Disease models | Protection of dopamine neurons. | ||
| Fluvoxamine | Experimental stroke (rat model) | Reduced cerebral infarct volume and ameliorated sensorimotor dysfunction. |
Clinical Efficacy Comparison
Direct head-to-head clinical trials are lacking; however, a comparison of primary endpoints and outcomes from separate clinical trials provides insights into the potential efficacy of these S1R agonists in different neurological disorders.
Table 3: Comparative Clinical Trial Efficacy
| Compound | Indication | Phase | Primary Endpoint(s) | Key Efficacy Results | Reference |
| This compound | Huntington's Disease (PROOF-HD) | 3 | Change in Unified Huntington Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) | Did not meet primary endpoint in the full population. In a pre-specified analysis of patients not taking antidopaminergic medications, this compound showed a significant slowing of disease progression as measured by the composite UHDRS (cUHDRS). | |
| ANAVEX®2-73 (Blarcamesine) | Alzheimer's Disease | 2b/3 | ADAS-Cog13, ADCS-ADL | Significantly slowed cognitive decline as measured by ADAS-Cog13. The functional co-primary endpoint, ADCS-ADL, showed a positive trend but did not reach statistical significance. | |
| SA4503 (Cutamesine) | Acute Ischemic Stroke | 2 | Change in National Institutes of Health Stroke Scale (NIHSS) | Did not show a significant effect on the primary endpoint in the overall population. A post-hoc analysis suggested potential benefit in patients with moderate to severe strokes. | |
| Dextromethorphan | Parkinson's Disease | - | Motor and cognitive performance scales | A study was designed to evaluate its ability to modify psychomotor function. | |
| Acute Ischemic Stroke | - | Neurological deficit improvement | Low-dose, short-term administration did not show significant neuroprotection. | ||
| Fluvoxamine | Depression with Cognitive Impairment | Open-label pilot | Stroop Color and Word Test | Improved executive functions, including inhibitory control and verbal fluency. | |
| Alcoholic Korsakoff Syndrome | Double-blind, cross-over | Neuropsychological test battery | No significant improvement in cognitive measures; impaired verbal fluency. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
This compound: In Vivo Huntington's Disease Model
-
Animal Model: YAC128 HD mice, which express the full-length human huntingtin gene with a CAG repeat expansion.
-
Treatment: this compound administered in drinking water.
-
Behavioral Assessment: Motor function was assessed using tests such as the rotarod to measure motor coordination and balance.
-
Biochemical Analysis: Brain-derived neurotrophic factor (BDNF) levels were measured in the striatum using ELISA. Mitochondrial function was assessed by measuring oxygen consumption rates in isolated brain mitochondria.
-
Mechanism of Action Study: To confirm S1R dependency, experiments were repeated with co-administration of an S1R antagonist, NE-100.
ANAVEX®2-73: Alzheimer's Disease Phase 2b/3 Clinical Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: Patients with early-stage Alzheimer's disease.
-
Intervention: Oral administration of ANAVEX®2-73 or placebo once daily.
-
Efficacy Endpoints: Co-primary endpoints were the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.
-
Biomarker Analysis: Pre-specified analysis of the SIGMAR1 gene was conducted to correlate genetic variants with treatment response.
SA4503: Acute Ischemic Stroke Phase 2 Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Patients who had experienced an acute ischemic stroke within 48 to 72 hours.
-
Intervention: Daily oral administration of SA4503 (1 mg or 3 mg) or placebo for 28 days.
-
Efficacy Endpoints: The primary endpoint was the change in the National Institutes of Health Stroke Scale (NIHSS) score from baseline to day 56. Secondary endpoints included the modified Rankin Scale (mRS) and Barthel Index.
Signaling Pathways and Experimental Workflows
Activation of the sigma-1 receptor by agonists like this compound initiates a cascade of downstream signaling events that contribute to its neuroprotective effects.
Caption: Sigma-1 Receptor Signaling Pathway.
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a sigma-1 receptor agonist in a preclinical cell-based assay.
Caption: Preclinical Neuroprotection Assay Workflow.
Conclusion
This compound stands out as a highly selective S1R agonist with a primary focus on Huntington's disease, demonstrating neuroprotective effects in preclinical models and a potential to slow disease progression in a subset of HD patients. Other S1R agonists, such as ANAVEX®2-73, exhibit a broader receptor profile and have shown promise in Alzheimer's disease by slowing cognitive decline. SA4503 has shown some potential in preclinical stroke models, though clinical results have been less conclusive. Dextromethorphan and fluvoxamine, while having established primary uses, offer the advantage of being repurposed drugs with known safety profiles, and their S1R agonist activity contributes to their neuroprotective potential in various neurological and psychiatric conditions.
The choice of an S1R agonist for research or therapeutic development will depend on the specific disease context, the desired selectivity profile, and the targeted clinical endpoints. The data presented in this guide provides a foundation for comparing the efficacy and potential applications of this compound and other S1R agonists, highlighting the importance of continued research into this promising class of neuroprotective agents.
References
- 1. The Safety Profile of this compound, a Novel Sigma-1 Receptor Agonist for the Treatment of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biospace.com [biospace.com]
- 3. anavex.com [anavex.com]
- 4. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Preclinical Showdown: Pridopidine vs. Dopamine D2 Receptor Antagonists in Huntington's Disease Models
A Comparative Guide for Researchers and Drug Development Professionals
Huntington's disease (HD), a devastating neurodegenerative disorder, is characterized by progressive motor dysfunction, cognitive decline, and psychiatric disturbances. A key feature of HD motor pathology, particularly the involuntary choreiform movements, is linked to dysregulation of the dopaminergic system in the basal ganglia. For decades, the standard approach to managing these symptoms has been the use of dopamine D2 receptor (D2R) antagonists. However, the emergence of Pridopidine, a drug with a novel mechanism of action, presents a promising alternative. This guide provides an objective comparison of this compound and traditional D2R antagonists, supported by preclinical data from established HD models, to inform ongoing research and drug development efforts.
Section 1: Divergent Mechanisms of Action
The fundamental difference between this compound and classical antipsychotics lies in their primary molecular targets and subsequent signaling cascades. While both modulate the dopamine system, their approaches are distinct, leading to different downstream effects on neuronal health and function.
This compound: A Sigma-1 Receptor Agonist
Initially classified as a dopamine stabilizer, it is now understood that this compound's primary therapeutic effects in HD models are mediated through its high affinity for the Sigma-1 Receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[1][2] this compound's affinity for S1R is approximately 100 times higher than for the D2R.[1]
Activation of S1R by this compound triggers a cascade of neuroprotective pathways that are impaired in HD[2]:
-
Enhancement of Brain-Derived Neurotrophic Factor (BDNF) Signaling: this compound upregulates the expression of BDNF, a critical neurotrophin for neuronal survival, plasticity, and function that is deficient in the HD brain.[3] This effect is dependent on S1R activation.
-
Mitochondrial Function and Bioenergetics: It helps rescue mitochondrial function, which is compromised by the mutant huntingtin (mHTT) protein.
-
Reduction of Endoplasmic Reticulum (ER) Stress: this compound alleviates mHTT-induced ER stress, a key contributor to cellular dysfunction.
-
Calcium Homeostasis: It modulates intracellular calcium signaling, which is often dysregulated in HD neurons.
Dopamine D2 Receptor Antagonists: Blocking the Indirect Pathway
Traditional D2R antagonists, such as haloperidol, function by blocking D2 receptors on medium spiny neurons (MSNs) of the indirect pathway in the striatum. In HD, there is a hyperdopaminergic state that over-inhibits this pathway, contributing to chorea. By antagonizing D2 receptors, these drugs aim to normalize the aberrant function of the indirect pathway, thereby suppressing involuntary movements. However, this direct blockade can also lead to significant side effects and does not address the underlying neurodegenerative processes. In fact, some studies suggest that D2 receptor activation can contribute to the deleterious effects of mHTT, implying that antagonism could be neuroprotective in certain contexts.
Section 2: Comparative Efficacy in Preclinical HD Models
Motor Function and Behavior
The following tables summarize quantitative data from key behavioral tests in HD mouse models.
Table 1: Performance in the Accelerating Rotarod Test (This test assesses motor coordination and balance. Longer latency to fall indicates better function.)
| Compound | Mouse Model | Dose | Age at Testing | Latency to Fall (seconds) vs. Vehicle/Control | Reference |
| This compound | YAC128 | 30 mg/kg | 2-10 months | Improved motor performance from 2 months onwards. | |
| Tetrabenazine * | YAC128 | 25 mg/kg | 12 months | Improved motor deficits. | |
| Haloperidol | Wild-Type | 0.1 mg/kg | Adult | Impaired motor coordination (slowed acquisition). |
Note: Tetrabenazine is a VMAT2 inhibitor that depletes dopamine, functionally reducing D2R stimulation. Data from HD models treated with classic D2R antagonists on this specific test is limited; wild-type data is provided for context, showing the typical motor-impairing effects of D2R blockade.
Table 2: Performance in the Open Field Test (This test assesses locomotor activity and anxiety-like behavior.)
| Compound | Mouse Model | Dose | Age at Testing | Key Finding vs. Vehicle/Control | Reference |
| This compound | YAC128 | 30 mg/kg | 6 months | Reduced anxiety-like behavior (increased time in center). | |
| This compound | R6/2 | 4 mg/kg | 11 weeks | Improved overall motor performance. | |
| Haloperidol | Wild-Type | 0.05-0.1 mg/kg | Adult | Decreased horizontal and vertical motor activity. |
Neuroprotective and Cellular Effects
Beyond symptom management, the potential for disease modification is a critical differentiator.
Table 3: Cellular and Molecular Outcomes in HD Models
| Compound | Model | Key Outcome | Result | Reference |
| This compound | R6/2 Mice | Striatal BDNF Levels | Increased expression of BDNF. | |
| This compound | R6/2 Mice | Striatal DARPP-32 Levels | Increased expression of DARPP-32. | |
| This compound | R6/2 Mice | mHTT Aggregates (Striatum) | Reduced the size of aggregates. | |
| This compound | YAC128 Mice | Striatal Gene Expression | Reversed HD-related transcriptional deficits. | |
| Haloperidol | Rat Striatum (lentiviral mHTT) | Neuronal Dysfunction | Protected against mHTT-induced dysfunction. | |
| Haloperidol | Rat Striatum (lentiviral mHTT) | mHTT Aggregates (Striatum) | Reduced aggregate formation. | |
| Tetrabenazine | YAC128 Mice | Striatal Cell Loss | Reduced striatal neuronal loss. |
Section 3: Key Experimental Protocols
Detailed and reproducible methodologies are paramount for comparing experimental outcomes. Below are summaries of standard protocols used to generate the data cited in this guide.
Accelerating Rotarod Test
This protocol is designed to assess motor coordination, balance, and motor learning in mice.
-
Apparatus: An automated rotarod unit (e.g., from Ugo Basile) with a grooved rod to ensure grip.
-
Acclimation: Mice are habituated to the testing room for at least 30 minutes before the first trial.
-
Training/Testing:
-
Mice are placed on the rod, which begins to rotate at a slow, constant speed (e.g., 4 rpm).
-
The rotation speed then gradually accelerates over a set period (e.g., from 4 to 40 rpm over 5 minutes).
-
The trial ends when the mouse falls off the rod or grips the rod and rotates for two consecutive revolutions without attempting to walk.
-
The latency to fall is automatically recorded.
-
Typically, mice undergo 3-4 trials per day for several consecutive days, with a rest interval of at least 15 minutes between trials.
-
-
Data Analysis: The average latency to fall across trials for each day is calculated and compared between treatment groups.
Open Field Test
This protocol measures general locomotor activity and can be used to assess anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40 cm) with walls, often made of a non-reflective material. The arena is typically placed in a sound-attenuating chamber with controlled lighting. An overhead camera records the session.
-
Procedure:
-
Mice are acclimated to the testing room.
-
Each mouse is placed individually in the center of the open field arena.
-
The mouse is allowed to explore freely for a set duration (e.g., 10-30 minutes).
-
The arena is cleaned thoroughly with 70% ethanol between subjects to eliminate olfactory cues.
-
-
Data Analysis: Automated tracking software (e.g., EthoVision) is used to quantify various parameters:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center vs. Periphery: Rodents naturally avoid open spaces. A greater proportion of time spent in the center is interpreted as reduced anxiety-like behavior.
-
Rearing Frequency: Number of times the mouse stands on its hind legs, an exploratory behavior.
-
Striatal BDNF Quantification (ELISA)
This protocol quantifies the concentration of BDNF protein in brain tissue.
-
Sample Preparation:
-
Following euthanasia, the striatum is rapidly dissected on ice.
-
The tissue is homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged at high speed (e.g., 14,000 g) at 4°C.
-
The supernatant (containing soluble proteins) is collected, and total protein concentration is determined (e.g., via BCA assay).
-
-
ELISA Procedure (Sandwich ELISA):
-
A 96-well plate pre-coated with a capture antibody specific for BDNF is used.
-
Standards (known concentrations of recombinant BDNF) and prepared tissue samples are added to the wells and incubated.
-
The plate is washed, and a biotinylated detection antibody for BDNF is added.
-
After another incubation and wash, a streptavidin-HRP conjugate is added.
-
A final wash is performed, and a substrate solution (e.g., TMB) is added, which develops color in proportion to the amount of bound BDNF.
-
The reaction is stopped, and the optical density is measured using a microplate reader at 450 nm.
-
-
Data Analysis: A standard curve is generated from the standards. The BDNF concentration in the samples is interpolated from this curve and typically normalized to the total protein content of the sample (e.g., pg of BDNF per mg of total protein).
Section 4: Summary and Conclusion
The preclinical evidence from HD animal models highlights a clear divergence in the therapeutic strategies of this compound and D2R antagonists.
-
Dopamine D2 Receptor Antagonists (and related dopamine-depleting agents like tetrabenazine) demonstrate efficacy in managing motor symptoms and can offer some neuroprotective benefits by reducing dopamine-mediated toxicity and striatal cell loss. Their primary mechanism is the direct blockade of hyperactive dopamine signaling. However, this approach is largely symptomatic and can be associated with side effects like sedation and impaired voluntary motor control.
-
This compound , acting primarily as an S1R agonist, offers a multi-faceted, potentially disease-modifying approach. By enhancing crucial neuroprotective pathways, such as BDNF signaling, and improving cellular resilience against mHTT toxicity, it addresses the underlying pathology more directly than D2R antagonists. Preclinical studies show it not only improves motor function but also ameliorates anxiety- and depressive-like behaviors in HD models without causing the general motor suppression seen with D2R antagonists.
References
- 1. This compound, a dopamine stabilizer, improves motor performance and shows neuroprotective effects in Huntington disease R6/2 mouse model (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a dopamine stabilizer, improves motor performance and shows neuroprotective effects in Huntington disease R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Pridopidine's effects in different HD mouse models
A comprehensive review of Pridopidine's efficacy and mechanism of action across the R6/2, YAC128, and Q175 Huntington's Disease mouse models, providing researchers with comparative data on its neuroprotective effects and therapeutic potential.
This compound, a selective Sigma-1 Receptor (S1R) agonist, is under active investigation as a potential therapeutic agent for Huntington's Disease (HD), a devastating neurodegenerative disorder.[1][2] Its multifaceted mechanism of action, primarily mediated through the S1R, has shown promise in preclinical studies by targeting key pathological features of HD, including motor dysfunction, behavioral abnormalities, and cellular stress.[3][4] This guide provides a comparative analysis of this compound's effects in three widely used HD mouse models: the R6/2, YAC128, and Q175 lines.
Mechanism of Action: The Role of the Sigma-1 Receptor
This compound's primary target is the Sigma-1 Receptor (S1R), a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[2] Activation of S1R by this compound triggers a cascade of neuroprotective effects. It enhances the secretion of Brain-Derived Neurotrophic Factor (BDNF), a crucial neurotrophin for neuronal survival and plasticity that is downregulated in HD. Furthermore, this compound has been shown to restore mitochondrial function, reduce ER stress, and normalize calcium homeostasis, all of which are cellular processes disrupted by the mutant huntingtin protein (mHTT). Initially explored as a dopamine stabilizer, its high affinity for the S1R is now considered central to its therapeutic potential in neurodegenerative diseases.
References
- 1. prilenia.com [prilenia.com]
- 2. The Sigma-1 Receptor Mediates this compound Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Scientists identify precisely how this compound works in models of Huntington’s disease – HDBuzz [en.hdbuzz.net]
Replicating Key Pridopidine Findings: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of key findings from published literature on Pridopidine, a selective and potent Sigma-1 Receptor (S1R) agonist. It is intended to assist researchers in understanding and potentially replicating pivotal experiments by presenting quantitative data, detailed methodologies, and visual representations of associated pathways and workflows.
I. Mechanism of Action and Receptor Engagement
This compound's primary mechanism of action is the activation of the Sigma-1 Receptor (S1R), an intracellular chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). This interaction is crucial for regulating cellular processes essential for neuronal health and survival. While initially explored for its affinity to dopamine D2/D3 receptors, studies have demonstrated a significantly higher affinity and occupancy for the S1R at clinically relevant doses.[1][2]
Table 1: this compound Receptor Binding Affinity and Occupancy
| Receptor | Parameter | Value | Species/System | Reference |
| Sigma-1 (S1R) | Ki | 7.1 nM | HEK293 cells, Rat striatal membranes | |
| Ki | 69.7 nM | Rat | ||
| Occupancy (3 mg/kg) | 57 ± 2% | Rat (in vivo PET) | ||
| Occupancy (15 mg/kg) | 85 ± 2% | Rat (in vivo PET) | ||
| Occupancy (22.5-90 mg) | 87 - 91% | Human (in vivo PET) | ||
| Dopamine D2 | Ki (high affinity) | ~7.5 µM | - | |
| Ki (low affinity) | ~17.5 µM | - | ||
| Occupancy (60 mg/kg) | 44 - 66% | Rat (in vivo PET) | ||
| Occupancy (90 mg) | ~3% | Human (in vivo PET) | ||
| Dopamine D3 | Selectivity vs. S1R | ~30-fold lower affinity | - |
Experimental Protocol: Radioligand Binding Assay (General Overview)
A common method to determine binding affinity (Ki) is through competitive radioligand binding assays. This typically involves:
-
Membrane Preparation: Isolation of cell membranes expressing the target receptor (e.g., from HEK293 cells or rat striatum).
-
Incubation: The membranes are incubated with a specific radioligand for the receptor of interest (e.g., 3H-(+)-pentazocine for S1R) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Figure 1: this compound's differential binding affinity for S1R, D2R, and D3R.
II. Neuroprotective Signaling Pathways
This compound's activation of S1R triggers several downstream signaling pathways implicated in neuroprotection. Key among these is the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the PI3K/AKT pathway, as well as the modulation of ER stress.
Table 2: this compound's Effect on Neuroprotective Pathways
| Pathway/Process | Key Finding | Model System | Quantitative Data | Reference |
| BDNF Pathway | Upregulation of BDNF pathway genes | Rat Striatum | p = 1.73E-10 | |
| Increased BDNF protein expression | R6/2 HD mouse striatum | Statistically significant increase | ||
| Rescue of BDNF trafficking | CAG140 HD mouse corticostriatal networks | ~2-fold restoration of BDNF flux (p<0.01) | ||
| AKT/PI3K Pathway | Upregulation of AKT/PI3K pathway | Rat Striatum | p = 0.004 | |
| ER Stress | Reduction of mHtt-induced ER stress markers | Cellular HD models | Dose-dependent reduction | |
| Restoration of S1R-BiP colocalization | Cellular HD models | Restored to normal levels | ||
| Mitochondrial Function | Increased mitochondrial basal and maximal respiration | YAC128 HD mouse neurons & HD human neural stem cells | Statistically significant increases (p<0.05) | |
| Reduced mitochondrial reactive oxygen species (ROS) | YAC128 HD mouse neurons & HD human cells | Significant reduction to wild-type levels |
Experimental Protocol: Western Blot for BDNF Expression
-
Tissue/Cell Lysis: Striatal tissue from treated and control animals (e.g., R6/2 mice) is homogenized in lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BDNF. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is visualized using a chemiluminescent substrate and captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to BDNF is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Figure 2: this compound's S1R-mediated neuroprotective signaling pathways.
III. Preclinical Efficacy in Huntington's Disease Models
This compound has demonstrated beneficial effects on motor function in various preclinical models of Huntington's Disease (HD), including the YAC128 and R6/2 mouse models.
Table 3: this compound's Effect on Motor Function in HD Mouse Models
| Model | Treatment Paradigm | Behavioral Test | Key Finding | Reference |
| YAC128 | Early treatment (10.5 months) | Accelerating Rotarod | Improved motor performance at 30 mg/kg (p<0.01 at 2, 6, 8 months; p<0.05 at 4, 10 months) | |
| Early treatment (10.5 months) | Motor Learning (Rotarod Training) | Improved motor learning at 30 mg/kg | ||
| R6/2 | Pre-symptomatic treatment | Motor Performance | Highly improved motor function |
Experimental Protocol: Accelerating Rotarod Test
-
Apparatus: A rotating rod with a textured surface that gradually increases in speed.
-
Acclimation: Mice are typically handled and acclimated to the testing room and the stationary rotarod for a few days prior to testing.
-
Training/Testing:
-
Mice are placed on the rod at a constant low speed.
-
The speed of rotation is then gradually and consistently accelerated over a set period (e.g., from 5 to 40 rpm over 5 minutes).
-
The latency to fall from the rod is recorded for each mouse.
-
Multiple trials are usually conducted per day for several consecutive days.
-
-
Data Analysis: The average latency to fall across trials is calculated for each animal and compared between treatment groups.
References
A Head-to-Head Comparison of Pridopidine and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of effective neuroprotective therapies remains a critical endeavor in the face of debilitating neurodegenerative diseases such as Huntington's Disease (HD), Amyotrophic Lateral Sclerosis (ALS), and Parkinson's Disease (PD). These disorders are characterized by the progressive loss of neuronal structure and function, leading to severe motor, cognitive, and behavioral impairments. A growing body of research is focused on developing agents that can slow or halt this neurodegenerative process.
Pridopidine has emerged as a promising oral small molecule with a unique mechanism of action, primarily acting as a selective and potent agonist of the Sigma-1 Receptor (S1R). The S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical cellular site for regulating calcium homeostasis, mitochondrial function, and cellular stress responses. This guide provides an objective, data-driven comparison of this compound with other key neuroprotective agents, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action: A Comparative Overview
The neuroprotective agents discussed herein employ diverse mechanisms to combat neuronal loss. This compound's activation of the S1R triggers a cascade of downstream effects aimed at restoring cellular homeostasis. In contrast, other agents may target excitotoxicity, oxidative stress, protein aggregation, or dopamine metabolism.
This compound: The Sigma-1 Receptor Agonist
This compound's primary neuroprotective effects are mediated through its high affinity for the S1R. Activation of S1R by this compound leads to:
-
Upregulation of Neurotrophic Factors: this compound has been shown to increase the production and secretion of Brain-Derived Neurotrophic Factor (BDNF), a key protein for neuronal survival, growth, and plasticity.
-
Enhancement of Mitochondrial Function: By modulating S1R, this compound helps maintain mitochondrial stability and energy production, which are often compromised in neurodegenerative diseases.
-
Reduction of Endoplasmic Reticulum (ER) and Oxidative Stress: this compound mitigates the cellular stress pathways that contribute to neuronal damage and death.
-
Restoration of Dendritic Spine Integrity: In models of Huntington's Disease, this compound has been observed to rescue dendritic spine loss, which is crucial for synaptic communication.
Caption: this compound's S1R-Mediated Neuroprotective Pathways
Quantitative Data Presentation: Preclinical and Clinical Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies for this compound and other selected neuroprotective agents. This allows for a structured comparison of their performance based on key experimental endpoints.
Table 1: Preclinical Efficacy in Animal Models
| Agent | Disease Model | Animal Model | Key Finding | Efficacy Metric |
| This compound | Huntington's Disease | YAC128 Mice | Improved motor coordination | Significant improvement in Rotarod performance |
| Parkinson's Disease | 6-OHDA Mice | Protected nigral dopamine neurons | Increased dopaminergic fiber density | |
| Riluzole | ALS | SOD1G93A Mice | Conflicting results, some studies show no significant benefit on lifespan or motor performance.[1][2][3] | No significant extension of lifespan in recent rigorous studies.[1] |
| Edaravone | ALS | SOD1G93A Mice | Reduced oxidative stress markers | Decreased levels of lipid peroxides |
| Rasagiline | Parkinson's Disease | MPTP Mice | Increased striatal dopamine levels | Significant elevation of dopamine and its metabolites |
| Tominersen | Huntington's Disease | YAC128 Mice | Reduced mutant huntingtin (mHTT) protein levels in the brain.[4] | Sustained reduction of mHTT levels. |
Table 2: Clinical Efficacy in Human Trials
| Agent | Disease | Clinical Trial | Key Endpoint | Result |
| This compound | Huntington's Disease | PROOF-HD | Change in Unified Huntington's Disease Rating Scale-Total Motor Score (UHDRS-TMS) | In patients not taking antidopaminergic medications, this compound showed a beneficial effect on motor function. |
| Riluzole | ALS | Multiple Trials | Change in ALS Functional Rating Scale-Revised (ALSFRS-R) | Modest but significant slowing of disease progression. |
| Edaravone | ALS | NCT01492686 | Change in ALSFRS-R | Significant slowing of functional decline in a specific subgroup of patients (-5.01 in edaravone group vs. -7.50 in placebo group). |
| Sodium Phenylbutyrate/ Taurursodiol (AMX0035) | ALS | CENTAUR | Change in ALSFRS-R | Slower functional decline compared to placebo. |
| Rasagiline | Parkinson's Disease | TEMPO | Change in Unified Parkinson's Disease Rating Scale (UPDRS) | Significant improvement in total UPDRS scores compared to placebo (-4.20 for 1mg dose). |
| Tetrabenazine | Huntington's Disease | Multiple Trials | Change in UHDRS Chorea Score | Significant reduction in chorea score (-5.0 units vs -1.5 for placebo). |
| Tominersen | Huntington's Disease | GENERATION HD1 | Change in composite UHDRS (cUHDRS) | Trial discontinued; dose-dependent reduction in CSF mHTT but no clinical benefit observed. |
Experimental Protocols: Key Methodologies
Detailed and standardized experimental protocols are crucial for the objective evaluation of neuroprotective agents. Below are methodologies for key experiments frequently cited in preclinical neurodegeneration research.
Rotarod Test for Motor Coordination
This test assesses motor coordination, balance, and motor learning in rodents.
-
Apparatus: An automated 5-lane accelerating rotarod treadmill.
-
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.
-
Training: Mice are placed on the rotating rod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to testing.
-
Testing: The rod accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Data Collection: The latency to fall from the rod is recorded for each mouse. The trial ends if the mouse falls off or clings to the rod and makes a full passive rotation.
-
Replicates: The test is typically performed in triplicate with an inter-trial interval of at least 15 minutes.
-
Caption: Experimental Workflow for the Rotarod Test
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of a drug.
-
Sample Preparation:
-
Cells or tissues are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Protein samples are denatured and loaded onto a polyacrylamide gel (SDS-PAGE).
-
An electric current is applied to separate the proteins based on their molecular weight.
-
-
Protein Transfer:
-
The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection:
-
A chemiluminescent or fluorescent substrate is added, which reacts with the enzyme on the secondary antibody to produce a detectable signal.
-
The signal is captured using an imaging system, and the intensity of the protein bands is quantified.
-
Measurement of Reactive Oxygen Species (ROS)
This assay quantifies the levels of ROS, which are indicative of oxidative stress.
-
Probe: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is commonly used.
-
Procedure:
-
Cells are cultured in a multi-well plate.
-
The cells are loaded with the DCFH-DA probe. Inside the cells, esterases cleave the acetate groups, and the probe is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope.
-
The fluorescence intensity is directly proportional to the amount of ROS in the cells.
-
Comparative Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of this compound and other selected neuroprotective agents.
Caption: Simplified Signaling Pathways of Neuroprotective Agents
Conclusion
This guide provides a comparative analysis of this compound and other neuroprotective agents, highlighting their distinct mechanisms of action and summarizing key preclinical and clinical data. This compound's unique S1R-mediated neuroprotective profile offers a multifaceted approach to combating neurodegeneration by simultaneously enhancing neurotrophic support, improving mitochondrial function, and reducing cellular stress. While direct head-to-head clinical trials are limited, the data presented here allows for an informed comparison of these agents' potential therapeutic benefits. The detailed experimental protocols also serve as a valuable resource for researchers designing and interpreting studies in the field of neuroprotection. As our understanding of the complex pathologies of neurodegenerative diseases deepens, the development and rigorous evaluation of novel therapeutic strategies, such as those discussed in this guide, will be paramount.
References
Pridopidine's Efficacy in Huntington's Disease: A Meta-Analysis of Randomized Controlled Trials
A Comparative Guide for Researchers and Drug Development Professionals
Pridopidine, a selective and potent Sigma-1 Receptor (S1R) agonist, has been the subject of extensive clinical investigation for the treatment of Huntington's disease (HD), a progressive neurodegenerative disorder. This guide provides a meta-analysis of its efficacy as demonstrated in key randomized controlled trials, offering a comparative perspective against other therapeutic alternatives and detailing the experimental frameworks of these pivotal studies.
Comparative Efficacy of this compound in HD Clinical Trials
The efficacy of this compound in managing HD symptoms has been evaluated in several multicenter, randomized, double-blind, placebo-controlled trials. The primary endpoints in these studies have typically revolved around motor function, as measured by the Unified Huntington's Disease Rating Scale (UHDRS), with later trials also focusing on functional capacity.
| Trial Name | Phase | Primary Endpoint | Dosage(s) | Key Findings |
| HART | II | Change in Modified Motor Score (mMS) | 20 mg/day, 45 mg/day, 90 mg/day | The primary endpoint was not met. However, the 90 mg/day dose showed a trend towards improvement in the Total Motor Score (TMS)[1]. An open-label extension, Open-HART, suggested long-term safety and a potential durable effect on Total Functional Capacity (TFC)[2][3][4][5]. |
| MermaiHD | III | Change in mMS at 26 weeks | 45 mg/day, 90 mg/day | The study did not meet its primary endpoint. A statistically significant improvement in TMS was observed as a tertiary endpoint with the 90 mg/day dose. The open-label extension showed a favorable long-term safety profile. |
| PRIDE-HD | II | Change in UHDRS-Total Motor Score (TMS) at 26 weeks | 45 mg, 67.5 mg, 90 mg, 112.5 mg (all twice daily) | The primary endpoint was not met, partly due to a significant placebo effect. Post-hoc analyses of the 45 mg twice-daily dose showed a significant beneficial effect on TFC at 52 weeks. |
| PROOF-HD | III | Change in TFC at 65 weeks | 45 mg twice daily | The primary and key secondary endpoints (Composite UHDRS) were not met for the overall study population. However, pre-specified analyses of participants not taking neuroleptics or anti-chorea medications demonstrated clinically meaningful and nominally significant benefits in disease progression, motor, and cognitive outcomes. |
Comparison with Alternative Treatments
The current standard of care for chorea associated with Huntington's disease primarily involves VMAT2 inhibitors. It is important to note that these agents are symptomatic treatments for chorea and do not address the underlying disease progression.
| Drug Class | Examples | Mechanism of Action | Primary Indication | Key Efficacy Data |
| VMAT2 Inhibitors | Tetrabenazine, Deutetrabenazine | Reversibly inhibit vesicular monoamine transporter 2 (VMAT2), leading to depletion of dopamine and other monoamines in the central nervous system. | Treatment of chorea associated with Huntington's disease. | Both have demonstrated significant reductions in chorea severity compared to placebo in randomized controlled trials. |
| Antipsychotics | Olanzapine, Risperidone | Dopamine D2 receptor antagonists. | Used off-label to manage chorea and psychiatric symptoms. | Efficacy for chorea is based on smaller studies and clinical experience; associated with a less favorable side effect profile compared to VMAT2 inhibitors. |
This compound's mechanism as an S1R agonist differentiates it from these alternatives, with the potential to exert neuroprotective effects beyond symptomatic treatment.
Experimental Protocols
The randomized controlled trials for this compound have generally followed a similar design, with specific variations in patient populations, duration, and endpoints.
General Trial Design
A typical this compound clinical trial follows a multicenter, multinational, randomized, parallel-group, double-blind, placebo-controlled design.
-
Patient Population: Adult patients (typically ≥21 or 25 years) with a confirmed genetic diagnosis of Huntington's disease (≥36 CAG repeats) and manifest motor symptoms, often with a UHDRS-TMS score above a certain threshold (e.g., ≥25) and a certain level of independence (e.g., UHDRS independence score ≤90%).
-
Randomization: Patients are randomly assigned to receive either a specific dose of this compound or a matching placebo. Randomization is often stratified by factors such as the use of neuroleptic medications.
-
Treatment: this compound is administered orally, typically twice daily, for a pre-defined treatment period ranging from 12 to 78 weeks.
-
Assessments: Efficacy is assessed at baseline and various time points throughout the study using standardized scales such as the UHDRS (including TMS, mMS, and TFC), composite UHDRS (cUHDRS), and quantitative motor (Q-Motor) assessments. Safety and tolerability are monitored through the recording of adverse events, laboratory tests, vital signs, and electrocardiograms.
Key Endpoint Definitions
-
Unified Huntington's Disease Rating Scale (UHDRS): A comprehensive scale used to assess the clinical features and progression of HD.
-
Total Motor Score (TMS): Evaluates various aspects of motor function, including eye movements, dystonia, and chorea.
-
Modified Motor Score (mMS): A subset of the TMS that focuses on voluntary motor function.
-
Total Functional Capacity (TFC): Assesses the patient's ability to perform daily activities in areas of occupation, finances, domestic chores, and activities of daily living.
-
-
Composite Unified Huntington's Disease Rating Scale (cUHDRS): A composite score that combines measures of motor function, cognitive function, and functional capacity.
This compound's Signaling Pathway and Experimental Workflow
Mechanism of Action
This compound's primary mechanism of action is the activation of the Sigma-1 Receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. This activation is believed to trigger several downstream neuroprotective pathways.
Caption: this compound's activation of S1R and downstream neuroprotective pathways.
Experimental Workflow of a this compound Clinical Trial
The following diagram illustrates a generalized workflow for a randomized controlled trial of this compound.
Caption: Generalized workflow of a this compound randomized controlled trial.
References
- 1. A randomized, double-blind, placebo-controlled trial of this compound in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hdsa.org [hdsa.org]
- 3. Additional analyses of this compound for HD | EurekAlert! [eurekalert.org]
- 4. Additional Safety and Exploratory Efficacy Data at 48 and 60 Months from Open-HART, an Open-Label Extension Study of this compound in Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Safety Operating Guide
Pridopidine Proper Disposal Procedures: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of pridopidine, a selective sigma-1 receptor (S1R) agonist used in research settings. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
I. This compound Handling and Storage
Before disposal, it is imperative to handle and store this compound correctly to minimize risks. The following table summarizes key recommendations from supplier Safety Data Sheets (SDS).
| Recommendation | MedchemExpress[1] | Sigma-Aldrich[2] | Cayman Chemical |
| Handling | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use in well-ventilated areas.[1] | Work under a hood. Avoid breathing mist or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using. | No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid prolonged or repeated exposure. |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. Recommended powder storage at -20°C. | Store in a well-ventilated place. Keep container tightly closed. Keep cool. Store locked up. | No decomposition if used according to specifications. |
| Personal Protective Equipment (PPE) | Wear protective gloves/protective clothing/eye protection/face protection. | Wear protective gloves/ protective clothing/ eye protection/ face protection. | Not explicitly specified, but standard laboratory PPE is recommended. |
| Disposal | Dispose of contents/container in accordance with local regulations. | Dispose of contents/container to an approved waste disposal plant. | Dispose of contaminated material as waste according to section 13 of the SDS. |
II. Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as an investigational drug, must follow a structured process to ensure it is managed as a potentially hazardous chemical waste.
Step 1: Waste Characterization
-
Contact your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. This initial step is crucial as it dictates the subsequent disposal pathway.
Step 2: Segregation and Labeling
-
Do not mix this compound waste with other waste streams.
-
Leave the chemical in its original container whenever possible.
-
If transferring to a new container, ensure it is appropriate for chemical waste and properly labeled with the chemical name ("this compound") and any associated hazard warnings.
-
Attach a chemical waste tag as required by your institution.
Step 3: Packaging of this compound Waste
-
Solid Waste:
-
For this compound in solid (powder) form, ensure the container is tightly sealed to prevent the generation of dust.
-
Place the sealed container in a designated chemical waste collection bin.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a compatible, leak-proof container.
-
Do not pour this compound solutions down the drain.
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be collected in a designated hazardous waste container.
-
Empty oral medication bottles should be disposed of in the regular trash only if they do not contain protected patient information.
-
Step 4: Arranging for Disposal
-
Once the waste is properly packaged and labeled, follow your institution's procedures for chemical waste pickup. This may involve submitting an online request to your EHS department.
-
The EHS department will arrange for the transfer of the waste to a licensed hazardous waste vendor.
-
The ultimate disposal method for chemical waste like this compound is typically incineration at a permitted facility.
Step 5: Record Keeping
-
Maintain records of the disposal of this compound as required by your institution and any relevant research sponsors. These records should include the date, quantity, and method of disposal.
-
Certificates of destruction, if provided by the waste vendor, should be retained for a minimum of three years.
III. Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.
-
Ingestion: Rinse mouth. Immediately call a poison center or doctor.
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
